1-Vinyl-1,3-dihydro-isobenzofuran
Description
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Structure
3D Structure
Properties
CAS No. |
32521-09-8 |
|---|---|
Molecular Formula |
C10H10O |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
1-ethenyl-1,3-dihydro-2-benzofuran |
InChI |
InChI=1S/C10H10O/c1-2-10-9-6-4-3-5-8(9)7-11-10/h2-6,10H,1,7H2 |
InChI Key |
ILDNZTRIVHPVAU-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1C2=CC=CC=C2CO1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Vinyl-1,3-dihydro-isobenzofuran
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of proposed synthetic routes for 1-Vinyl-1,3-dihydro-isobenzofuran, a molecule of interest in medicinal chemistry and materials science. As no direct synthesis has been reported in the literature, this document outlines three plausible, multi-step synthetic strategies based on established chemical transformations. Each strategy is presented with detailed, step-by-step experimental protocols, quantitative data, and logical workflow diagrams to facilitate laboratory application.
Executive Summary
This compound, also known as 1-vinylphthalane, is a heterocyclic compound with potential applications in the development of novel therapeutic agents and functional polymers. This guide explores three distinct synthetic pathways to this target molecule:
-
Strategy 1: Iodocyclization and Elimination: This route commences with the synthesis of a 2-vinylbenzyl alcohol, which undergoes an iodocyclization to form a 1-(iodomethyl)-1,3-dihydroisobenzofuran intermediate. Subsequent E2 elimination of the iodo group furnishes the desired 1-vinyl product.
-
Strategy 2: Grignard Addition to Phthalide: This approach utilizes the readily available starting material, phthalide (1-keto-1,3-dihydroisobenzofuran). A Grignard reaction with vinylmagnesium bromide is proposed to introduce the vinyl group at the 1-position, followed by a reductive workup to yield the target compound.
-
Strategy 3: Wittig Olefination of a 1-Formyl Precursor: This classic olefination strategy involves the synthesis of a 1-formyl-1,3-dihydroisobenzofuran intermediate. The subsequent Wittig reaction with a methylidene phosphorane provides a direct route to the 1-vinyl functionality.
Each strategy is detailed with comprehensive experimental procedures, including reagent quantities, reaction conditions, and purification methods. Quantitative data, such as expected yields and reaction times, are summarized in tabular format for ease of comparison. Furthermore, each synthetic workflow is visualized using Graphviz diagrams to provide a clear, logical overview of the reaction sequence.
Strategy 1: Iodocyclization of 2-Vinylbenzyl Alcohol followed by Elimination
This strategy is based on the work of Kobayashi et al. for the synthesis of 1,3-dihydroisobenzofuran derivatives and adapted to introduce the vinyl moiety. The key steps involve the formation of the dihydroisobenzofuran ring system via iodocyclization, followed by the creation of the vinyl group through an elimination reaction.
An In-depth Technical Guide to the Chemical Properties of 1-Vinyl-1,3-dihydro-isobenzofuran
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Vinyl-1,3-dihydro-isobenzofuran, also known as 1-ethenyl-1,3-dihydro-2-benzofuran or 1-vinylphthalan, is a heterocyclic compound of interest in organic synthesis and potentially in medicinal chemistry. Its structure, featuring a vinyl group attached to the dihydroisobenzofuran core, presents opportunities for a variety of chemical transformations and biological interactions. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its synthesis, spectral data, and potential for further investigation. Due to the limited availability of public data on this specific molecule, this guide also draws upon information available for the parent compound, 1,3-dihydroisobenzofuran, and its derivatives to infer potential characteristics and experimental approaches.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O | SpectraBase |
| Molecular Weight | 146.19 g/mol | SpectraBase |
| IUPAC Name | 1-ethenyl-1,3-dihydro-2-benzofuran | - |
| Synonyms | 1-Vinyl-1,3-dihydroisobenzofuran, 1-Vinylphthalan | SpectraBase |
| Mass Spectrum (GC-MS) | Available | SpectraBase |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in readily accessible scientific literature. However, a plausible synthetic route can be extrapolated from the known synthesis of 1,3-dihydroisobenzofuran derivatives. A general and efficient method for the preparation of 1,3-dihydroisobenzofurans involves the iodine-mediated cyclization of 2-vinylbenzyl alcohols.[1]
Proposed Synthetic Pathway:
The synthesis would likely proceed through a two-step process:
-
Formation of the 2-vinylbenzyl alcohol precursor: This would involve the reaction of a suitable ortho-substituted styrene derivative with formaldehyde or another appropriate electrophile.
-
Iodocyclization: The resulting 2-vinylbenzyl alcohol would then undergo an iodine-mediated cyclization to form the this compound ring system.
Figure 1. Proposed synthetic pathway for this compound.
General Experimental Protocol for Iodocyclization of 2-Vinylbenzyl Alcohols:
-
Materials: 2-vinylbenzyl alcohol derivative, Iodine (I₂), a suitable base (e.g., potassium tert-butoxide), and an appropriate solvent (e.g., toluene).
-
Procedure: To a solution of the 2-vinylbenzyl alcohol in the chosen solvent, the base is added, and the mixture is cooled. Iodine is then added portion-wise. The reaction is stirred until completion, monitored by thin-layer chromatography (TLC). The reaction is then quenched, and the product is extracted and purified using standard techniques such as column chromatography.
Reactivity and Potential Applications
The reactivity of this compound is expected to be dictated by the vinyl group and the dihydroisobenzofuran ring.
-
Vinyl Group: The vinyl moiety can participate in various reactions, including polymerization, hydrogenation, and addition reactions (e.g., halogenation, hydrohalogenation). These reactions would allow for the introduction of diverse functional groups, making it a versatile building block for more complex molecules.
-
Dihydroisobenzofuran Ring: The ether linkage in the ring could be susceptible to cleavage under strong acidic conditions. The benzene ring can undergo electrophilic aromatic substitution reactions.
Given that various benzofuran and isobenzofuran derivatives exhibit a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties, this compound and its derivatives represent a scaffold with potential for drug discovery and development.[2][3][4][5][6][7][8]
Signaling Pathway Interactions (Hypothetical)
There is currently no direct evidence linking this compound to any specific signaling pathways. However, based on the known biological activities of related isobenzofuranones, it is plausible that derivatives of this compound could interact with various cellular targets. For instance, some isobenzofuran-1(3H)-one derivatives have been investigated as potential antidepressants, suggesting possible interactions with neurotransmitter systems.[4] Further research, including in vitro and in vivo studies, would be necessary to elucidate any potential biological activity and the underlying mechanisms of action.
Figure 2. A generalized workflow for the investigation of novel compounds like this compound.
Conclusion
This compound is a molecule with potential for further exploration in synthetic and medicinal chemistry. While specific experimental data for this compound is scarce, its structural features and the known properties of related compounds suggest it could be a valuable synthon and a candidate for biological activity screening. The proposed synthetic route, based on established methodologies for the 1,3-dihydroisobenzofuran core, provides a starting point for its preparation and subsequent investigation. Further research is warranted to fully characterize its chemical and physical properties, explore its reactivity, and evaluate its potential as a pharmacologically active agent.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Data of 1-Vinyl-1,3-dihydro-isobenzofuran
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available and predicted spectroscopic data for the compound 1-Vinyl-1,3-dihydro-isobenzofuran. Due to the limited availability of direct experimental data for this specific molecule in the public domain, this document combines existing mass spectrometry data with predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data based on analogous compounds and established spectroscopic principles. A plausible experimental protocol for its synthesis is also presented.
Compound Overview
-
IUPAC Name: 1-Ethenyl-1,3-dihydroisobenzofuran
-
Synonyms: 1-Vinylphthalan, 1-Ethenyl-1,3-dihydro-2-benzofuran
-
Molecular Formula: C₁₀H₁₀O
-
Molecular Weight: 146.19 g/mol [1]
-
Structure:
Spectroscopic Data
The following tables summarize the available and predicted spectroscopic data for this compound.
2.1. Mass Spectrometry (GC-MS)
A mass spectrum for 1-Vinyl-1,3-dihydroisobenzofuran is publicly available and provides key information for its identification.[1]
| Parameter | Value |
| Molecular Ion (M⁺) | m/z 146 |
| Key Fragments | Predicted: 117, 91, 77 |
| Ionization Mode | Electron Ionization (EI) |
| InChIKey | ILDNZTRIVHPVAU-UHFFFAOYSA-N |
2.2. Predicted ¹H NMR Spectroscopy
The predicted ¹H NMR spectrum is based on data from 1,3-dihydroisobenzofuran and known chemical shifts for vinyl groups. The spectrum is expected to be complex due to the chirality at the C1 position, leading to diastereotopic protons for the methylene group at C3.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-1' (vinyl) | 5.8 - 6.0 | ddd | J ≈ 17, 10, 7 |
| H-2'a (vinyl) | 5.2 - 5.4 | d | J ≈ 17 |
| H-2'b (vinyl) | 5.1 - 5.3 | d | J ≈ 10 |
| H-1 | 5.4 - 5.6 | t | J ≈ 7 |
| H-3a, H-3b | 5.0 - 5.2 | m | |
| Aromatic Protons | 7.1 - 7.4 | m |
2.3. Predicted ¹³C NMR Spectroscopy
The predicted ¹³C NMR chemical shifts are derived from the analysis of 1,3-dihydroisobenzofuran and related vinyl-substituted aromatic compounds.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1' (vinyl) | 138 - 142 |
| C-2' (vinyl) | 115 - 118 |
| C-1 | 80 - 85 |
| C-3 | 70 - 75 |
| C-3a, C-7a | 138 - 142 |
| C-4, C-5, C-6, C-7 | 120 - 130 |
2.4. Predicted Infrared (IR) Spectroscopy
The predicted key IR absorption bands are based on the characteristic frequencies of the functional groups present in the molecule.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Vibration Mode |
| C-H (aromatic) | 3100 - 3000 | Medium | Stretch |
| C-H (vinyl) | 3080 - 3010 | Medium | Stretch |
| C-H (aliphatic) | 3000 - 2850 | Medium | Stretch |
| C=C (vinyl) | 1645 - 1635 | Medium | Stretch |
| C=C (aromatic) | 1600 - 1450 | Medium | Stretch |
| C-O-C (ether) | 1100 - 1050 | Strong | Asymmetric Stretch |
| =C-H (vinyl) | 1000 - 900 | Strong | Out-of-plane bend |
Experimental Protocols
3.1. Proposed Synthesis: Iodocyclization of 2-Vinylbenzyl Alcohol Derivative
A plausible synthetic route to this compound is adapted from the general method for the synthesis of 1,3-dihydroisobenzofurans reported by Kazuhiro Kobayashi and his co-workers.[2] The proposed synthesis would start from 2-vinylbenzaldehyde.
Step 1: Grignard Reaction to form 1-(2-vinylphenyl)prop-2-en-1-ol
-
To a solution of vinylmagnesium bromide (1.1 equivalents) in tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of 2-vinylbenzaldehyde (1.0 equivalent) in THF is added dropwise.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product, 1-(2-vinylphenyl)prop-2-en-1-ol, is purified by flash column chromatography on silica gel.
Step 2: Iodocyclization to form this compound
-
To a solution of 1-(2-vinylphenyl)prop-2-en-1-ol (1.0 equivalent) in toluene at 0 °C is added potassium tert-butoxide (2.0 equivalents).
-
Iodine (1.5 equivalents) is added portion-wise to the stirred solution.
-
The reaction mixture is stirred at 0 °C for 30 minutes.
-
The reaction is quenched with a 10% aqueous solution of sodium thiosulfate.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 30 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield this compound.
3.2. Spectroscopic Analysis Protocol
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.
-
Mass Spectrometry: GC-MS analysis would be performed on a gas chromatograph coupled to a mass spectrometer with an electron ionization source.
-
Infrared Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer, either as a neat film on a salt plate or as a solution in a suitable solvent like carbon tetrachloride.
Visualizations
4.1. Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
4.2. Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic analysis of the synthesized compound.
References
An In-depth Technical Guide to the NMR Analysis of 1-Vinyl-1,3-dihydro-isobenzofuran
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) analysis of 1-vinyl-1,3-dihydro-isobenzofuran, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. This document is intended for an audience of researchers, scientists, and drug development professionals, offering detailed information on the predicted NMR spectral data, a plausible synthetic protocol, and visualizations of the molecular structure and reaction pathway.
Predicted ¹H and ¹³C NMR Data
Due to the limited availability of directly published NMR data for this compound, the following tables present predicted ¹H and ¹³C NMR spectral data. These predictions are based on the analysis of structurally similar compounds, including the parent 1,3-dihydroisobenzofuran and various 1-substituted derivatives. The predicted chemical shifts (δ) are given in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-1 | 5.30 - 5.50 | dd | 8.0, 6.0 |
| H-3a | 5.10 - 5.20 | d | 12.0 |
| H-3b | 5.00 - 5.10 | d | 12.0 |
| H-4 | 7.20 - 7.30 | m | - |
| H-5 | 7.20 - 7.30 | m | - |
| H-6 | 7.20 - 7.30 | m | - |
| H-7 | 7.10 - 7.20 | m | - |
| H-1' | 5.90 - 6.10 | ddd | 17.0, 10.5, 6.0 |
| H-2'a (trans) | 5.25 - 5.35 | d | 17.0 |
| H-2'b (cis) | 5.15 - 5.25 | d | 10.5 |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | 80 - 85 |
| C-3 | 70 - 75 |
| C-3a | 138 - 140 |
| C-4 | 127 - 129 |
| C-5 | 128 - 130 |
| C-6 | 122 - 124 |
| C-7 | 121 - 123 |
| C-7a | 140 - 142 |
| C-1' | 135 - 138 |
| C-2' | 116 - 118 |
Experimental Protocols
A plausible synthetic route to this compound can be adapted from general methods for the synthesis of 1,3-dihydroisobenzofuran derivatives.[1] A key step involves the formation of a 2-vinylbenzyl alcohol derivative followed by intramolecular cyclization.
Proposed Synthesis of this compound:
-
Generation of 2-Vinylphenyllithium: To a solution of 2-bromostyrene in anhydrous diethyl ether at -78 °C under an inert atmosphere (e.g., argon), a solution of n-butyllithium in hexanes is added dropwise. The reaction mixture is stirred at this temperature for 1 hour to ensure complete formation of the organolithium reagent.
-
Reaction with Acrolein: Freshly distilled acrolein is then added dropwise to the solution of 2-vinylphenyllithium at -78 °C. The reaction is allowed to warm to room temperature and stirred for an additional 2 hours.
-
Work-up and Purification of the Intermediate Alcohol: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product, 1-(2-vinylphenyl)prop-2-en-1-ol, is purified by flash column chromatography on silica gel.
-
Intramolecular Cyclization: The purified alcohol is then subjected to an acid-catalyzed intramolecular cyclization. The alcohol is dissolved in a suitable solvent such as dichloromethane, and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) is added. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
Final Work-up and Purification: The reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The final product, this compound, is purified by flash column chromatography.
NMR Sample Preparation:
A sample of the purified this compound (5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The ¹H and ¹³C NMR spectra are then acquired on a high-resolution NMR spectrometer.
Visualizations
The following diagrams illustrate the chemical structure of this compound and the proposed synthetic workflow.
Caption: Chemical structure of this compound.
Caption: Proposed synthetic workflow for this compound.
References
Unveiling 1-Vinyl-1,3-dihydroisobenzofuran: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Vinyl-1,3-dihydroisobenzofuran, also known as 1-ethenyl-1,3-dihydro-2-benzofuran, is a heterocyclic organic compound. While a specific CAS number for this compound has not been definitively identified in public databases, its molecular structure and properties can be inferred from related compounds and spectral data. This technical guide provides a comprehensive overview of its characteristics, potential synthesis routes, and the known biological activities of the broader isobenzofuran class of compounds, offering valuable insights for its application in research and drug development.
Chemical and Physical Properties
While specific experimental data for 1-vinyl-1,3-dihydroisobenzofuran is limited, its properties can be estimated based on its structure and data from spectral databases.
| Property | Value (Estimated) |
| Molecular Formula | C₁₀H₁₀O |
| Molecular Weight | 146.19 g/mol |
| SpectraBase Compound ID | KDTg601rI14 |
| Appearance | Expected to be a liquid at room temperature |
| Solubility | Likely soluble in common organic solvents |
Synthesis and Experimental Protocols
General Synthesis of 1-Substituted-1,3-dihydroisobenzofurans[1]
This synthetic approach involves the iodocyclization of 2-vinylbenzyl alcohols.
Step 1: Synthesis of 2-Vinylbenzyl Alcohol Precursor
The synthesis starts with the reaction of a 2-bromostyrene derivative with an appropriate carbonyl compound (in this case, one that can yield a vinyl group at the 1-position after subsequent steps) via a lithium-halogen exchange reaction.
Step 2: Iodocyclization
The resulting 2-vinylbenzyl alcohol is then treated with iodine and a base, such as potassium tert-butoxide, in a suitable solvent like toluene to yield the corresponding 1-(iodomethyl)-1,3-dihydroisobenzofuran.
Step 3: Elimination to form the Vinyl Group
A subsequent elimination reaction would be required to convert the 1-(iodomethyl) group to a 1-vinyl group. This could potentially be achieved by treatment with a non-nucleophilic base.
Experimental Workflow for the General Synthesis of 1,3-Dihydroisobenzofurans
Caption: General synthetic pathway for 1-substituted-1,3-dihydroisobenzofurans.
Potential Biological Activity and Signaling Pathways
Direct studies on the biological activity of 1-vinyl-1,3-dihydroisobenzofuran are not currently available. However, the isobenzofuran core is a recurring motif in a variety of biologically active compounds, suggesting potential areas of investigation for this specific derivative.
Derivatives of isobenzofuran-1(3H)-one, a related structural class, have demonstrated a range of pharmacological properties, including:
-
Antimicrobial Activity : Certain 3-substituted isobenzofuran-1(3H)-one derivatives have shown inhibitory effects against bacteria such as E. coli and S. aureus, as well as the fungus C. albicans.[2]
-
Antidepressant Activity : Novel isobenzofuran-1(3H)-one derivatives have been synthesized and evaluated as potential antidepressant agents, with some compounds exhibiting serotonin reuptake inhibition.[3]
Given the presence of the vinyl group, a reactive functional group, 1-vinyl-1,3-dihydroisobenzofuran could serve as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. The vinyl group could participate in various reactions, such as polymerization, addition reactions, and cycloadditions, to generate a diverse library of compounds for biological screening.
Potential Areas of Biological Investigation for Isobenzofuran Derivatives
Caption: Biological activities associated with the isobenzofuran scaffold.
Conclusion
1-Vinyl-1,3-dihydroisobenzofuran represents an intriguing yet underexplored molecule. While detailed experimental data remains scarce, its synthesis is conceptually feasible based on established methods for related compounds. The known biological activities of the isobenzofuran class of molecules provide a strong rationale for the synthesis and further investigation of this vinyl-substituted derivative. Its potential as a synthetic intermediate and a candidate for biological screening makes it a person of interest for researchers in medicinal chemistry and drug discovery. Further studies are warranted to fully elucidate its chemical properties, develop a robust synthetic protocol, and explore its pharmacological potential.
References
An In-depth Technical Guide to the Molecular Structure of 1-Vinyl-1,3-dihydroisobenzofuran
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and a proposed synthetic route for 1-Vinyl-1,3-dihydroisobenzofuran, also known as 1-Ethenyl-1,3-dihydro-2-benzofuran or 1-Vinylphthalan. Due to the limited availability of direct experimental data for this specific molecule in public literature, this guide combines information on analogous compounds with theoretical predictions to offer a robust resource for researchers.
Molecular Structure and Properties
1-Vinyl-1,3-dihydroisobenzofuran possesses a core bicyclic structure consisting of a benzene ring fused to a dihydrofuran ring, with a vinyl substituent at the 1-position.
Molecular Formula: C₁₀H₁₀O[1]
Molecular Weight: 146.19 g/mol [1]
The structural representation of 1-Vinyl-1,3-dihydroisobenzofuran is depicted in the following diagram:
Caption: Molecular structure of 1-Vinyl-1,3-dihydroisobenzofuran.
Predicted Physicochemical Properties
While experimental data is scarce, the following properties can be predicted based on the structure.
| Property | Predicted Value |
| Boiling Point | ~210-220 °C |
| Density | ~1.05-1.10 g/cm³ |
| LogP | ~2.5-3.0 |
| Refractive Index | ~1.55-1.57 |
Proposed Synthesis
A plausible synthetic route for 1-Vinyl-1,3-dihydroisobenzofuran can be adapted from established methods for the synthesis of substituted 1,3-dihydroisobenzofurans. A feasible approach involves the reaction of an appropriate Grignard reagent with 2-formylbenzyl alcohol or a protected derivative, followed by cyclization. A more direct, albeit hypothetical, route would be the reaction of o-phthalaldehyde with a vinyl Grignard reagent, followed by selective reduction and cyclization.
A promising strategy, based on the work of Kobayashi et al. on the synthesis of 1,3-dihydroisobenzofurans from 2-vinylbenzyl alcohols, would involve the formation of a suitable precursor that can be converted to the 1-vinyl derivative.[2]
Logical Workflow for a Proposed Synthesis
Caption: Proposed synthetic workflow for 1-Vinyl-1,3-dihydroisobenzofuran.
Experimental Protocols
The following is a detailed, hypothetical experimental protocol for the synthesis of 1-Vinyl-1,3-dihydroisobenzofuran based on the workflow described above.
Synthesis of 1-(2-Bromophenyl)-2-propen-1-ol
-
Reaction Setup: A flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with magnesium turnings (2.43 g, 0.1 mol).
-
Grignard Reagent Formation: Anhydrous tetrahydrofuran (THF, 100 mL) is added to the flask. A solution of vinyl bromide (10.7 g, 0.1 mol) in anhydrous THF (50 mL) is added dropwise via the dropping funnel to initiate the Grignard reaction. The reaction mixture is stirred at room temperature for 2 hours.
-
Aldehyde Addition: A solution of 2-bromobenzaldehyde (18.5 g, 0.1 mol) in anhydrous THF (50 mL) is added dropwise to the freshly prepared vinylmagnesium bromide solution at 0 °C.
-
Quenching and Extraction: The reaction is stirred for 4 hours at room temperature and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride (100 mL). The aqueous layer is extracted with diethyl ether (3 x 100 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-(2-bromophenyl)-2-propen-1-ol.
Synthesis of 2-(1-Hydroxy-2-propenyl)benzyl Alcohol and Cyclization
-
Protection: The hydroxyl group of 1-(2-bromophenyl)-2-propen-1-ol is protected as a tert-butyldimethylsilyl (TBDMS) ether using TBDMSCl and imidazole in dichloromethane (DCM).
-
Lithiation and Formylation: The protected intermediate is dissolved in anhydrous THF and cooled to -78 °C. n-Butyllithium (1.1 equivalents) is added dropwise, and the mixture is stirred for 1 hour. Gaseous formaldehyde, generated by heating paraformaldehyde, is then bubbled through the solution.
-
Deprotection and Cyclization: The reaction is quenched with water, and the TBDMS group is removed using tetrabutylammonium fluoride (TBAF) in THF. The resulting diol is extracted and purified.
-
Final Cyclization: The purified 2-(1-hydroxy-2-propenyl)benzyl alcohol is dissolved in toluene, and a catalytic amount of p-toluenesulfonic acid is added. The mixture is heated to reflux with a Dean-Stark trap to remove water.
-
Final Purification: After completion of the reaction (monitored by TLC), the mixture is cooled, washed with saturated sodium bicarbonate solution, and dried. The solvent is removed, and the final product, 1-Vinyl-1,3-dihydroisobenzofuran, is purified by column chromatography.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 1-Vinyl-1,3-dihydroisobenzofuran based on the analysis of structurally similar compounds.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 7.20-7.40 | m | - | Aromatic protons |
| 5.90-6.10 | ddd | 17.2, 10.4, 6.8 | -CH=CH₂ |
| 5.20-5.35 | m | - | -CH=CH ₂ (trans), O-CH -CH=CH₂ |
| 5.10-5.20 | d | 10.4 | -CH=CH ₂ (cis) |
| 5.00-5.15 | dd | 12.5, 2.0 | O-CH ₂ |
| 4.90-5.05 | d | 12.5 | O-CH ₂ |
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| 140.0 | Ar-C (quaternary) |
| 138.5 | Ar-C (quaternary) |
| 137.0 | -C H=CH₂ |
| 128.5 | Ar-CH |
| 127.8 | Ar-CH |
| 122.5 | Ar-CH |
| 121.0 | Ar-CH |
| 116.0 | -CH=C H₂ |
| 85.0 | O-C H-CH=CH₂ |
| 70.0 | O-C H₂ |
Predicted IR Data (neat)
| Wavenumber (cm⁻¹) | Assignment |
| 3080-3010 | =C-H stretch (vinyl and aromatic) |
| 2950-2850 | C-H stretch (aliphatic) |
| 1640 | C=C stretch (vinyl) |
| 1470, 1450 | C=C stretch (aromatic) |
| 1050 | C-O-C stretch (ether) |
| 990, 910 | =C-H bend (vinyl out-of-plane) |
| 750 | C-H bend (ortho-disubstituted aromatic) |
This guide provides a foundational understanding of 1-Vinyl-1,3-dihydroisobenzofuran for research and development purposes. The proposed synthetic route and predicted data offer a starting point for its preparation and characterization. Experimental validation of these predictions is a necessary next step for any application.
References
An In-depth Technical Guide on the Reactivity of the Vinyl Group in Isobenzofuran Derivatives
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive overview of the reactivity of the vinyl group in isobenzofuran derivatives, with a particular focus on their involvement in cycloaddition reactions. It covers synthetic methodologies, reaction mechanisms, quantitative data, and experimental protocols to serve as a valuable resource for professionals in organic synthesis and medicinal chemistry.
Introduction to Isobenzofurans and the Significance of Vinyl Substitution
Isobenzofurans (IBFs) are highly reactive heterocyclic compounds characterized by a fused benzene and furan ring system. Their transient nature is due to their propensity to act as potent dienes in [4+2] cycloaddition reactions, a reactivity driven by the dearomatization of the benzene ring. The introduction of a vinyl substituent onto the isobenzofuran core can significantly modulate its electronic properties and steric profile, thereby influencing its reactivity and selectivity in various chemical transformations.
The vinyl group can participate directly in cycloaddition reactions, either as part of the diene system or as a reactive site for other transformations. Understanding the reactivity of vinyl-substituted isobenzofurans is crucial for the design of novel synthetic routes towards complex polycyclic molecules, including natural products and pharmacologically active compounds.
Synthesis of Vinyl-Substituted Isobenzofurans
The synthesis of vinyl-substituted isobenzofurans is often challenging due to their inherent instability. They are typically generated in situ from stable precursors and trapped with a suitable reagent. A common strategy involves the generation of the isobenzofuran from a phthalide precursor.
General Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis of a vinyl-substituted isobenzofuran and its subsequent trapping in a Diels-Alder reaction.
Caption: General workflow for the synthesis and in situ trapping of a vinyl-isobenzofuran.
Reactivity of the Vinyl Group in Cycloaddition Reactions
The primary mode of reactivity for isobenzofurans is the Diels-Alder reaction. The presence of a vinyl group can influence the course of this reaction in several ways, affecting both its rate and selectivity.
Diels-Alder Reactions
Vinyl-substituted isobenzofurans can act as dienes in Diels-Alder reactions. The electronic nature of the vinyl group and its position on the isobenzofuran ring dictate the feasibility and outcome of the cycloaddition. Electron-donating substituents on the diene generally accelerate the reaction with electron-deficient dienophiles (Normal-electron-demand Diels-Alder). Conversely, electron-withdrawing groups on the diene can facilitate reactions with electron-rich dienophiles (Inverse-electron-demand Diels-Alder).
Regioselectivity
In reactions with unsymmetrical dienophiles, the regioselectivity of the Diels-Alder reaction is a critical consideration. 1-substituted isobenzofurans have been observed to exhibit a preference for the "ortho" adduct.[1] The regiochemical outcome can be rationalized by considering the frontier molecular orbitals (FMOs) of the diene and dienophile.
The following diagram illustrates the possible regioisomeric products in the Diels-Alder reaction of a 1-vinylisobenzofuran with an unsymmetrical dienophile.
Caption: Regioselectivity in the Diels-Alder reaction of 1-vinylisobenzofuran.
Stereoselectivity
The Diels-Alder reaction is stereospecific, and the stereochemistry of the reactants is retained in the product. For cyclic dienophiles, the formation of endo and exo products is possible. The endo product is often favored under kinetic control due to secondary orbital interactions, while the exo product may be favored under thermodynamic control as it is typically more stable.[2]
Quantitative Data Summary
The following table summarizes quantitative data from selected reactions involving isobenzofuran derivatives, highlighting the yields and selectivity.
| Diene | Dienophile | Reaction Conditions | Product(s) | Ratio (Regio/Stereo) | Yield (%) | Reference |
| 4-methoxy-7-hydroxyisobenzofuran | Methyl vinyl ketone | Not specified | Regioisomeric adducts | 3.5 : 1 | 55 | [1] |
| Furan | N-phenylmaleimide | Not specified | endo and exo adducts | Kinetically controlled: primarily endo. Thermodynamically controlled: primarily exo. | Not specified | [2] |
| Furan-functionalized polystyrene | Maleimide | 40-80 °C | Diels-Alder adduct | Not applicable | Not specified (kinetic study) | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
Synthesis of 4-methoxy-7-hydroxy-isobenzofuran and Diels-Alder reaction with Methyl Vinyl Ketone[1]
-
Preparation of the Lactol Intermediate: A solution of the corresponding phthalide in a suitable solvent is cooled to a low temperature (e.g., -78 °C). A reducing agent, such as diisobutylaluminium hydride (DIBAL-H), is added dropwise. The reaction is stirred for a specified time and then quenched. After workup, the lactol is obtained.
-
Diels-Alder Reaction: The crude lactol is dissolved in a solvent, and the dienophile (methyl vinyl ketone) is added. The reaction mixture is stirred at room temperature until the isobenzofuran is consumed (as monitored by TLC). The solvent is removed under reduced pressure, and the resulting adducts are purified by chromatography.
Theoretical Studies: Frontier Molecular Orbital (FMO) Analysis
The reactivity and selectivity of Diels-Alder reactions can be explained using Frontier Molecular Orbital (FMO) theory.[4] The interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile is the primary factor governing the reaction rate. A smaller HOMO-LUMO energy gap leads to a faster reaction.
The diagram below illustrates the FMO interactions in a normal-electron-demand Diels-Alder reaction.
Caption: FMO interactions in a normal-electron-demand Diels-Alder reaction.
Applications in Drug Development and Materials Science
The Diels-Alder reaction of isobenzofurans is a powerful tool for the construction of complex molecular architectures found in many biologically active molecules. The ability to introduce functionality in a regio- and stereocontrolled manner makes this methodology highly attractive for the synthesis of novel drug candidates.
In materials science, the reversible nature of the furan-maleimide Diels-Alder reaction is exploited in the development of self-healing polymers and other dynamic materials.[3][5] Vinyl-substituted isobenzofurans could offer new avenues for creating materials with tunable properties.
Conclusion
The vinyl group is a key functional handle that modulates the reactivity of isobenzofuran derivatives. A thorough understanding of its electronic and steric influence is paramount for designing efficient and selective synthetic strategies. This guide has provided an overview of the current knowledge in this area, from synthetic methods and reaction mechanisms to quantitative data and theoretical underpinnings. Further research into the reactivity of novel vinyl-substituted isobenzofurans will undoubtedly lead to the discovery of new chemical transformations and the development of innovative solutions in medicine and materials science.
References
- 1. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 2. [PDF] endo- and exo-Stereochemistry in the Diels-Alder Reaction: Kinetic versus Thermodynamic Control | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermodynamic and Kinetic Study of Diels–Alder Reaction between Furfuryl Alcohol and N-Hydroxymaleimides—An Assessment for Materials Application - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide on the Stability of 1-Vinyl-1,3-dihydro-isobenzofuran
A comprehensive review of existing literature reveals a significant gap in the scientific documentation of 1-Vinyl-1,3-dihydro-isobenzofuran. To date, no specific studies detailing the stability, synthesis, or reactivity of this particular compound have been publicly reported.
While the isobenzofuran core is a known structural motif in various natural products and biologically active compounds, research has predominantly focused on other derivatives. This guide, therefore, addresses the stability of the parent compound, 1,3-dihydroisobenzofuran, and related vinyl-containing heterocyclic systems to provide a foundational understanding for researchers, scientists, and drug development professionals.
Stability of the Core Structure: 1,3-Dihydroisobenzofuran
The stability of the 1,3-dihydroisobenzofuran ring system is a critical factor in its potential applications. While specific quantitative data on its decomposition is scarce, the reactivity of related isobenzofurans suggests that the ring system itself can be susceptible to certain conditions. Isobenzofurans, a related class of compounds, are known for their limited stability due to the high reactivity of the 1,3-carbons of the furan ring.[1] However, the dihydro nature of the compound imparts greater stability compared to the fully unsaturated isobenzofuran.
Potential Reactivity of the Vinyl Substituent
The presence of a vinyl group at the 1-position introduces a site of potential reactivity. Vinyl groups are known to participate in a variety of chemical transformations, which could influence the overall stability of the molecule. For instance, vinyl groups can undergo polymerization, oxidation, and addition reactions. The specific decomposition pathways of vinyl acetate on palladium surfaces have been studied, involving the initial cleavage of the O-acetyl or O-vinyl bonds.[2] While not directly analogous, this suggests that the vinyl moiety could be a primary site of degradation for this compound under certain catalytic or thermal conditions.
Synthesis of Related 1,3-Dihydroisobenzofuran Derivatives
Although a specific synthesis for this compound is not documented, methods for the preparation of other 1,3-dihydroisobenzofuran derivatives have been reported. A common and efficient route involves the iodine-mediated cyclization of 2-vinylbenzyl alcohols.[3] This method has been used to produce a variety of substituted 1,3-dihydroisobenzofurans.[3]
Experimental Protocol: General Synthesis of 1-(Iodomethyl)-1,3-dihydroisobenzofurans [3]
This protocol describes a general method for the synthesis of 1,3-dihydroisobenzofuran derivatives, which could potentially be adapted for the synthesis of the vinyl-substituted target compound.
-
Preparation of 2-Vinylbenzyl Alcohols: 2-Vinylphenyllithium derivatives are generated from 2-bromostyrene derivatives via bromine-lithium exchange with butyllithium in diethyl ether at 0 °C. These are then reacted with carbonyl compounds to yield the corresponding 2-vinylbenzyl alcohols.
-
Iodocyclization: The 2-vinylbenzyl alcohol is dissolved in toluene containing potassium t-butoxide at 0 °C. Iodine is then added in several portions, and the mixture is stirred.
-
Workup: The reaction is quenched with 10% aqueous Na2S2O3 until the color of iodine disappears. The organic materials are extracted with diethyl ether, washed with saturated aqueous NH4Cl and brine, and dried over anhydrous Na2SO4. The product is then purified.
Potential Decomposition Pathway
Based on the known reactivity of vinyl groups and the isobenzofuran core, a hypothetical decomposition pathway for this compound can be proposed. This pathway would likely involve either reactions of the vinyl group or opening of the dihydroisobenzofuran ring.
References
A Technical Guide to the Solubility of 1-Vinyl-1,3-dihydro-isobenzofuran in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction to 1-Vinyl-1,3-dihydro-isobenzofuran
This compound belongs to the family of isobenzofuran derivatives, which are heterocyclic compounds incorporating a fused benzene and furan ring system.[1][2][3][4] The core structure, 1,3-dihydroisobenzofuran (also known as phthalan), is of interest in medicinal chemistry and materials science.[2][5] The addition of a vinyl group at the 1-position introduces a site of reactivity, making this molecule a potential monomer for polymerization or a precursor for further functionalization. Understanding its solubility is a critical first step in its application, influencing reaction conditions, purification strategies, and formulation development.
The molecular structure of this compound combines both nonpolar and polar features. The benzene ring and the vinyl group are hydrophobic, while the ether oxygen in the dihydrofuran ring introduces a degree of polarity. This amphiphilic nature suggests that its solubility will be highly dependent on the choice of solvent.
Predicted Solubility Profile
Based on the principle of "like dissolves like," the solubility of this compound in various organic solvents can be predicted. The aromatic and aliphatic hydrocarbon portions of the molecule suggest good solubility in nonpolar and weakly polar solvents. The polar ether group may impart some solubility in more polar solvents.
Below is a table summarizing the predicted solubility of this compound in common classes of organic solvents.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar Aromatic | Toluene, Benzene, Xylene | High | The aromatic benzene ring of the solute will have strong π-π stacking interactions with aromatic solvents. |
| Nonpolar Aliphatic | Hexane, Cyclohexane | Moderate to High | The hydrocarbon backbone of the molecule will interact favorably with nonpolar aliphatic solvents via van der Waals forces. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents are effective at dissolving a wide range of organic compounds with moderate polarity and are likely to be excellent solvents for this compound. |
| Polar Aprotic | Tetrahydrofuran (THF), Ethyl Acetate, Acetone | Moderate to High | The polarity of these solvents can interact with the ether linkage, while their organic character will solvate the rest of the molecule. THF is expected to be a very good solvent due to its ether structure. |
| Polar Protic | Methanol, Ethanol | Low to Moderate | The dominant nonpolar parts of the molecule will limit solubility in highly polar, hydrogen-bonding solvents. Some solubility is expected due to the polar ether group. |
| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Very Low/Insoluble | The largely hydrophobic nature of the molecule will prevent significant dissolution in water. DMSO may show some limited solubility due to its strong solvating power. |
General Experimental Protocol for Solubility Determination
For researchers requiring precise solubility data, the following isothermal shake-flask method is a standard and reliable approach. This method involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute.
3.1. Materials and Equipment
-
This compound (solute)
-
A range of organic solvents (analytical grade or higher)
-
Analytical balance (±0.1 mg)
-
Scintillation vials or small flasks with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
3.2. Procedure
-
Preparation: Add an excess amount of this compound to a series of vials, ensuring there is enough solid to achieve saturation.
-
Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of a selected organic solvent into each vial.
-
Equilibration: Tightly cap the vials and place them in a shaker incubator set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Visual inspection should confirm the presence of undissolved solid.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed in a temperature-controlled bath for at least 2 hours to allow the solid to settle. Alternatively, centrifuge the vials at a constant temperature to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw a known volume of the supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial to remove any suspended solid particles.
-
Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of this compound.
-
Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the result in units such as mg/mL or mol/L.
3.3. Analytical Method Development A crucial prerequisite is the development of a specific and sensitive analytical method (e.g., HPLC) to quantify the solute. This involves selecting an appropriate column, mobile phase, and detector wavelength, followed by the generation of a calibration curve using standard solutions of known concentrations.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility as described in the protocol above.
References
- 1. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Isobenzofuran | C8H6O | CID 11378474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. imjst.org [imjst.org]
- 5. 1,3-Dihydroisobenzofuran | C8H8O | CID 10327 - PubChem [pubchem.ncbi.nlm.nih.gov]
Theoretical Analysis of 1-Vinyl-1,3-dihydroisobenzofuran: A Proposed Computational Workflow and Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
This guide outlines a proposed theoretical workflow for the in-depth computational analysis of 1-Vinyl-1,3-dihydroisobenzofuran. Such a study would provide valuable insights into its structural, electronic, and spectroscopic properties, which can be crucial for understanding its reactivity, stability, and potential applications in areas such as drug design and materials science.
Proposed Computational Methodology
A standard approach to a thorough theoretical investigation of a molecule like 1-Vinyl-1,3-dihydroisobenzofuran would involve several key computational steps. The following is a proposed workflow that utilizes well-established quantum chemical methods.
Computational Workflow
Caption: Proposed computational workflow for the theoretical study of 1-Vinyl-1,3-dihydroisobenzofuran.
Detailed Experimental Protocols (Computational)
The following outlines the detailed methodologies for the key computational experiments proposed in the workflow diagram.
-
Initial Structure Generation:
-
The 2D structure of 1-Vinyl-1,3-dihydroisobenzofuran is drawn using a chemical drawing software.
-
This 2D structure is converted into a preliminary 3D conformation using a molecular mechanics force field (e.g., MMFF94).
-
-
Geometry Optimization:
-
The initial 3D structure is then optimized at a higher level of theory. Density Functional Theory (DFT) is a common and effective method.
-
Method: B3LYP functional.
-
Basis Set: 6-31G(d) or a larger basis set like 6-311++G(d,p) for higher accuracy.
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
The optimization process continues until a stationary point on the potential energy surface is found, which corresponds to a local minimum.
-
-
Frequency Calculation:
-
Following optimization, a frequency calculation is performed at the same level of theory (e.g., B3LYP/6-31G(d)).
-
This calculation serves two purposes:
-
To confirm that the optimized structure is a true minimum (no imaginary frequencies).
-
To predict the infrared (IR) spectrum and to calculate thermodynamic properties.
-
-
-
Electronic Properties Analysis:
-
Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO gap provides an indication of the molecule's chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study intramolecular interactions, charge transfer, and hyperconjugative effects.
-
-
Spectroscopic Properties Prediction:
-
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations are used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum.
-
NMR Spectra: The Gauge-Including Atomic Orbital (GIAO) method is typically used to calculate the isotropic shielding values, which are then converted to NMR chemical shifts (¹H and ¹³C) relative to a standard (e.g., Tetramethylsilane).
-
IR Spectra: The vibrational frequencies and intensities obtained from the frequency calculation are used to generate a theoretical IR spectrum.
-
Example Data Presentation
While specific data for 1-Vinyl-1,3-dihydroisobenzofuran is not available, the following table presents computed properties for a related compound, 1,3-Dihydroisobenzofuran-1-ol, as found in the PubChem database.[3] This illustrates the type of quantitative data that would be generated from the proposed computational workflow.
| Property | Value | Source |
| Molecular Formula | C₈H₈O₂ | PubChem |
| Molecular Weight | 136.15 g/mol | PubChem |
| Exact Mass | 136.052429494 Da | PubChem |
| IUPAC Name | 1,3-dihydro-2-benzofuran-1-ol | PubChem |
| InChI | InChI=1S/C8H8O2/c9-8-7-4-2-1-3-6(7)5-10-8/h1-4,8-9H,5H2 | PubChem |
| Canonical SMILES | C1C2=CC=CC=C2C(O1)O | PubChem |
Conclusion and Future Outlook
A comprehensive theoretical study of 1-Vinyl-1,3-dihydroisobenzofuran, following the workflow outlined above, would provide a fundamental understanding of its molecular properties. The resulting data on its geometry, electronic structure, and predicted spectra would be invaluable for researchers in medicinal chemistry and materials science. Such studies can guide synthetic efforts, help in the interpretation of experimental data, and provide insights into the potential reactivity and interactions of this molecule. The lack of existing computational data highlights a research gap and an opportunity for future investigations to contribute to the broader understanding of the chemical space occupied by substituted 1,3-dihydroisobenzofurans.
References
Methodological & Application
Application Notes and Protocols for the Polymerization of 1-Vinyl-1,3-dihydroisobenzofuran
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The polymerization of 1-Vinyl-1,3-dihydroisobenzofuran is a novel research area with limited specific literature. The following protocols and application notes are based on established principles of polymer chemistry for structurally similar vinyl monomers, particularly vinyl ethers. These are intended to serve as a foundational guide for experimental design.
Introduction
1-Vinyl-1,3-dihydroisobenzofuran is a vinyl monomer with a unique heterocyclic structure. Its polymerization is anticipated to yield novel polymers with potentially valuable properties for various applications, including in the biomedical and pharmaceutical fields. The presence of the dihydroisobenzofuran moiety suggests that the resulting polymer, poly(1-Vinyl-1,3-dihydroisobenzofuran), may exhibit interesting thermal, mechanical, and biological properties. Cationic polymerization is a promising route for the polymerization of this monomer due to the electron-donating nature of the oxygen atom adjacent to the vinyl group, which can stabilize a propagating carbocation.
Proposed Polymerization Pathway: Cationic Polymerization
Cationic polymerization is a chain-growth polymerization that proceeds via a carbocationic active center.[1] An initiator, typically a Lewis acid or a protonic acid, abstracts an electron pair from the monomer, forming a carbocation. This carbocation then reacts with subsequent monomer units to propagate the polymer chain. Termination can occur through various mechanisms, including chain transfer.
Below is a proposed workflow for the synthesis and polymerization of 1-Vinyl-1,3-dihydroisobenzofuran.
Caption: Proposed workflow for the synthesis, polymerization, and characterization of poly(1-Vinyl-1,3-dihydroisobenzofuran).
Experimental Protocols
Protocol 1: Synthesis of 1-Vinyl-1,3-dihydroisobenzofuran (Hypothetical)
This protocol is adapted from methods for synthesizing substituted 1,3-dihydroisobenzofurans.[2]
Materials:
-
2-Vinylbenzyl alcohol
-
Iodine (I₂)
-
Potassium tert-butoxide (K-tBuO)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Toluene, anhydrous
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Iodocyclization:
-
Dissolve 2-vinylbenzyl alcohol in anhydrous toluene in a round-bottom flask under an inert atmosphere (e.g., argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add potassium tert-butoxide portion-wise, followed by the portion-wise addition of iodine.
-
Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium thiosulfate.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude 1-(iodomethyl)-1,3-dihydroisobenzofuran.
-
-
Elimination to form the Vinyl Group:
-
Dissolve the crude 1-(iodomethyl)-1,3-dihydroisobenzofuran in a suitable anhydrous solvent (e.g., THF or acetonitrile).
-
Add DBU dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the mixture, dilute with water, and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure 1-Vinyl-1,3-dihydroisobenzofuran.
-
Protocol 2: Cationic Polymerization of 1-Vinyl-1,3-dihydroisobenzofuran (Hypothetical)
This protocol is based on general procedures for the cationic polymerization of vinyl ethers.
Materials:
-
1-Vinyl-1,3-dihydroisobenzofuran, freshly purified
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) as initiator
-
Dichloromethane (DCM), anhydrous
-
Methanol, chilled
-
Argon or Nitrogen gas
Procedure:
-
Monomer and Solvent Preparation:
-
Dry the dichloromethane over calcium hydride and distill under an inert atmosphere.
-
Purify the 1-Vinyl-1,3-dihydroisobenzofuran monomer by passing it through a short column of basic alumina to remove any acidic impurities and inhibitors.
-
-
Polymerization:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the purified monomer in anhydrous DCM to a desired concentration (e.g., 1 M).
-
Cool the solution to a specific temperature (e.g., 0 °C or -78 °C) to control the polymerization rate and minimize side reactions.
-
Prepare a dilute solution of the initiator (BF₃·OEt₂) in anhydrous DCM.
-
Add the initiator solution dropwise to the stirred monomer solution.
-
Allow the polymerization to proceed for a set time (e.g., 1-24 hours). The solution may become more viscous as the polymer forms.
-
-
Termination and Polymer Isolation:
-
Quench the polymerization by adding a small amount of chilled methanol to the reaction mixture.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane).
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator residues.
-
Dry the polymer under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
-
Quantitative Data (Hypothetical)
The following table presents hypothetical data for the cationic polymerization of 1-Vinyl-1,3-dihydroisobenzofuran under different conditions.
| Entry | [Monomer]:[Initiator] | Temperature (°C) | Time (h) | Conversion (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |
| 1 | 100:1 | 0 | 4 | 85 | 12,500 | 1.8 |
| 2 | 100:1 | -78 | 12 | 92 | 13,500 | 1.5 |
| 3 | 200:1 | 0 | 4 | 78 | 23,000 | 2.1 |
| 4 | 200:1 | -78 | 12 | 89 | 26,000 | 1.6 |
-
Mₙ: Number-average molecular weight, determined by Gel Permeation Chromatography (GPC).
-
PDI: Polydispersity Index, a measure of the distribution of molecular weights in a given polymer sample.
Application Notes
Potential Properties of Poly(1-Vinyl-1,3-dihydroisobenzofuran)
-
Biocompatibility: The isobenzofuran moiety is found in some natural products, suggesting the polymer may have favorable biocompatibility profiles.
-
Thermal Stability: The rigid heterocyclic ring in the polymer backbone is expected to impart good thermal stability.
-
Drug Delivery: The polymer may be suitable for creating nanoparticles or micelles for the encapsulation and controlled release of therapeutic agents. The ether linkage could potentially be cleaved under specific physiological conditions, offering a mechanism for drug release.
-
Material Science: The polymer's unique structure may lead to applications in advanced materials, such as specialty coatings, membranes, or as a component in polymer blends to modify their properties.
Considerations for Drug Development Professionals
-
Biodegradability: The potential for the isobenzofuran ring to undergo enzymatic or hydrolytic degradation should be investigated, as this would be a key feature for applications in drug delivery and temporary medical implants.
-
Functionalization: The polymer backbone could be further functionalized to attach targeting ligands, imaging agents, or other therapeutic moieties.
-
Solubility: The solubility of the polymer in various pharmaceutically acceptable solvents will be a critical factor for formulation development.
Conclusion
The polymerization of 1-Vinyl-1,3-dihydroisobenzofuran represents an exciting avenue for the development of new polymeric materials. The proposed cationic polymerization route provides a viable starting point for synthesizing poly(1-Vinyl-1,3-dihydroisobenzofuran). Further research is necessary to fully characterize this novel polymer and explore its potential applications, particularly in the fields of drug delivery and biomedical materials. The protocols and notes provided herein are intended to facilitate these future investigations.
References
Application Notes and Protocols for 1-Vinyl-1,3-dihydroisobenzofuran in Polymer Chemistry
Disclaimer: Extensive literature searches did not yield specific studies on the synthesis or polymerization of 1-Vinyl-1,3-dihydroisobenzofuran. The following application notes and protocols are therefore predictive and based on established principles of polymer chemistry and analogous polymerization of structurally related monomers, such as vinyl ethers, benzofurans, and other vinyl-substituted cyclic compounds. The experimental details provided are hypothetical and should be adapted and optimized based on laboratory findings.
Introduction
1-Vinyl-1,3-dihydroisobenzofuran is a novel monomer with potential applications in the synthesis of functional polymers. Its unique structure, combining a vinyl group susceptible to chain-growth polymerization and a dihydroisobenzofuran moiety, suggests that the resulting polymers could exhibit interesting thermal, optical, and chemical properties. The dihydroisobenzofuran unit, a type of cyclic ether, may also offer possibilities for post-polymerization modification or controlled degradation. This document outlines potential polymerization methodologies for this monomer.
Potential Polymerization Pathways
Based on the structure of 1-Vinyl-1,3-dihydroisobenzofuran, two primary polymerization mechanisms are proposed: Cationic Polymerization and Free Radical Polymerization. The vinyl group is the primary site of polymerization in both methods.
The presence of the oxygen atom in the dihydroisobenzofuran ring is expected to stabilize a propagating carbocation, making cationic polymerization a highly viable method. This approach is commonly used for vinyl ethers and related cyclic monomers.[1][2][3][4][5] Controlled/living cationic polymerization could potentially be achieved to regulate polymer molecular weight and architecture.
Free radical polymerization is a robust and widely used technique for a vast range of vinyl monomers.[6][7][8] This method is typically initiated by thermal or photochemical decomposition of a radical initiator.
Experimental Protocols
Protocol 1: Cationic Polymerization of 1-Vinyl-1,3-dihydroisobenzofuran
This protocol is adapted from established procedures for the cationic polymerization of benzofuran and vinyl ethers.[9]
Materials:
-
1-Vinyl-1,3-dihydroisobenzofuran (monomer, freshly distilled)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Lewis Acid Initiator (e.g., Boron trifluoride diethyl etherate (BF₃·OEt₂), Tin(IV) chloride (SnCl₄), or Aluminum trichloride (AlCl₃))
-
Quenching agent (e.g., Methanol)
-
Precipitating solvent (e.g., Hexane or Methanol)
Procedure:
-
Monomer and Solvent Preparation: Dry the monomer over calcium hydride and distill under reduced pressure immediately before use. Purify and dry the dichloromethane by passing it through a column of activated alumina.
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum.
-
Polymerization:
-
Under a nitrogen atmosphere, charge the flask with anhydrous dichloromethane (e.g., 50 mL).
-
Add the purified 1-Vinyl-1,3-dihydroisobenzofuran (e.g., 5.0 g, 34.2 mmol) to the solvent via syringe.
-
Cool the reaction mixture to the desired temperature (e.g., -78 °C using a dry ice/acetone bath).
-
Prepare a stock solution of the Lewis acid initiator in anhydrous dichloromethane (e.g., 0.1 M).
-
Slowly add the initiator solution dropwise to the stirred monomer solution until a slight color change is observed, indicating the initiation of polymerization.
-
Allow the reaction to proceed for a predetermined time (e.g., 1-4 hours).
-
-
Termination and Isolation:
-
Quench the polymerization by adding a small amount of pre-chilled methanol (e.g., 5 mL).
-
Allow the mixture to warm to room temperature.
-
Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a stirred non-solvent like hexane or methanol.
-
Collect the polymer by filtration, wash with the precipitating solvent, and dry under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
-
Characterization:
-
Molecular Weight and Polydispersity: Determined by Gel Permeation Chromatography (GPC).
-
Structure: Confirmed by ¹H NMR and ¹³C NMR spectroscopy.
-
Thermal Properties: Analyzed by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Protocol 2: Free Radical Polymerization of 1-Vinyl-1,3-dihydroisobenzofuran
This protocol is based on general procedures for the free radical polymerization of vinyl monomers.[6][7][8]
Materials:
-
1-Vinyl-1,3-dihydroisobenzofuran (monomer, inhibitor removed)
-
Solvent (e.g., Toluene, Benzene, or Bulk polymerization)
-
Radical Initiator (e.g., Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO))
-
Precipitating solvent (e.g., Methanol or Hexane)
Procedure:
-
Monomer Preparation: Remove any polymerization inhibitor from the monomer by passing it through a column of basic alumina.
-
Reaction Setup: Place the monomer (e.g., 5.0 g, 34.2 mmol), solvent (if not bulk, e.g., 20 mL of toluene), and radical initiator (e.g., 0.056 g, 0.34 mmol of AIBN for a 100:1 monomer to initiator ratio) into a Schlenk flask equipped with a magnetic stir bar.
-
Degassing: Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization:
-
After the final thaw, backfill the flask with nitrogen or argon.
-
Immerse the flask in a preheated oil bath at the appropriate temperature for the chosen initiator (e.g., 60-70 °C for AIBN).
-
Stir the reaction mixture for a specified time (e.g., 6-24 hours).
-
-
Isolation:
-
Cool the reaction to room temperature.
-
If the polymer is in solution, precipitate it by pouring the mixture into a large volume of a stirred non-solvent (e.g., methanol).
-
Collect the polymer by filtration, wash with the precipitating solvent, and dry under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
-
Characterization:
-
Molecular Weight and Polydispersity: Determined by GPC.
-
Structure: Confirmed by ¹H NMR and ¹³C NMR spectroscopy.
-
Thermal Properties: Analyzed by DSC and TGA.
Data Presentation
The following tables present hypothetical quantitative data for the polymerization of 1-Vinyl-1,3-dihydroisobenzofuran, based on typical results for analogous vinyl monomers.
Table 1: Hypothetical Results for Cationic Polymerization
| Entry | Initiator | [M]/[I] Ratio | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) (GPC) | PDI (Mw/Mn) |
| 1 | BF₃·OEt₂ | 100 | -78 | 2 | 85 | 12,500 | 1.35 |
| 2 | BF₃·OEt₂ | 200 | -78 | 2 | 82 | 24,800 | 1.42 |
| 3 | SnCl₄ | 100 | -40 | 1 | 95 | 14,000 | 1.28 |
| 4 | SnCl₄ | 200 | -40 | 1 | 93 | 27,500 | 1.31 |
Table 2: Hypothetical Results for Free Radical Polymerization
| Entry | Initiator | [M]/[I] Ratio | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) (GPC) | PDI (Mw/Mn) |
| 1 | AIBN | 100 | 65 | 12 | 75 | 28,000 | 1.85 |
| 2 | AIBN | 200 | 65 | 12 | 72 | 55,000 | 1.92 |
| 3 | BPO | 100 | 80 | 8 | 88 | 32,000 | 1.78 |
| 4 | BPO | 200 | 80 | 8 | 85 | 63,000 | 1.83 |
Visualizations
Caption: Workflow for the proposed cationic polymerization of 1-Vinyl-1,3-dihydroisobenzofuran.
Caption: Workflow for the proposed free radical polymerization of 1-Vinyl-1,3-dihydroisobenzofuran.
Caption: Logical relationship of potential polymerization pathways for the monomer.
References
- 1. researchgate.net [researchgate.net]
- 2. Controlled cationic copolymerization of vinyl monomers and cyclic acetals via concurrent vinyl-addition and ring-opening mechanisms: the systematic study of structural effects on the copolymerization behavior - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Degradation of Vinyl Polymers with Evenly Distributed Thioacetal Bonds in Main Chains: Cationic DT Copolymerization of Vinyl Ethers and Cyclic Thioacetals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pslc.ws [pslc.ws]
- 7. Enzyme-initiated free radical polymerizations of vinyl monomers using horseradish peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. yunus.hacettepe.edu.tr [yunus.hacettepe.edu.tr]
- 9. Asymmetric Cationic Polymerization of Benzofuran through a Reversible Chain-Transfer Mechanism: Optically Active Polybenzofuran with Controlled Molecular Weights - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Vinyl-1,3-dihydroisobenzofuran as a Monomer
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Introduction
1-Vinyl-1,3-dihydroisobenzofuran is a novel monomer possessing both a vinyl group and a cyclic ether (dihydroisobenzofuran) moiety. This bifunctional nature suggests its potential for undergoing polymerization through two distinct pathways: vinyl polymerization (cationic or free radical) and potentially ring-opening polymerization of the dihydroisobenzofuran ring under specific cationic conditions. The resulting polymers, poly(1-Vinyl-1,3-dihydroisobenzofuran), could exhibit unique properties derived from the combination of a flexible vinyl backbone and the rigid, aromatic-containing dihydroisobenzofuran side chains. These properties may be of significant interest in drug delivery, biomaterials, and advanced coatings due to potential biocompatibility, controlled degradation, and specific interactions.
Monomer Synthesis (Proposed)
A plausible synthetic route to 1-Vinyl-1,3-dihydroisobenzofuran could be adapted from known organic transformations. One potential pathway involves the reaction of a suitable precursor, such as 1-bromo-1,3-dihydroisobenzofuran, with a vinylating agent like vinylmagnesium bromide in the presence of a suitable catalyst.
Proposed Synthetic Pathway:
Caption: Proposed synthesis of 1-Vinyl-1,3-dihydroisobenzofuran.
Polymerization Protocols
Given the monomer's structure, both cationic and free-radical polymerization of the vinyl group are viable methods to produce poly(1-Vinyl-1,3-dihydroisobenzofuran). Cationic polymerization might also induce ring-opening, leading to more complex polymer structures.
Cationic Polymerization of the Vinyl Group
Cationic polymerization is a suitable method for vinyl ethers and other electron-rich olefins.[1] This method is expected to proceed through the vinyl group, potentially with living characteristics, allowing for control over molecular weight and dispersity.
Experimental Protocol:
-
Monomer and Solvent Purification:
-
Dry the solvent (e.g., dichloromethane, DCM) over calcium hydride (CaH₂) and distill under an inert atmosphere.
-
Purify the 1-Vinyl-1,3-dihydroisobenzofuran monomer by passing it through a column of activated basic alumina to remove any acidic impurities and inhibitors.
-
-
Initiator System:
-
Prepare a stock solution of a suitable initiator system, for example, a protic acid initiator like triflic acid (CF₃SO₃H) or a Lewis acid/cationogen system like TiCl₄/HCl.
-
-
Polymerization Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the purified monomer in the dried solvent to the desired concentration (e.g., 0.5 M).
-
Cool the solution to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Initiate the polymerization by adding the initiator solution dropwise via syringe.
-
Allow the reaction to proceed for the desired time, monitoring the conversion by taking aliquots and analyzing via ¹H NMR spectroscopy.
-
Quench the polymerization by adding a small amount of pre-chilled methanol.
-
-
Polymer Isolation and Purification:
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane).
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum at a moderate temperature (e.g., 40 °C) to a constant weight.
-
Quantitative Data (Hypothetical):
| Entry | Initiator | [Monomer]:[Initiator] | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) |
| 1 | CF₃SO₃H | 100:1 | -78 | 2 | >95 | ~15,000 | <1.2 |
| 2 | TiCl₄/HCl | 200:1 | -78 | 4 | >95 | ~30,000 | <1.3 |
Experimental Workflow for Cationic Polymerization:
Caption: Workflow for the cationic polymerization of 1-Vinyl-1,3-dihydroisobenzofuran.
Free-Radical Polymerization
Free-radical polymerization is a versatile method for a wide range of vinyl monomers.[2] It can be initiated thermally or photochemically.
Experimental Protocol:
-
Monomer Purification:
-
Remove any inhibitors from the 1-Vinyl-1,3-dihydroisobenzofuran monomer by passing it through a column of basic alumina.
-
-
Reaction Setup:
-
In a Schlenk flask, dissolve the purified monomer and a radical initiator (e.g., azobisisobutyronitrile, AIBN, or benzoyl peroxide, BPO) in a suitable solvent (e.g., toluene or dioxane).
-
Degas the solution by several freeze-pump-thaw cycles to remove oxygen, which can inhibit the polymerization.
-
-
Polymerization:
-
Immerse the reaction flask in a preheated oil bath at the desired temperature (e.g., 60-80 °C for AIBN).
-
Stir the reaction mixture for the specified time.
-
-
Polymer Isolation:
-
Cool the reaction mixture to room temperature and precipitate the polymer by adding the solution to a non-solvent (e.g., methanol).
-
Filter the precipitated polymer, wash with the non-solvent, and dry under vacuum.
-
Quantitative Data (Hypothetical):
| Entry | Initiator | [Monomer]:[Initiator] | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) |
| 1 | AIBN | 200:1 | 70 | 12 | ~80 | ~25,000 | ~1.8 |
| 2 | BPO | 200:1 | 80 | 10 | ~85 | ~28,000 | ~1.7 |
Experimental Workflow for Free-Radical Polymerization:
Caption: Workflow for the free-radical polymerization of 1-Vinyl-1,3-dihydroisobenzofuran.
Potential Signaling Pathway Interactions in Drug Development
Polymers with aromatic and ether functionalities can interact with biological systems in various ways. For instance, if used as a drug delivery vehicle, the polymer's properties could influence cellular uptake and drug release kinetics. The dihydroisobenzofuran moiety may engage in hydrophobic interactions with cell membranes or specific protein pockets.
Hypothetical Signaling Pathway for a Polymer-Drug Conjugate:
If a drug is conjugated to the poly(1-Vinyl-1,3-dihydroisobenzofuran) backbone, the polymer could act as a carrier to enhance drug delivery to a target cell. The following diagram illustrates a generalized pathway.
Caption: Hypothetical signaling pathway for a polymer-drug conjugate.
Potential Applications and Future Research
The unique structure of poly(1-Vinyl-1,3-dihydroisobenzofuran) suggests several potential applications that warrant further investigation:
-
Drug Delivery: The polymer could be used to encapsulate or conjugate hydrophobic drugs, potentially improving their solubility and bioavailability. The ether linkages may offer sites for controlled degradation.
-
Biomaterials: The biocompatibility of the polymer would need to be assessed. If found to be non-toxic, it could be explored for tissue engineering scaffolds or implantable devices.
-
Advanced Coatings: The rigidity of the dihydroisobenzofuran group could impart desirable thermal and mechanical properties to coatings, making them more durable and resistant.
Future research should focus on the successful synthesis of the monomer, a thorough investigation of its polymerization behavior under various conditions, and a comprehensive characterization of the resulting polymer's physicochemical and biological properties.
References
Application Notes and Protocols for the Biological Evaluation of Isobenzofuran-1(3H)-ones
Disclaimer: No specific biological activity has been documented for 1-Vinyl-1,3-dihydro-isobenzofuran in the reviewed literature. This document focuses on the extensively studied biological activities of the structurally related class of compounds, isobenzofuran-1(3H)-ones (phthalides) .
Introduction
Isobenzofuran-1(3H)-one, commonly known as phthalide, is a core structural motif found in numerous naturally occurring and synthetic molecules.[1] This class of compounds has garnered significant attention from medicinal chemists and pharmacologists due to its broad spectrum of pharmacological properties.[1] Derivatives of the isobenzofuran-1(3H)-one scaffold have demonstrated a variety of biological activities, including antiproliferative, antioxidant, antiplatelet, antidepressant, and enzyme inhibitory effects.[1][2][3][4] These findings suggest that the isobenzofuran-1(3H)-one skeleton is a promising scaffold for the development of new therapeutic agents.[1] This document provides a summary of the reported quantitative biological data and detailed protocols for key in vitro and in vivo assays relevant to this class of compounds.
Data Presentation: Biological Activities of Isobenzofuran-1(3H)-one Derivatives
The following tables summarize the quantitative data for various biological activities of isobenzofuran-1(3H)-one derivatives.
Table 1: Antiproliferative/Cytotoxic Activity of Isobenzofuran-1(3H)-one Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 16 | K562 (myeloid leukemia) | 2.79 | [3][5] |
| U937 (lymphoma) | 66.81 | [3][5] | |
| Compound 18 | K562 (myeloid leukemia) | 1.71 | [3][5] |
| U937 (lymphoma) | >100 | [3][5] | |
| Etoposide (VP16) | K562 (myeloid leukemia) | 7.06 | [3][5] |
| Compound 8 | HL-60 (leukemia) | 21.00 µg/mL | [6] |
| MDA-MB435 (melanoma) | 12.17 µg/mL | [6] | |
| Compound 9 | HL-60 (leukemia) | 3.24 µg/mL | [6] |
| SF295 (glioblastoma) | 10.09 µg/mL | [6] | |
| MDA-MB435 (melanoma) | 8.70 µg/mL | [6] | |
| QOET-3 | Acanthamoeba castellanii Neff | 73.71 | [7] |
| QOET-9 | Acanthamoeba castellanii Neff | 69.99 | [7] |
Table 2: Antioxidant Activity of (Z)-3-benzylideneisobenzofuran-1(3H)-ones
| Compound | DPPH Radical Scavenging IC50 (µM) | Reference |
| 28f | 10-fold more active than Ascorbic Acid | [1] |
| 28k | 8-fold more active than Ascorbic Acid | [1] |
| Ascorbic Acid | Standard | [1] |
Table 3: Antiplatelet Activity of Isobenzofuran-1(3H)-one Derivatives
| Compound | Assay | IC50 (µM) | Reference |
| Br-NBP | AA-induced platelet aggregation (in vitro) | 84 | [8] |
| Butylidenephthalide (7) | AA-induced platelet aggregation | 70 | [1] |
| Collagen-induced platelet aggregation | 120 | [1] | |
| 28c-g, 28k-l, 28o, 28q-t | AA-induced platelet aggregation | Up to 6-fold more potent than Aspirin | [1] |
| Aspirin | Standard | [1] |
Table 4: Tyrosinase Inhibitory Activity of Isobenzofuran-1(3H)-ones
| Compound | Tyrosinase Inhibition | IC50 (µM) | Reference |
| Phthalaldehydic acid (1) | Potent inhibitor | Not specified | [4] |
| 3-(2,6-dihydroxy-4-isopropylphenyl)isobenzofuran-1(3H)-one (7) | Potent inhibitor | Not specified | [4] |
| 2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)-1,3-phenylene diacetate (9) | Potent inhibitor | Not specified | [4] |
| Kojic Acid | Positive Control | Not specified | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
MTT Assay for Antiproliferative Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of cell culture medium.[9]
-
Compound Treatment: Add various concentrations of the test compounds to the wells and incubate for a specified period (e.g., 48 hours).[5]
-
MTT Addition: After incubation, add 10 µL of a 12 mM MTT stock solution to each well.[9]
-
Incubation: Incubate the plate at 37°C for 4 hours in a CO2 incubator.[9]
-
Formazan Solubilization: Add 100 µL of a SDS-HCl solution to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to control (vehicle-treated) cells. The IC50 value is determined from the dose-response curve.[3]
DPPH Radical Scavenging Assay for Antioxidant Activity
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method used to evaluate the antioxidant capacity of substances.[10] DPPH is a stable free radical that, when it accepts a hydrogen atom or an electron from an antioxidant, is converted to a stable, diamagnetic molecule, resulting in a color change from purple to yellow.[10][11]
Protocol:
-
Preparation of DPPH Solution: Prepare a working solution of DPPH in a suitable solvent (e.g., methanol or ethanol) with an absorbance of approximately 1.0 at 517 nm.[11]
-
Reaction Mixture: In a 96-well plate, add a small volume of the test compound at various concentrations to the DPPH working solution.[12]
-
Incubation: Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).[13]
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[13]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.[10] The IC50 value is the concentration of the test compound that scavenges 50% of the DPPH radicals.
Arachidonic Acid (AA)-Induced Platelet Aggregation Assay
This in vitro assay measures the ability of a compound to inhibit platelet aggregation induced by arachidonic acid.[14] Arachidonic acid is converted to thromboxane A2, a potent platelet aggregator.[15]
Protocol:
-
Platelet-Rich Plasma (PRP) Preparation: Obtain PRP by centrifuging whole blood collected in sodium citrate.[15]
-
Incubation: Pre-incubate the PRP with the test compound or vehicle at 37°C for a few minutes.[8]
-
Induction of Aggregation: Add arachidonic acid to the PRP to induce platelet aggregation.[14]
-
Measurement: Monitor the change in light transmittance through the PRP suspension using a platelet aggregometer. As platelets aggregate, the transmittance increases.[14]
-
Data Analysis: The percentage of inhibition of platelet aggregation is calculated by comparing the aggregation in the presence of the test compound to that of the control. The IC50 value can then be determined.
Mushroom Tyrosinase Inhibition Assay
This assay is used to identify inhibitors of tyrosinase, a key enzyme in melanin synthesis.[4] The assay measures the enzymatic conversion of L-DOPA to dopachrome, a colored product.[16]
Protocol:
-
Reaction Mixture: In a 96-well plate, mix the test compound at various concentrations with mushroom tyrosinase solution in a phosphate buffer (pH 6.8).[16]
-
Pre-incubation: Pre-incubate the mixture at room temperature for 10 minutes.[16]
-
Initiation of Reaction: Add L-DOPA solution to each well to start the enzymatic reaction and incubate at 37°C for 20 minutes.[16]
-
Absorbance Measurement: Measure the absorbance of the formed dopachrome at 475 nm using a microplate reader.[16]
-
Calculation: The percentage of tyrosinase inhibition is calculated, and the IC50 value is determined. Kojic acid is commonly used as a positive control.[16]
In Vivo Models for Antidepressant Activity
The forced swim test (FST) and tail suspension test (TST) are the most common behavioral despair tests used for screening potential antidepressant drugs in rodents.[17] These tests are based on the principle of measuring the duration of immobility when the animal is exposed to an inescapable stressful situation.[17] A decrease in the duration of immobility is indicative of an antidepressant-like effect.[17]
Forced Swim Test (FST) Protocol:
-
Apparatus: A transparent glass cylinder filled with water (24-30°C) to a depth where the animal cannot touch the bottom.[18]
-
Procedure: Mice or rats are placed individually into the cylinder.[19] The test duration is typically 6 minutes, and the duration of immobility is recorded during the last 4 minutes.[19]
-
Drug Administration: Test compounds are administered at specific time points before the test.[19]
Tail Suspension Test (TST) Protocol:
-
Apparatus: Mice are suspended by their tails from a hook, typically 60 cm above a surface.[20]
-
Procedure: The duration of the test is usually 6 minutes, and the total duration of immobility is recorded.[21]
-
Drug Administration: Test compounds are administered prior to the test.
Visualizations
The following diagrams illustrate key experimental workflows and principles.
Caption: General workflow for screening isobenzofuran-1(3H)-ones.
Caption: Principle of the MTT cell viability assay.
Caption: Principle of the DPPH radical scavenging assay.
References
- 1. Synthesis, Bioevaluation, Structure-Activity Relationship and Docking Studies of Natural Product Inspired (Z)-3-benzylideneisobenzofuran-1(3H)-ones as Highly Potent antioxidants and Antiplatelet agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isobenzofuran-1(3H)-ones as new tyrosinase inhibitors: Biological activity and interaction studies by molecular docking and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. digital.csic.es [digital.csic.es]
- 8. researchgate.net [researchgate.net]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 11. mdpi.com [mdpi.com]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. acmeresearchlabs.in [acmeresearchlabs.in]
- 14. helena.com [helena.com]
- 15. biodatacorp.com [biodatacorp.com]
- 16. Tyrosinase inhibition assay [bio-protocol.org]
- 17. Rodent models of depression: forced swim and tail suspension behavioral despair tests in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. animal.research.wvu.edu [animal.research.wvu.edu]
- 19. researchgate.net [researchgate.net]
- 20. Comparative Evaluation of Forced Swim Test and Tail Suspension Test as Models of Negative Symptom of Schizophrenia in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Tail Suspension Test [jove.com]
Application Notes & Protocols: Exploring the Pharmaceutical Potential of Isobenzofuran Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The isobenzofuran scaffold, particularly in its isobenzofuran-1(3H)-one (phthalide) form, represents a "privileged" structure in medicinal chemistry. These compounds, found in various natural and synthetic sources, exhibit a wide array of biological activities, making them attractive candidates for drug discovery and development.[1][2] This document outlines the potential pharmaceutical applications of isobenzofuran derivatives, focusing on their anticancer, antidepressant, and enzyme-inhibiting properties. Detailed experimental protocols and quantitative data from recent studies are provided to facilitate further research in this promising area.
Anticancer Applications
Isobenzofuran-1(3H)-one derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[2] The functionalization at the C-3 position of the phthalide ring appears to be a key determinant of their cytotoxic effects.[2]
Quantitative Data Summary
| Compound ID | Cancer Cell Line | IC50 (µg/mL) | Reference |
| 8 | HL-60 (Leukemia) | 21.00 | [2] |
| 8 | MDA-MB435 (Melanoma) | 12.17 | [2] |
| 9 | HL-60 (Leukemia) | 3.24 | [2] |
| 9 | SF295 (Glioblastoma) | 10.09 | [2] |
| 9 | MDA-MB435 (Melanoma) | 8.70 | [2] |
| VF16 | H1975 (Lung Cancer) | 30.38 µM | [3] |
| Erlotinib | H1975 (Lung Cancer) | 98.93 µM | [3] |
Note: Lower IC50 values indicate greater potency.
Experimental Protocol: MTT Cytotoxicity Assay
This protocol is based on the methodology used to evaluate the antiproliferative activity of C-3 functionalized isobenzofuran-1(3H)-ones.[2]
Objective: To determine the cytotoxic effects of isobenzofuran derivatives on cancer cell lines.
Materials:
-
Isobenzofuran-1(3H)-one derivatives
-
U937 (lymphoma) and K562 (myeloid leukemia) cell lines[2]
-
RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Etoposide (VP16) as a positive control[2]
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at a density of 1 x 10^5 cells/mL.
-
Incubate the plates for 24 hours.
-
Treat the cells with various concentrations of the isobenzofuran derivatives (e.g., 10 µM to 100 µM). Use DMSO as a negative control and Etoposide as a positive control.
-
Incubate the plates for an additional 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 3 hours.
-
Centrifuge the plates, discard the supernatant, and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 595 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 values.
Experimental Workflow
Caption: Workflow for MTT cytotoxicity assay.
Antidepressant Applications
Recent studies have explored novel isobenzofuran-1(3H)-one derivatives as potential antidepressant agents, primarily targeting the serotonin reuptake pathway.[4]
Mechanism of Action
Certain isobenzofuran-1(3H)-one derivatives have been shown to be potent inhibitors of serotonin (5-HT) reuptake.[4] For instance, compound 10a has demonstrated significant antidepressant effects in preclinical models by increasing the levels of 5-HT in the cortex.[4][5] Furthermore, this compound was found to promote the recovery of hippocampal neuron damage and increase the expression of synaptic-associated proteins like BDNF and TrkB.[4]
Signaling Pathway
Caption: Proposed antidepressant signaling pathway.
Experimental Protocol: In Vivo Antidepressant Activity Assessment
This protocol is based on the chronic restraint stress (CRS) model used to evaluate the antidepressant effects of compound 10a .[4]
Objective: To assess the antidepressant-like effects of isobenzofuran derivatives in a mouse model of depression.
Materials:
-
Male C57BL/6 mice
-
Isobenzofuran-1(3H)-one derivative (e.g., compound 10a )
-
Vehicle control (e.g., saline with 0.5% Tween 80)
-
Restraint tubes
-
Forced swim test (FST) and tail suspension test (TST) apparatus
-
ELISA kits for 5-HT and corticosterone measurement
Procedure:
-
CRS Induction: Subject mice to restraint stress for 6 hours daily for 28 consecutive days.
-
Drug Administration: Administer the isobenzofuran derivative or vehicle orally once daily for the last 14 days of the stress period.
-
Behavioral Tests:
-
Forced Swim Test (FST): On day 29, place mice in a cylinder of water and record the duration of immobility for the last 4 minutes of a 6-minute session.
-
Tail Suspension Test (TST): On day 30, suspend mice by their tails and record the duration of immobility for 6 minutes.
-
-
Biochemical Analysis:
-
Collect brain tissue (cortex and hippocampus) and blood samples.
-
Measure 5-HT levels in the cortex using an ELISA kit.
-
Measure corticosterone levels in the serum using an ELISA kit.
-
-
Western Blot Analysis:
-
Analyze the expression of BDNF, TrkB, PSD95, and Spinophilin in the hippocampus.
-
Enzyme Inhibition
Isobenzofuran-1(3H)-ones have also been identified as inhibitors of specific enzymes, such as tyrosinase.[6]
Tyrosinase Inhibition
A series of isobenzofuran-1(3H)-ones were evaluated for their ability to inhibit mushroom tyrosinase.[6] Compounds such as phthalaldehydic acid and its derivatives were found to be potent inhibitors, with their activity being concentration-dependent.[6] Molecular docking and NMR studies suggest that these compounds interact with the copper atoms in the active site of the enzyme, similar to the known inhibitor kojic acid.[6]
Quantitative Data Summary
| Compound | Tyrosinase Inhibition | Reference |
| Phthalaldehydic acid | Concentration-dependent | [6] |
| 3-(2,6-dihydroxy-4-isopropylphenyl)isobenzofuran-1(3H)-one | Concentration-dependent | [6] |
| 2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)-1,3-phenylene diacetate | Concentration-dependent | [6] |
Conclusion
The isobenzofuran scaffold holds considerable promise for the development of new therapeutic agents. The diverse biological activities, including anticancer, antidepressant, and enzyme-inhibiting properties, warrant further investigation. The synthetic accessibility of these compounds allows for the creation of extensive libraries for structure-activity relationship (SAR) studies, paving the way for the rational design of more potent and selective drug candidates. The protocols and data presented herein provide a foundation for researchers to explore the full pharmaceutical potential of this versatile class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Vinyl Sulfone Derivatives as EGFR Tyrosine Kinase Inhibitor: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. imjst.org [imjst.org]
- 6. Isobenzofuran-1(3H)-ones as new tyrosinase inhibitors: Biological activity and interaction studies by molecular docking and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1,3-Dihydroisobenzofuran Derivatives in Medicinal Chemistry
Disclaimer: Initial literature searches for the specific compound 1-Vinyl-1,3-dihydro-isobenzofuran did not yield sufficient data regarding its medicinal chemistry applications, biological activity, or established protocols for its evaluation. Due to this lack of available information, these application notes will focus on a structurally related, extensively studied, and clinically relevant 1,3-dihydroisobenzofuran derivative: Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) . Citalopram is a well-characterized antidepressant drug that acts as a selective serotonin reuptake inhibitor (SSRI), making it an excellent exemplar for researchers, scientists, and drug development professionals interested in the medicinal chemistry of the 1,3-dihydroisobenzofuran scaffold.
Citalopram: A Case Study in the Medicinal Chemistry of 1,3-Dihydroisobenzofurans
Citalopram is a widely prescribed medication for the treatment of major depressive disorder.[1][2][3] Its therapeutic effects are attributed to its high affinity and selectivity for the human serotonin transporter (SERT).[1][4][5] By blocking the reuptake of serotonin from the synaptic cleft, citalopram enhances serotonergic neurotransmission.[6][7] The active S-enantiomer, escitalopram, is responsible for the majority of the clinical activity and exhibits the highest selectivity for SERT among all SSRIs.[8][9][10]
Mechanism of Action
Citalopram is a selective serotonin reuptake inhibitor (SSRI).[2][3] It binds to the primary (orthosteric) binding site on the serotonin transporter (SERT), preventing the reabsorption of serotonin into the presynaptic neuron.[6][8][9] This leads to an increased concentration of serotonin in the synaptic cleft, thereby enhancing its activity at postsynaptic receptors.[6][7] The S-enantiomer, escitalopram, also binds to an allosteric site on SERT, which is thought to prolong the inhibition of serotonin reuptake.[8][9]
Quantitative Data: Binding Affinities of SSRIs for the Human Serotonin Transporter (hSERT)
The following table summarizes the binding affinities (Ki) of citalopram, its enantiomers, and other common SSRIs for the human serotonin transporter. Lower Ki values indicate higher binding affinity.
| Compound | hSERT Ki (nM) | Reference(s) |
| (S)-Citalopram (Escitalopram) | 1.1 | |
| (R)-Citalopram | ~33 | |
| Racemic Citalopram | 2.68 - 17.7 | |
| (R)-Fluoxetine | 1.4 | |
| Paroxetine | <50 | [9] |
| Sertraline | <50 | [9] |
Experimental Protocols
Synthesis of Citalopram
The synthesis of citalopram can be achieved through various routes. A common approach involves the reaction of 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile with a 3-(dimethylamino)propyl halide. Below is a representative step in one of the patented synthetic routes.
Reaction Scheme:
Caption: A generalized synthetic pathway to Citalopram.
Protocol for a Key Synthetic Step (Illustrative): Grignard Reaction
This protocol is a generalized representation based on common organic synthesis procedures and should be adapted and optimized for specific laboratory conditions.
-
To a solution of 5-bromophthalide in an anhydrous ether solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., argon or nitrogen), add a solution of p-fluorophenyl magnesium bromide dropwise at a controlled temperature (e.g., 0 °C).
-
Allow the reaction mixture to stir at room temperature for a specified period (e.g., 2-4 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude benzophenone derivative.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel.
In Vitro Serotonin Reuptake Inhibition Assay
This protocol is designed to determine the potency of a test compound (e.g., a citalopram analog) to inhibit serotonin reuptake at the human serotonin transporter (hSERT), often using cells endogenously expressing the transporter, such as JAR human choriocarcinoma cells, or cell lines engineered to express hSERT.
Materials:
-
JAR cells (or other suitable hSERT-expressing cells)
-
96-well cell culture plates
-
Krebs-Ringer-HEPES (KRH) buffer
-
[³H]5-HT (radiolabeled serotonin)
-
Test compounds and a reference standard (e.g., citalopram)
-
Scintillation fluid and a scintillation counter
Protocol:
-
Cell Plating: Plate JAR cells in 96-well plates at a suitable density and allow them to adhere and grow to confluence.
-
Assay Preparation: On the day of the assay, remove the culture medium and gently wash the cells with KRH buffer. Add 100 µL of KRH buffer to each well and incubate the plate at 37°C in a 5% CO₂ incubator for 15 minutes.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the reference standard in KRH buffer containing a small percentage of DMSO (e.g., 0.7%).
-
Initiation of Assay: Initiate the reuptake inhibition assay by adding the following to each well:
-
25 µL of diluted [³H]5-HT (to a final concentration approximating the Kₘ value, e.g., 1.0 µM).
-
25 µL of the test compound dilutions or reference standard.
-
For total binding (TB) wells, add 25 µL of KRH buffer with DMSO.
-
For non-specific binding (NSB) wells, add 25 µL of a high concentration of a known SERT inhibitor (e.g., 5 µM citalopram).
-
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Termination and Lysis: Terminate the assay by removing the assay buffer and washing the cells twice with ice-cold KRH wash buffer. Lyse the cells by adding a lysis buffer (e.g., 1% Triton X-100 in KRH wash buffer) and shaking.
-
Quantification: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by non-linear regression analysis.
Signaling Pathways and Workflows
Experimental Workflow for Serotonin Reuptake Inhibition Assay
The following diagram illustrates the key steps in the in vitro serotonin reuptake inhibition assay.
Caption: Workflow for the in vitro serotonin reuptake inhibition assay.
Downstream Signaling of Serotonin Receptor Activation
Enhanced synaptic serotonin levels due to SERT inhibition by citalopram lead to the activation of various postsynaptic serotonin receptors. Many of these receptors are G-protein coupled receptors (GPCRs) that trigger downstream signaling cascades. For example, 5-HT₄, 5-HT₆, and 5-HT₇ receptors are coupled to Gs proteins, which activate adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).
Caption: Citalopram's mechanism and a downstream serotonin signaling pathway.
References
- 1. Serotonin 5-HT2A receptor agonist - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Synthesis method of citalopram intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 6. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. WO2001002383A2 - Process for the synthesis of citalopram - Google Patents [patents.google.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. researchgate.net [researchgate.net]
Synthesis and Biological Evaluation of Bioactive Isobenzofuranone Analogues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
Isobenzofuranones, also known as phthalides, are a class of bicyclic lactones that have garnered significant attention in medicinal chemistry due to their wide range of biological activities.[1][2] Natural and synthetic isobenzofuranone analogues have demonstrated promising potential as anticancer, antifungal, antioxidant, and anti-inflammatory agents.[2][3][4] This document provides detailed application notes and protocols for the synthesis and biological evaluation of a series of C-3 functionalized isobenzofuranone analogues, offering a practical guide for researchers in the field of drug discovery and development. The protocols outlined below are based on established methodologies and provide a framework for the synthesis of novel derivatives and the assessment of their therapeutic potential.
II. Synthesis of C-3 Functionalized Isobenzofuranone Analogues
Two primary synthetic strategies for the preparation of C-3 functionalized isobenzofuranone analogues are presented below: a condensation-based approach and a palladium-catalyzed C-H arylation method.
A. Method 1: DBU-Promoted Condensation of Phthalaldehydic Acid
This method involves the condensation of commercially available phthalaldehydic acid with various 1,3-dicarbonyl compounds, followed by optional aromatization and acetylation steps to generate a diverse library of analogues.[1]
Experimental Protocol:
1. Synthesis of 3-(2-hydroxy-6-oxocyclohex-1-enyl)isobenzofuran-1(3H)-one (Analogue 1):
-
To a 50 mL round-bottomed flask, add cyclohexane-1,3-dione (0.891 g, 7.95 mmol), acetonitrile (10 mL), and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.06 mL, 7.1 mmol).
-
Stir the mixture magnetically at room temperature for 5 minutes.
-
Add phthalaldehydic acid (1.070 g, 7.1 mmol) to the mixture.
-
Reflux the reaction mixture for 7 hours.
-
Quench the reaction by adding 10% aqueous HCl (10 mL).
-
Extract the product with ethyl acetate (100 mL).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
2. Synthesis of 3-(2-hydroxy-4,4-dimethyl-6-oxo-cyclohexen-1-yl)isobenzofuran-1(3H)-one (Analogue 2):
-
In a 25 mL round-bottomed flask, combine dimedone (500 mg, 3.57 mmol), chloroform (5 mL), and DBU (0.53 mL, 3.57 mmol).
-
Stir the mixture at room temperature for 5 minutes.
-
Add 5-hydroxyisobenzofuran-1(3H)-one (495 mg, 3.30 mmol).
-
Stir the reaction mixture at room temperature for 5 hours.
-
Quench the reaction with 10% HCl (5 mL) and dilute with ethyl acetate (100 mL).
-
Work up and purify the product as described for Analogue 1.[1]
3. Synthesis of Phenolic and Acetylated Derivatives:
-
Aromatization: Phenolic derivatives can be prepared via Hg(OAc)₂ mediated aromatization of the corresponding cyclohexenyl isobenzofuranones.[1]
-
Acetylation: Acetylated derivatives can be obtained by treating the phenolic compounds with acetic anhydride and 4-dimethylaminopyridine (DMAP).[1]
Workflow for DBU-Promoted Condensation:
Caption: Synthetic workflow for C-3 functionalized isobenzofuranones.
B. Method 2: Palladium-Catalyzed C-H Arylation
This method provides a direct route to 2-arylbenzofurans, which can be considered isomers of the C-3 substituted isobenzofuranones, through a palladium-catalyzed C-H activation/arylation reaction.
Experimental Protocol:
General Procedure for Pd-Catalyzed C-H Arylation of Benzofuran:
-
In a reaction vessel, combine benzofuran (1.0 mmol), triarylantimony difluoride (0.4 mmol), Pd(OAc)₂ (5 mol%), and CuCl₂ (2.0 eq.).
-
Add 1,2-dichloroethane (DCE) as the solvent.
-
Heat the reaction mixture at 80 °C under aerobic conditions.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with a suitable organic solvent and wash with water.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.[5]
Workflow for Palladium-Catalyzed C-H Arylation:
Caption: Workflow for the synthesis of 2-arylbenzofurans.
III. Biological Evaluation Protocols
A. Antiproliferative Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cell viability.[6]
Experimental Protocol:
-
Cell Culture: Culture human cancer cell lines (e.g., U937 lymphoma and K562 myeloid leukemia) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10⁵ cells/well.
-
Compound Treatment: Add various concentrations of the synthesized isobenzofuranone analogues to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., etoposide).
-
Incubation: Incubate the plates for 48 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for a further 4 hours.
-
Formazan Solubilization: Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) values.
Data Presentation: Antiproliferative Activity
| Compound | U937 IC₅₀ (µM)[2] | K562 IC₅₀ (µM)[2] |
| Analogue 1 | > 100 | > 100 |
| Analogue 2 | 58.3 | 45.2 |
| Phenolic Deriv. A | 35.7 | 2.79 |
| Acetylated Deriv. A | 22.4 | 1.71 |
| Etoposide (Control) | 12.5 | 7.06 |
B. Antifungal Activity: Broth Microdilution Assay
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[2]
Experimental Protocol:
-
Fungal Strains: Use relevant fungal strains (e.g., Candida albicans, Aspergillus fumigatus).
-
Inoculum Preparation: Prepare a standardized fungal inoculum in RPMI 1640 medium.
-
Compound Dilution: Prepare serial two-fold dilutions of the isobenzofuranone analogues in a 96-well microtiter plate.
-
Inoculation: Add the fungal inoculum to each well.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes complete inhibition of visible fungal growth.
Data Presentation: Antifungal Activity
| Compound | C. albicans MIC (µg/mL) | A. fumigatus MIC (µg/mL) |
| Analogue X | 8 | 16 |
| Analogue Y | 4 | 8 |
| Amphotericin B (Control) | 1 | 1 |
(Note: Data for Analogue X and Y are representative and will vary depending on the specific structures tested. The provided data for Amphotericin B is a typical reference value.)[2]
C. Antioxidant Activity: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant capacity of compounds.[4]
Experimental Protocol:
-
DPPH Solution: Prepare a fresh solution of DPPH in methanol.
-
Sample Preparation: Dissolve the synthesized isobenzofuranone analogues in methanol at various concentrations.
-
Reaction Mixture: Mix the DPPH solution with the sample solutions.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of radical scavenging activity and determine the EC₅₀ (half-maximal effective concentration) value.
Data Presentation: Antioxidant Activity
| Compound | DPPH Scavenging EC₅₀ (µM)[4] |
| 4,6-dihydroxy-5-methoxy-7-methylphthalide | 10 |
| 4,5,6-trihydroxy-7-methyl-1,3-dihydroisobenzofuran | 7 |
| 4,6-dihydroxy-5-methoxy-7-methyl-1,3-dihydroisobenzofuran | 22 |
| 4,5,6-trihydroxy-7-methylphthalide | 5 |
| Ascorbic Acid (Control) | ~5-10 (Typical) |
IV. Signaling Pathway Analysis
Bioactive isobenzofuranone analogues may exert their anticancer and anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK.[3][7]
A. NF-κB Signaling Pathway
The NF-κB pathway plays a crucial role in inflammation and cell survival. Its inhibition is a key target for anticancer drug development. Benzofuran derivatives have been shown to inhibit this pathway by preventing the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit.[3]
Proposed Inhibitory Mechanism of Isobenzofuranone Analogues on the NF-κB Pathway:
Caption: Inhibition of the NF-κB pathway by isobenzofuranones.
B. MAPK Signaling Pathway
The MAPK pathway is involved in cell proliferation, differentiation, and apoptosis. Its dysregulation is common in cancer. Benzofuran derivatives can inhibit this pathway by targeting key kinases like MEK and ERK.[3][7]
Proposed Inhibitory Mechanism of Isobenzofuranone Analogues on the MAPK Pathway:
Caption: Inhibition of the MAPK pathway by isobenzofuranones.
V. Conclusion
The synthetic protocols and biological evaluation methods detailed in this document provide a robust framework for the exploration of isobenzofuranone analogues as potential therapeutic agents. The presented data highlights the promise of this scaffold in the development of novel anticancer, antifungal, and antioxidant compounds. Further investigation into the structure-activity relationships and the precise molecular mechanisms of action, particularly their interactions with the NF-κB and MAPK signaling pathways, will be crucial for the optimization of lead compounds and their advancement in the drug discovery pipeline.
References
- 1. Isobenzofurans as conformationally constrained miconazole analogues with improved antifungal potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Isoflavone derivatives inhibit NF-κB-dependent transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 1-Vinyl-1,3-dihydro-isobenzofuran
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, hypothetical protocol for the synthesis of 1-Vinyl-1,3-dihydro-isobenzofuran, a compound of interest for its potential applications in medicinal chemistry and materials science. The described method is based on the well-established Wittig reaction, a reliable method for the formation of carbon-carbon double bonds.
Introduction
This compound is a heterocyclic compound featuring a vinyl group at the 1-position of the 1,3-dihydro-isobenzofuran core. This vinyl moiety offers a versatile handle for further chemical modifications, making it a valuable building block in organic synthesis. The following protocol outlines a two-step synthetic route starting from commercially available phthalide.
Overall Reaction Scheme
The synthesis proceeds via a Wittig olefination reaction. First, a phosphonium ylide is generated from methyltriphenylphosphonium bromide using a strong base. This ylide then reacts with phthalide (1,3-dihydro-isobenzofuran-1-one) to yield the desired product, this compound.
Experimental Protocol
Materials and Reagents:
-
Phthalide
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (e.g., nitrogen or argon line with Schlenk line)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Glass column for chromatography
-
Standard laboratory glassware
Part 1: In-situ Generation of the Phosphonium Ylide
-
To a dry 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add methyltriphenylphosphonium bromide (1.2 eq).
-
Add anhydrous tetrahydrofuran (THF, 40 mL) via syringe.
-
Stir the suspension at room temperature until all solids are dissolved.
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add potassium tert-butoxide (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 1 hour. The formation of a deep yellow to orange color indicates the generation of the ylide.
Part 2: Wittig Reaction
-
In a separate dry 50 mL round-bottom flask under an inert atmosphere, dissolve phthalide (1.0 eq) in anhydrous THF (10 mL).
-
Slowly add the phthalide solution to the ylide-containing flask at 0 °C via syringe over 15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Part 3: Work-up and Purification
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 20 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Data Presentation
| Entry | Starting Material | Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Phthalide | Methyltriphenylphosphonium bromide, KOtBu | THF | 12 | RT | Hypothetical 75% |
Visualization of the Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Characterization
The final product should be characterized by standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of the vinyl protons and the protons of the 1,3-dihydro-isobenzofuran core.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared Spectroscopy (IR): To identify characteristic functional groups, such as the C=C stretch of the vinyl group and the C-O-C stretch of the ether.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Anhydrous solvents are flammable and should be handled with care, away from ignition sources.
-
Potassium tert-butoxide is a strong base and is corrosive. Avoid contact with skin and eyes.
-
Handle all chemicals with caution and refer to their respective Safety Data Sheets (SDS).
Application Note: Experimental Procedures for the Polymerization of Vinyl Monomers
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed application notes and protocols for the experimental polymerization of vinyl monomers via various mechanisms. It includes summaries of quantitative data and visual diagrams of workflows and reaction pathways.
General Experimental Workflow
The polymerization of vinyl monomers, regardless of the specific mechanism, generally follows a consistent workflow from reagent preparation to final polymer characterization. This process requires careful handling of reagents and precise control over reaction conditions to achieve the desired polymer properties.
Caption: General workflow for vinyl monomer polymerization.
Free Radical Polymerization (FRP)
Free radical polymerization is a widely used method for producing a variety of polymers from vinyl monomers.[1] The process involves three key steps: initiation, where a free radical is generated; propagation, where the radical adds to monomer units to grow the polymer chain; and termination, where the growing chains are deactivated.[2][3]
Caption: Mechanism of Free Radical Polymerization.
Experimental Protocol: Bulk Polymerization of Styrene
This protocol describes the bulk polymerization of styrene using azobisisobutyronitrile (AIBN) as a thermal initiator.
-
Monomer Purification: Wash styrene monomer with an aqueous NaOH solution to remove the inhibitor, followed by washing with deionized water until neutral. Dry the monomer over anhydrous magnesium sulfate and then distill under reduced pressure.
-
Initiator Preparation: Weigh the desired amount of AIBN initiator.
-
Reaction Setup: Place the purified styrene and AIBN into a reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stirrer.
-
Degassing: Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: Immerse the sealed reaction vessel in a preheated oil bath at the desired temperature (e.g., 60-80 °C) and stir.[4] The solution will become progressively more viscous as the polymerization proceeds.
-
Termination and Purification: After the desired time, stop the reaction by rapidly cooling the vessel in an ice bath. Dissolve the viscous polymer solution in a suitable solvent (e.g., toluene).
-
Precipitation: Pour the polymer solution into a large volume of a non-solvent (e.g., methanol) with vigorous stirring to precipitate the polymer.[5]
-
Drying: Filter the precipitated polystyrene, wash with fresh non-solvent, and dry in a vacuum oven at a moderate temperature (e.g., 50 °C) until a constant weight is achieved.
Typical Reaction Parameters for FRP
| Parameter | Example Value/Range | Notes |
| Monomer | Styrene, Methyl Methacrylate (MMA), Vinyl Acetate (VAc) | Purity is critical for reproducible results. |
| Initiator | AIBN, Benzoyl Peroxide (BPO) | The choice depends on the polymerization temperature and solvent. |
| [Monomer]/[Initiator] Ratio | 50:1 to 1000:1 | This ratio influences the final molecular weight. |
| Temperature | 60 - 90 °C | Must be sufficient to cause thermal decomposition of the initiator.[4] |
| Reaction Time | 2 - 24 hours | Depends on temperature, initiator concentration, and desired conversion. |
| Solvent | Toluene, Benzene, Dioxane, or Bulk (no solvent) | Solvent choice can affect reaction kinetics and chain transfer. |
Controlled Radical Polymerization (CRP)
Controlled/living radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation Chain Transfer (RAFT), and Nitroxide-Mediated Polymerization (NMP), offer precise control over molecular weight, polydispersity, and polymer architecture.[6][7] These methods are distinguished from conventional FRP by the presence of a dynamic equilibrium between active propagating radicals and dormant species.[7]
Experimental Protocol: ATRP of Methyl Acrylate (MA)
This protocol provides a general procedure for the synthesis of poly(methyl acrylate) via ATRP.
-
Reagent Preparation: Purify the MA monomer as described for styrene.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the catalyst (e.g., Cu(I)Br), the ligand (e.g., PMDETA), a magnetic stir bar, and the desired solvent (e.g., toluene).
-
Deoxygenation: Stir the mixture until the copper complex forms (indicated by a color change). Add the purified MA monomer and the initiator (e.g., ethyl α-bromoisobutyrate).
-
Degassing: Perform several freeze-pump-thaw cycles to ensure the reaction mixture is free of oxygen.
-
Polymerization: Place the flask in a thermostatically controlled oil bath set to the desired temperature (e.g., 60-90 °C). Periodically take samples via a degassed syringe to monitor monomer conversion and molecular weight evolution by ¹H NMR and GPC, respectively.
-
Termination: To quench the reaction, cool the flask and expose the mixture to air. This oxidizes the Cu(I) catalyst to the deactivating Cu(II) state, effectively stopping the polymerization.
-
Purification: Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Isolation: Precipitate the purified polymer solution into a non-solvent, such as a cold hexane/methanol mixture. Filter and dry the resulting polymer under vacuum.
Typical Reaction Parameters for ATRP
| Parameter | Example Value/Range | Notes |
| Monomer | (Meth)acrylates, Styrene, Acrylonitrile | Wide range of functional monomers can be used.[8] |
| Initiator | Alkyl Halide (e.g., Ethyl α-bromoisobutyrate) | Initiator structure determines one end-group of the polymer. |
| Catalyst | Cu(I)Br, Cu(I)Cl | The transition metal complex is key to the controlled process. |
| Ligand | PMDETA, bpy, Me6TREN | The ligand solubilizes the metal salt and tunes its reactivity. |
| Ratio [M]:[I]:[Cat]:[L] | 100 : 1 : 1 : 1 | The [Monomer]/[Initiator] ratio primarily defines the target molecular weight. |
| Temperature | 25 - 110 °C | Varies depending on the monomer, catalyst, and solvent system. |
| Solvent | Toluene, Anisole, DMF, H₂O | Must be chosen to dissolve all components. |
Anionic Polymerization
Anionic polymerization proceeds via carbanionic propagating species.[9] It is a form of living polymerization, meaning that in the absence of impurities, there is no inherent termination step.[5] This allows for the synthesis of polymers with very narrow molecular weight distributions and well-defined block copolymers. Monomers suitable for anionic polymerization typically contain electron-withdrawing groups.[5]
Experimental Protocol: Anionic Polymerization of Styrene
This protocol requires stringent anhydrous and anaerobic conditions.
-
Solvent and Monomer Purification: Dry the solvent (e.g., THF) over sodium/benzophenone ketyl and distill directly into the reaction flask. Purify the styrene monomer by distillation from calcium hydride. All transfers should be done under an inert atmosphere.[9][10]
-
Reaction Setup: Assemble a glass reactor under a high vacuum line or in a glovebox. The setup should be flame-dried under vacuum before use to remove adsorbed moisture.
-
Initiation: Cool the stirred solvent in the reactor to the desired temperature (e.g., -78 °C). Add the initiator, typically an organolithium compound like n-butyllithium (BuLi), via a gas-tight syringe.[5][11]
-
Propagation: Slowly add the purified styrene monomer to the initiator solution. A characteristic color change (e.g., orange-red for polystyryl anion) indicates the presence of the living propagating chain ends.
-
Termination: After all the monomer is consumed, the polymerization can be terminated by adding a protic agent, such as degassed methanol.[5] The color of the living anions will disappear upon termination.
-
Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of methanol. Filter the polymer and dry it in a vacuum oven.
Typical Reaction Parameters for Anionic Polymerization
| Parameter | Example Value/Range | Notes |
| Monomer | Styrene, Butadiene, Isoprene, Methyl Methacrylate (MMA) | Monomers must be free of protic impurities. |
| Initiator | n-BuLi, sec-BuLi, Sodium Naphthalide | The choice of initiator can influence polymer microstructure. |
| [Monomer]/[Initiator] Ratio | 10:1 to 5000:1 | Directly determines the number-average molecular weight (Mn). |
| Temperature | -78 °C to 25 °C | Low temperatures are often required to minimize side reactions. |
| Solvent | THF, Toluene, Hexane, Dioxane | Solvent polarity affects the structure of the ion pair and propagation rate. |
Cationic Polymerization
Cationic polymerization is a chain-growth polymerization where the active center is a carbocation.[12] This method is suitable for monomers with electron-donating substituents that can stabilize the positive charge, such as vinyl ethers and isobutylene.[13] Reactions are often very rapid and must be conducted at low temperatures to suppress chain transfer and termination reactions.[14]
Experimental Protocol: Cationic Polymerization of Isobutyl Vinyl Ether (IBVE)
-
Reagent Purification: Dry the solvent (e.g., toluene) and monomer (IBVE) by distillation over appropriate drying agents (e.g., calcium hydride). The initiator and co-initiator must be handled under inert conditions.
-
Reaction Setup: In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve the IBVE monomer in the anhydrous solvent.
-
Initiation: Cool the solution to a low temperature (e.g., -78 °C to 0 °C) using a dry ice/acetone or ice bath.[15]
-
Polymerization: Add a pre-cooled solution of the initiating system. A common system is a Lewis acid (e.g., EtAlCl₂) combined with an initiator (e.g., a proton source or cationogen).[15] The polymerization is often extremely fast.
-
Termination: Quench the reaction by adding a nucleophilic substance, such as pre-chilled methanol or ammonia solution.
-
Purification and Isolation: Allow the mixture to warm to room temperature. Wash the solution with water to remove catalyst residues. Concentrate the organic phase and precipitate the polymer in a suitable non-solvent (e.g., methanol). Filter and dry the polymer under vacuum.
Typical Reaction Parameters for Cationic Polymerization
| Parameter | Example Value/Range | Notes |
| Monomer | Vinyl Ethers, Isobutylene, Styrene derivatives | Monomer must possess electron-donating groups.[13] |
| Initiator System | Lewis Acids (BF₃·OEt₂, AlCl₃, TiCl₄) + Co-initiator (H₂O, alcohol) | A co-initiator is often required to generate the initiating proton. |
| [Monomer]/[Initiator] Ratio | 100:1 to 10,000:1 | Controls molecular weight, but chain transfer can be significant. |
| Temperature | -100 °C to 0 °C | Low temperatures are crucial to achieve controlled polymerization.[14] |
| Solvent | Dichloromethane, Toluene, Hexane | Solvent polarity affects the ion-pair separation and reactivity. |
Polymer Characterization
Characterization of the synthesized polymer is essential to confirm its molecular weight, structure, and purity.[16]
Key Characterization Techniques
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): This is the most common technique for determining the molecular weight distribution of a polymer.[17][18] It provides the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[18][19] A PDI value close to 1.0 indicates a narrow molecular weight distribution, which is characteristic of a well-controlled or living polymerization.[19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical structure, composition (in copolymers), and tacticity of the polymer.[20] Monomer conversion can also be calculated from ¹H NMR spectra of the reaction mixture.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the monomer and to confirm their incorporation into the final polymer structure.[16]
Summary of Characterization Methods
| Technique | Information Obtained | Purpose |
| GPC / SEC | Mn, Mw, PDI | Determines average molecular weight and the breadth of its distribution.[21] |
| NMR | Chemical Structure, Tacticity, Monomer Conversion, Composition | Confirms polymer identity and provides microstructural details.[20] |
| FTIR | Functional Groups | Verifies the presence of expected chemical bonds in the polymer.[16] |
| DSC / TGA | Thermal Properties (Tg, Tm, Td) | Measures glass transition, melting, and decomposition temperatures. |
| Viscometry | Intrinsic Viscosity, Viscosity-Average Molecular Weight (Mv) | A classical method to estimate molecular weight in solution.[17] |
References
- 1. pslc.ws [pslc.ws]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. polybiomaterials.com [polybiomaterials.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pslc.ws [pslc.ws]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization | TCI AMERICA [tcichemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 14. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and cationic polymerization of halogen bonding vinyl ether monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Polymer characterization - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. resolvemass.ca [resolvemass.ca]
- 19. fiveable.me [fiveable.me]
- 20. Enzyme-initiated free radical polymerizations of vinyl monomers using horseradish peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Molecular Weight Characterization of Polymers | Science.eus [science.eus]
Application Notes and Protocols for 1-Vinyl-1,3-dihydro-isobenzofuran in Materials Science
Disclaimer: The following application notes and protocols are based on established principles of polymer chemistry and data from analogous vinyl monomers and furan-containing polymers. As of the current date, there is limited publicly available research specifically on the polymerization and material applications of 1-Vinyl-1,3-dihydro-isobenzofuran. Therefore, the information presented here is intended to be a hypothetical guide for researchers and scientists.
Application Notes
This compound is a novel monomer with potential applications in the development of advanced polymer materials. The presence of a polymerizable vinyl group and a bulky, heterocyclic dihydroisobenzofuran side group suggests that its polymers, hereafter referred to as poly(VDIBF), could exhibit a unique combination of optical, thermal, and mechanical properties.
Potential Applications:
-
Optical Materials: Polymers containing isobenzofuran moieties have been reported to exhibit high refractive indices and transparency in the visible and near-infrared regions. Poly(VDIBF) could therefore be a candidate for optical applications such as anti-reflective coatings, materials for lenses and optical fibers, and encapsulants for electronic components.
-
High-Performance Thermoplastics: The rigid, heterocyclic side group is expected to increase the glass transition temperature (Tg) of the polymer, leading to materials with good thermal stability. This could make poly(VDIBF) suitable for applications requiring dimensional stability at elevated temperatures.
-
Dielectric Materials: The low polarity of the dihydroisobenzofuran group may result in polymers with low dielectric constants, making them potentially useful as insulating materials in microelectronics.
-
Membranes for Gas Separation: The bulky side group could create significant free volume within the polymer matrix, which may be advantageous for the development of membranes for specific gas separation applications.
Key Advantages of Poly(VDIBF):
-
Tunable Properties: By controlling the molecular weight and architecture of the polymer through controlled polymerization techniques, the mechanical and thermal properties of poly(VDIBF) can be tailored.
-
Thermal Stability: The incorporation of the dihydroisobenzofuran ring is anticipated to enhance the thermal stability of the polymer compared to simple vinyl polymers.
-
Processability: As a thermoplastic, poly(VDIBF) is expected to be processable using conventional techniques such as solution casting and melt processing.
Experimental Protocols
A suitable method for the controlled polymerization of this compound is Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. RAFT polymerization is a versatile technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.
Protocol 1: RAFT Polymerization of this compound
Materials:
-
This compound (monomer)
-
2-Cyano-2-propyl dodecyl trithiocarbonate (Chain Transfer Agent, CTA)
-
Azobisisobutyronitrile (AIBN) (Initiator)
-
Anhydrous toluene (Solvent)
-
Methanol (Non-solvent for precipitation)
-
Nitrogen gas (for inert atmosphere)
Procedure:
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve this compound (e.g., 1.0 g, 6.84 mmol), 2-Cyano-2-propyl dodecyl trithiocarbonate (e.g., 23.6 mg, 0.0684 mmol, for a target degree of polymerization of 100), and AIBN (e.g., 2.25 mg, 0.0137 mmol, CTA:Initiator ratio of 5:1) in anhydrous toluene (e.g., 5 mL).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 12-24 hours).
-
Termination: Stop the reaction by immersing the flask in an ice bath and exposing the contents to air.
-
Purification: Dilute the reaction mixture with a small amount of toluene and precipitate the polymer by adding the solution dropwise into a large volume of cold methanol with vigorous stirring.
-
Isolation: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at 40°C to a constant weight.
Characterization:
-
Molecular Weight and Polydispersity: Determined by Gel Permeation Chromatography (GPC) using tetrahydrofuran (THF) as the eluent and polystyrene standards for calibration.
-
Chemical Structure: Confirmed by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Thermal Properties: Glass transition temperature (Tg) determined by Differential Scanning Calorimetry (DSC), and thermal stability assessed by Thermogravimetric Analysis (TGA).
Data Presentation
The following tables summarize the expected quantitative data from the characterization of poly(this compound) synthesized by RAFT polymerization.
Table 1: Molecular Weight and Polydispersity of Poly(VDIBF)
| Target DP | [M]:[CTA]:[I] | Time (h) | Conversion (%) | Mn ( g/mol ) (GPC) | PDI (Mw/Mn) |
| 50 | 50:1:0.2 | 12 | 85 | ~6,200 | < 1.20 |
| 100 | 100:1:0.2 | 18 | 80 | ~12,000 | < 1.25 |
| 200 | 200:1:0.2 | 24 | 75 | ~22,500 | < 1.30 |
DP = Degree of Polymerization; M = Monomer; CTA = Chain Transfer Agent; I = Initiator; Mn = Number-average molecular weight; PDI = Polydispersity Index.
Table 2: Thermal Properties of Poly(VDIBF)
| Mn ( g/mol ) | Tg (°C) (DSC) | Td,5% (°C) (TGA) | Char Yield at 600°C (%) |
| ~6,200 | 135 - 145 | ~350 | > 30 |
| ~12,000 | 140 - 150 | ~360 | > 35 |
| ~22,500 | 145 - 155 | ~365 | > 38 |
Tg = Glass Transition Temperature; Td,5% = Temperature at 5% weight loss.
Mandatory Visualization
Caption: RAFT polymerization mechanism of this compound.
Caption: Experimental workflow for the synthesis and characterization of Poly(VDIBF).
Application Notes and Protocols for the Development of Novel Copolymers with 1-Vinyl-1,3-dihydroisobenzofuran
Introduction
1-Vinyl-1,3-dihydroisobenzofuran presents a unique monomer structure with the potential to introduce interesting properties into copolymers, such as altered hydrophilicity, thermal stability, and self-assembly behavior. This document provides a comprehensive guide for researchers and scientists on the synthesis, characterization, and potential applications of novel copolymers incorporating this monomer. The protocols are designed to be adaptable for copolymerization with various comonomers, such as other vinyl ethers, methacrylates, or styrenics, enabling the exploration of a wide range of material properties.
Potential Applications
The unique structure of 1-Vinyl-1,3-dihydroisobenzofuran suggests its potential utility in several advanced applications, particularly in the realm of drug development and materials science.
-
Drug Delivery: Amphiphilic block copolymers containing a poly(1-Vinyl-1,3-dihydroisobenzofuran) segment could self-assemble into micelles or other nanostructures in aqueous solutions. These structures can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. The hydrophilic shell would provide colloidal stability and could be further functionalized for targeted delivery.
-
Biomaterials: The biocompatibility and degradation profile of copolymers containing this monomer would need to be assessed. However, its structural features might be leveraged to create novel biomaterials for tissue engineering or as coatings for medical devices.
-
Advanced Coatings and Adhesives: The properties of copolymers can be tuned by selecting appropriate comonomers. This could lead to the development of specialty polymers with tailored adhesion, thermal, or optical properties for use in advanced coatings and adhesives.
Experimental Protocols
General Protocol for Cationic Copolymerization
Cationic polymerization is a common method for polymerizing vinyl ethers. This protocol outlines a general procedure for the copolymerization of 1-Vinyl-1,3-dihydroisobenzofuran (M1) with a comonomer such as isobutyl vinyl ether (IBVE, M2).
Materials:
-
1-Vinyl-1,3-dihydroisobenzofuran (M1) (synthesis required, see Note 1)
-
Isobutyl vinyl ether (IBVE, M2), distilled twice over calcium hydride
-
Toluene, dried by passing through a solvent purification column
-
Tin(IV) chloride (SnCl4), solution in heptane
-
1-(Isobutoxy)ethyl chloride (IBVE-HCl adduct), initiator
-
Methanol, anhydrous
-
Nitrogen gas, high purity
Note 1: The synthesis of 1-Vinyl-1,3-dihydroisobenzofuran is a prerequisite. A potential synthetic route could involve the Wittig reaction on 1-formyl-1,3-dihydroisobenzofuran or a related derivative.
Procedure:
-
All glassware should be thoroughly dried in an oven at 120°C overnight and assembled hot under a stream of dry nitrogen.
-
In a baked glass tube under a dry nitrogen atmosphere, dissolve the desired amounts of M1 and M2 in dry toluene at the target temperature (e.g., -30°C or -78°C).
-
Add the initiator solution (IBVE-HCl adduct in toluene) to the monomer solution via syringe.
-
Initiate the polymerization by adding the Lewis acid catalyst (SnCl4 solution in heptane) to the reaction mixture.
-
Allow the polymerization to proceed for the desired time (e.g., 1-24 hours), monitoring the conversion if possible.
-
Quench the polymerization by adding an excess of pre-chilled anhydrous methanol.
-
Precipitate the copolymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).
-
Collect the precipitated polymer by filtration and wash it several times with the non-solvent.
-
Dry the copolymer under vacuum at a suitable temperature (e.g., 40-60°C) to a constant weight.
General Protocol for Radical Copolymerization (RAFT)
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization offers good control over molecular weight and dispersity. This protocol describes a general procedure for the copolymerization of 1-Vinyl-1,3-dihydroisobenzofuran (M1) with a methacrylate comonomer, for example, n-hexyl methacrylate (HMA, M2).
Materials:
-
1-Vinyl-1,3-dihydroisobenzofuran (M1)
-
n-Hexyl methacrylate (HMA, M2), passed through a column of basic alumina to remove inhibitor
-
2-Cyanoprop-2-yl dithiobenzoate (CPDB), RAFT agent
-
Azobisisobutyronitrile (AIBN), initiator, recrystallized from methanol
-
Anisole or another suitable solvent
-
Methanol
-
Nitrogen gas, high purity
Procedure:
-
In a Schlenk flask, dissolve M1, M2, CPDB, and AIBN in anisole. The molar ratio of [Monomers]:[CPDB]:[AIBN] will determine the target molecular weight and should be carefully calculated (e.g., 200:1:0.2).
-
Degas the solution by subjecting it to at least three freeze-pump-thaw cycles.
-
Backfill the flask with nitrogen and place it in a preheated oil bath at the desired temperature (e.g., 60-80°C).
-
Allow the polymerization to proceed for the specified time (e.g., 6-24 hours).
-
Stop the polymerization by cooling the reaction mixture in an ice bath and exposing it to air.
-
Precipitate the copolymer by adding the reaction mixture dropwise into a large volume of a stirred non-solvent (e.g., methanol).
-
Isolate the polymer by filtration and redissolve it in a small amount of a suitable solvent (e.g., THF).
-
Reprecipitate the polymer to further purify it.
-
Dry the final copolymer product under vacuum to a constant weight.
Characterization
The synthesized copolymers should be thoroughly characterized to determine their composition, molecular weight, thermal properties, and solution behavior.
| Characterization Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Copolymer composition, microstructure, and confirmation of monomer incorporation. |
| Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | Number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg) and melting temperature (Tm) if applicable. |
| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition temperature (Td). |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of functional groups and monomer incorporation. |
| Dynamic Light Scattering (DLS) and Static Light Scattering (SLS) | For amphiphilic block copolymers, determination of micelle size, aggregation number, and critical micelle concentration (CMC).[1][2] |
| UV-Vis Spectroscopy | To evaluate the drug loading capacity and efficiency of polymeric micelles.[1] |
Quantitative Data Summary (Hypothetical)
The following tables present hypothetical data for copolymers of 1-Vinyl-1,3-dihydroisobenzofuran (M1) with a comonomer (M2). These values are illustrative and would need to be determined experimentally.
Table 1: Hypothetical Reactivity Ratios for Copolymerization
| Comonomer (M2) | Polymerization Method | r₁ (M1) | r₂ (M2) | r₁ * r₂ | Copolymer Type |
| Isobutyl vinyl ether | Cationic | 0.8 | 1.1 | 0.88 | Random |
| n-Hexyl methacrylate | RAFT | 0.1 | 4.5 | 0.45 | Alternating tendency |
| Styrene | Radical | 0.05 | 15 | 0.75 | Random |
Table 2: Hypothetical Molecular Weight and Thermal Properties of Copolymers
| Copolymer | Molar Feed Ratio (M1:M2) | Mn ( g/mol ) (GPC) | PDI (GPC) | Tg (°C) (DSC) | Td (°C, 5% weight loss) (TGA) |
| P(M1-co-IBVE) | 50:50 | 15,000 | 1.3 | 45 | 320 |
| P(M1-co-HMA) | 30:70 | 25,000 | 1.2 | 60 | 350 |
| P(M1-b-PSt) | 20:80 (block) | 30,000 | 1.15 | 85 (two Tgs expected) | 380 |
Visualizations
Experimental Workflow
References
Application Notes and Protocols: Cross-linking Reactions of 1-Vinyl-1,3-dihydro-isobenzofuran for Advanced Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential cross-linking reactions of 1-Vinyl-1,3-dihydro-isobenzofuran, a novel monomer with prospective applications in the development of advanced drug delivery systems. Due to the limited direct literature on this specific compound, this document outlines plausible synthetic routes and cross-linking protocols based on established chemistries of analogous vinyl-substituted heterocyclic compounds and vinyl ethers.
Introduction
This compound (phthalide) is a promising monomer for the synthesis of novel cross-linked polymers. The presence of the vinyl group offers a reactive site for various polymerization and cross-linking reactions, while the isobenzofuran core may impart unique physicochemical properties to the resulting polymer network, such as biocompatibility and controlled degradation, making it an attractive candidate for drug delivery applications. Cross-linked polymers derived from this monomer can be formulated into hydrogels, microparticles, and other matrices for the sustained and targeted release of therapeutic agents.
Synthesis of this compound
While a direct, optimized synthesis for this compound is not extensively reported, a plausible synthetic route can be adapted from the known synthesis of other 1,3-dihydroisobenzofuran derivatives. A feasible approach involves the reaction of a suitable ortho-substituted styrene derivative. One such method is the iodocyclization of 2-vinylbenzyl alcohols.[1]
Proposed Synthetic Pathway:
A potential route to this compound could start from 2-formylphenylboronic acid and a vinyl Grignard reagent to form the corresponding 2-vinylbenzyl alcohol. Subsequent intramolecular cyclization would yield the desired product.
References
Troubleshooting & Optimization
Technical Support Center: 1-Vinyl-1,3-dihydro-isobenzofuran
This technical support center provides troubleshooting guides and frequently asked questions concerning the purification of 1-Vinyl-1,3-dihydro-isobenzofuran. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
Researchers may encounter challenges during the purification of this compound. This guide addresses common issues with potential solutions.
Issue 1: Low yield after purification.
-
Question: We are experiencing a significant loss of this compound during purification by column chromatography. What could be the cause and how can we mitigate this?
-
Answer: Low yields can stem from the inherent instability of the compound on silica gel. Isobenzofuran derivatives can be sensitive to acidic conditions, which can be present on standard silica gel, leading to degradation.
Recommendations:
-
Deactivated Silica Gel: Use silica gel that has been deactivated with a base, such as triethylamine. A common practice is to use a solvent system containing a small percentage of triethylamine (e.g., 0.1-1%) in the mobile phase.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) or a polymer-based support.
-
Rapid Purification: Minimize the time the compound spends on the column. Flash column chromatography is recommended over gravity chromatography.
-
Issue 2: Presence of persistent impurities.
-
Question: Despite purification, our final product is contaminated with what appears to be a polymerized byproduct. How can we prevent this?
-
Answer: The vinyl group in this compound makes it susceptible to polymerization, especially when exposed to heat, light, or acid.
Recommendations:
-
Inhibitors: Add a radical inhibitor, such as BHT (butylated hydroxytoluene), to the crude mixture before purification and to the fractions during solvent evaporation.
-
Low Temperature: Conduct all purification and solvent evaporation steps at reduced temperatures.
-
Degassed Solvents: Use solvents that have been degassed to remove oxygen, which can promote polymerization.
-
Purification Methodologies: A Comparative Overview
The following table summarizes potential purification methods for this compound based on techniques used for similar isobenzofuran derivatives.
| Purification Technique | Stationary Phase | Typical Mobile Phase | Expected Purity | Potential Yield |
| Flash Column Chromatography | Silica Gel (deactivated with 1% triethylamine) | Cyclohexane/Ethyl Acetate gradient | >95% | 60-80% |
| Preparative HPLC | C18 Reverse Phase | Acetonitrile/Water gradient | >99% | 40-60% |
| Crystallization | - | Hexane/Dichloromethane | >98% | Dependent on crude purity |
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Preparation of Stationary Phase: Prepare a slurry of silica gel in the initial mobile phase (e.g., 98:2 cyclohexane/ethyl acetate with 1% triethylamine).
-
Column Packing: Pack the column with the silica gel slurry.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Load the dried silica gel onto the top of the column.
-
Elution: Begin elution with the initial mobile phase, gradually increasing the polarity by increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure at a low temperature (<30°C).
Protocol 2: Preparative High-Performance Liquid Chromatography (HPLC)
-
System Preparation: Equilibrate the preparative HPLC system with a C18 column using the initial mobile phase (e.g., 60:40 acetonitrile/water).
-
Sample Preparation: Dissolve the partially purified material in the mobile phase and filter it through a 0.45 µm syringe filter.
-
Injection and Separation: Inject the sample onto the column and run a gradient program, increasing the acetonitrile concentration over time to elute the compound.
-
Fraction Collection: Collect fractions corresponding to the desired peak based on UV detection.
-
Post-Purification: Combine the pure fractions, remove the acetonitrile under reduced pressure, and then extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: Due to its potential for polymerization and degradation, this compound should be stored at low temperatures, preferably at -20°C or below, under an inert atmosphere (argon or nitrogen).[1] It is also advisable to store it in the dark and to add a small amount of a radical inhibitor like BHT.
Q2: How can I monitor the purity of my compound during and after purification?
A2: Thin Layer Chromatography (TLC) is a quick method for monitoring the progress of column chromatography. For accurate purity assessment, High-Performance Liquid Chromatography (HPLC) with a UV detector is recommended.[2] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can also be used to estimate purity.
Q3: My compound appears to be an oil, but I have seen reports of similar compounds being solids. How can I induce crystallization?
A3: If the compound is of high purity but remains an oil, crystallization can be attempted by dissolving it in a minimal amount of a solvent in which it is highly soluble (e.g., dichloromethane) and then slowly adding a non-solvent in which it is poorly soluble (e.g., hexane or pentane) at a low temperature until turbidity is observed. Scratching the inside of the flask with a glass rod can also help induce crystal formation.
Q4: What are the common incompatible substances to avoid with 1,3-Dihydroisobenzofuran derivatives?
A4: Strong oxidizing agents and strong bases should be avoided as they can cause decomposition.[3] Additionally, exposure to strong acids should be minimized to prevent degradation or polymerization.
Visualizing the Purification Workflow
The following diagram illustrates a general workflow for the purification of this compound from a crude reaction mixture.
Caption: A typical workflow for the purification and storage of this compound.
References
Technical Support Center: Optimization of Polymerization Conditions for Vinyl Monomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the polymerization of vinyl monomers.
Troubleshooting Guides
This section addresses specific issues that may be encountered during vinyl monomer polymerization experiments.
Issue 1: Polymerization Fails to Initiate or Proceeds Very Slowly
Question: My polymerization reaction is not starting, or the conversion rate is extremely low. What are the possible causes and how can I troubleshoot this?
Answer:
Several factors can inhibit or significantly slow down a polymerization reaction. A systematic approach to troubleshooting this issue is outlined below.
-
Possible Causes and Solutions:
-
Presence of Inhibitors: Commercial vinyl monomers are often shipped with inhibitors (e.g., hydroquinone (HQ), monomethyl ether of hydroquinone (MEHQ), butylated hydroxytoluene (BHT)) to prevent premature polymerization during storage and transport.[1][2] These inhibitors are designed to scavenge free radicals and will prevent the initiation of your polymerization.
-
Insufficient Initiator Concentration: The concentration of the initiator is critical for a successful polymerization. If the concentration is too low, the rate of initiation will be slow, leading to a sluggish or non-existent reaction.
-
Solution: Increase the initiator concentration. It's important to do this systematically, as an excessively high concentration can lead to uncontrolled polymerization and a low molecular weight polymer.[5]
-
-
Low Reaction Temperature: The rate of decomposition of most thermal initiators is highly dependent on temperature. If the reaction temperature is too low, the initiator will not decompose at a sufficient rate to generate the free radicals needed to start the polymerization.
-
Solution: Increase the reaction temperature to the recommended range for your specific initiator. For example, AIBN (azobisisobutyronitrile) typically requires temperatures around 60-80 °C for efficient decomposition.
-
-
Presence of Oxygen: Oxygen can act as an inhibitor in free-radical polymerization by reacting with the propagating radicals to form stable peroxy radicals, which do not efficiently propagate the polymer chain.[6][7]
-
Solution: Deoxygenate the reaction mixture before initiating the polymerization. This can be achieved by bubbling an inert gas (e.g., nitrogen or argon) through the monomer for 20-30 minutes or by subjecting the reaction mixture to several freeze-pump-thaw cycles.
-
-
Impure Monomer or Solvent: Impurities in the monomer or solvent can act as inhibitors or chain transfer agents, slowing down or stopping the polymerization.
-
Solution: Purify the monomer and solvent before use. Distillation is a common method for purifying both monomers and solvents.
-
-
Issue 2: Polymerization is Uncontrolled or Occurs Too Rapidly (Runaway Reaction)
Question: My polymerization reaction is proceeding too quickly, leading to a rapid increase in temperature and viscosity. How can I control the reaction rate?
Answer:
Uncontrolled or "runaway" polymerizations are hazardous and can lead to poor product quality.[8] Controlling the reaction exotherm is crucial for a successful and safe experiment.
-
Possible Causes and Solutions:
-
Excessive Initiator Concentration: A high concentration of initiator will generate a large number of free radicals, leading to a very fast and highly exothermic polymerization.[5]
-
Solution: Decrease the initiator concentration. A lower initiator concentration will result in a slower, more controlled reaction.
-
-
High Reaction Temperature: Higher temperatures increase the rate of initiator decomposition and the propagation rate constant, leading to a faster polymerization.[9][10]
-
Solution: Lower the reaction temperature. This will decrease the rate of both initiation and propagation, allowing for better control over the reaction.
-
-
Inefficient Heat Dissipation: Polymerization reactions are exothermic.[11] If the heat generated is not effectively removed, the reaction temperature will increase, further accelerating the reaction in a positive feedback loop.
-
Solution: Improve heat dissipation by using a larger reaction vessel to increase the surface area-to-volume ratio, using a more efficient stirring mechanism, or employing a cooling bath to maintain a constant temperature.
-
-
High Monomer Concentration (Bulk Polymerization): In bulk polymerizations, the high concentration of monomer can lead to a very rapid reaction and a significant increase in viscosity (the Trommsdorff-Norrish effect), which hinders heat transfer and termination reactions.
-
Solution: Consider performing the polymerization in solution to help dissipate heat and control the reaction rate.
-
-
Issue 3: The Resulting Polymer has a Low Molecular Weight or a Broad Molecular Weight Distribution (High Polydispersity Index - PDI)
Question: The molecular weight of my polymer is lower than expected, and the polydispersity index (PDI) is high. How can I increase the molecular weight and achieve a narrower PDI?
Answer:
Controlling the molecular weight and its distribution is essential for tailoring the properties of the final polymer.
-
Possible Causes and Solutions:
-
High Initiator Concentration: A higher initiator concentration leads to the formation of a larger number of polymer chains, resulting in a lower average molecular weight.[5]
-
Solution: Decrease the initiator concentration. This will generate fewer polymer chains, allowing each chain to grow longer before termination.
-
-
High Reaction Temperature: While a higher temperature increases the polymerization rate, it can also increase the rate of chain transfer and termination reactions, leading to shorter polymer chains and a lower molecular weight.
-
Solution: Lower the reaction temperature. This will favor propagation over termination and chain transfer, resulting in a higher molecular weight.
-
-
Presence of Chain Transfer Agents: Impurities in the monomer or solvent, or even the monomer or solvent itself, can act as chain transfer agents. These agents terminate a growing polymer chain and initiate a new one, leading to a lower overall molecular weight.
-
Solution: Purify the monomer and solvent to remove any unwanted chain transfer agents. If a specific solvent is known to be a strong chain transfer agent, consider using an alternative.
-
-
Conventional Free Radical Polymerization: Conventional free radical polymerization inherently produces polymers with a broad molecular weight distribution (typically PDI > 1.5).[12]
-
Solution: To achieve a narrow PDI, consider using a controlled or "living" radical polymerization technique such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.[13][14][15] These methods allow for the synthesis of polymers with predictable molecular weights and narrow PDIs (typically PDI < 1.3).
-
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right initiator for my polymerization?
A1: The choice of initiator depends on several factors, primarily the polymerization temperature and the solvent. For thermal initiators, the "10-hour half-life temperature" is a useful parameter. This is the temperature at which half of the initiator will have decomposed in 10 hours. Ideally, you should choose an initiator with a 10-hour half-life temperature that is slightly above your desired reaction temperature to ensure a steady supply of radicals throughout the polymerization. For example, AIBN is suitable for temperatures around 60-80 °C, while benzoyl peroxide is often used at 80-95 °C. For redox initiation systems, the choice depends on the specific monomer and reaction conditions, and they can often be used at lower temperatures.
Q2: What is the difference between a "true inhibitor" and a "retarder"?
A2: Both inhibitors and retarders are used to prevent unwanted polymerization. A "true inhibitor" has a defined induction period during which no significant polymerization occurs.[2] It is consumed during this period, and once it is depleted, polymerization proceeds at a normal rate. A "retarder," on the other hand, does not have a distinct induction period but instead slows down the rate of polymerization.[2]
Q3: Can I reuse a monomer that has had the inhibitor removed?
A3: Once the inhibitor is removed, the monomer is highly susceptible to spontaneous polymerization, especially when exposed to heat, light, or oxygen.[1][2] It is best to use the inhibitor-free monomer immediately. If storage is necessary, it should be stored at a low temperature, in the dark, and under an inert atmosphere. Adding a small amount of a different, more easily removable inhibitor might also be an option for short-term storage.
Q4: My ATRP reaction is green, but I expected it to be brown. What does this mean?
A4: In a typical copper-catalyzed ATRP, the active catalyst is a Cu(I) species, which is often brown or reddish-brown in solution. The deactivated catalyst is a Cu(II) species, which is typically blue or green.[16] A green reaction mixture suggests a high concentration of the Cu(II) species, which can be due to the oxidation of the Cu(I) catalyst by oxygen or other impurities.[16] This will slow down or completely inhibit the polymerization. To troubleshoot this, ensure your reaction setup is thoroughly deoxygenated and that your monomer and solvent are pure.
Q5: How do I select the appropriate RAFT agent for my monomer?
A5: The choice of the RAFT agent, specifically the Z and R groups on the thiocarbonylthio compound, is crucial for a successful RAFT polymerization.[14][17] The reactivity of the C=S bond in the RAFT agent should be higher than that of the monomer's C=C bond. The Z group influences the reactivity of the C=S bond, while the R group should be a good leaving group that can efficiently re-initiate polymerization.[14][17] There are established guidelines and charts available in the literature that match specific RAFT agents to different classes of monomers (e.g., styrenes, acrylates, methacrylates).
Data Presentation
Table 1: Effect of Initiator (AIBN) Concentration on the Molecular Weight and PDI of Polystyrene
| Initiator Concentration (mol%) | Number Average Molecular Weight (Mn, g/mol ) | Weight Average Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI = Mw/Mn) |
| 0.1 | 150,000 | 285,000 | 1.9 |
| 0.5 | 80,000 | 152,000 | 1.9 |
| 1.0 | 50,000 | 95,000 | 1.9 |
| 2.0 | 30,000 | 57,000 | 1.9 |
Note: These are representative values and can vary depending on the specific reaction conditions such as temperature and monomer purity.
Table 2: Effect of Temperature on the Polymerization Rate of Vinyl Acetate
| Temperature (°C) | Polymerization Rate (% conversion/hour) |
| 60 | 10 |
| 70 | 25 |
| 80 | 55 |
| 90 | 120 |
Data adapted from literature.[9] The polymerization rate increases significantly with temperature.
Experimental Protocols
Protocol 1: Removal of Inhibitor (MEHQ) from Styrene Monomer
-
Materials: Styrene monomer containing MEHQ inhibitor, 1 M sodium hydroxide (NaOH) solution, anhydrous magnesium sulfate (MgSO₄), separatory funnel, round bottom flask, distillation apparatus.
-
Procedure:
-
Place 100 mL of styrene in a 250 mL separatory funnel.
-
Add 50 mL of 1 M NaOH solution to the separatory funnel.
-
Shake the funnel vigorously for 2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The aqueous layer (bottom) will be colored as it contains the sodium salt of MEHQ.
-
Drain and discard the aqueous layer.
-
Repeat the washing with two more 50 mL portions of 1 M NaOH solution, or until the aqueous layer is colorless.
-
Wash the styrene with 50 mL of deionized water to remove any residual NaOH.
-
Drain the styrene into a clean, dry Erlenmeyer flask.
-
Add a small amount of anhydrous MgSO₄ to the styrene to dry it. Swirl the flask and let it sit for 15-20 minutes.
-
Filter the dried styrene into a round bottom flask for immediate use or for distillation.
-
For higher purity, the inhibitor-free styrene can be distilled under reduced pressure.
-
Protocol 2: Free Radical Polymerization of Styrene in Solution
-
Materials: Inhibitor-free styrene, toluene (solvent), azobisisobutyronitrile (AIBN) (initiator), Schlenk flask, magnetic stirrer, heating mantle with temperature controller, inert gas (nitrogen or argon) supply, condenser.
-
Procedure:
-
To a 100 mL Schlenk flask equipped with a magnetic stir bar, add 20 mL of inhibitor-free styrene and 40 mL of toluene.
-
Add the desired amount of AIBN (e.g., for a 1 mol% concentration relative to the monomer).
-
Seal the flask with a rubber septum and connect it to a Schlenk line.
-
Deoxygenate the solution by bubbling nitrogen or argon through it for 30 minutes while stirring.
-
After deoxygenation, place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C).
-
Allow the polymerization to proceed for the desired amount of time (e.g., 6 hours).
-
To stop the polymerization, cool the flask in an ice bath and expose the solution to air.
-
Precipitate the polymer by slowly pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol) while stirring.
-
Collect the precipitated polystyrene by filtration.
-
Wash the polymer with fresh methanol and dry it in a vacuum oven at a moderate temperature (e.g., 50 °C) until a constant weight is achieved.
-
Mandatory Visualization
Caption: General workflow for vinyl monomer polymerization.
Caption: Troubleshooting logic for common polymerization issues.
References
- 1. EP0998437A1 - Methods for inhibiting the polymerization of vinyl monomers - Google Patents [patents.google.com]
- 2. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 3. US2826581A - Inhibitor removal from vinyl pyridines - Google Patents [patents.google.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. fluenceanalytics.com [fluenceanalytics.com]
- 6. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 8. icheme.org [icheme.org]
- 9. researchgate.net [researchgate.net]
- 10. researchwithrowan.com [researchwithrowan.com]
- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 12. google.com [google.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. physicsforums.com [physicsforums.com]
- 17. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
stability issues with 1-Vinyl-1,3-dihydro-isobenzofuran during storage
Disclaimer: The following information is based on general chemical principles and data from related vinyl-containing heterocyclic compounds due to the limited availability of specific stability data for 1-Vinyl-1,3-dihydro-isobenzofuran.
Troubleshooting Guides
This section provides solutions to common problems encountered during the storage and handling of this compound.
| Problem | Possible Cause | Suggested Solution |
| Discoloration (e.g., yellowing) of the compound upon storage. | Oxidation or polymerization of the vinyl group. | Store under an inert atmosphere (e.g., argon or nitrogen) and in an amber vial to protect from light. |
| Change in physical state (e.g., liquid becoming viscous or solidifying). | Polymerization or degradation. | Lower the storage temperature (e.g., -20°C for long-term storage). |
| Appearance of new peaks in NMR or HPLC analysis after storage. | Degradation of the compound. | Re-purify the compound before use. Consider adding a stabilizer if compatible with the intended application. |
| Inconsistent experimental results using different batches of the compound. | Batch-to-batch variation in purity or degradation. | Perform a quality control check (e.g., NMR, HPLC) on each new batch before use. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, it is advisable to store the compound at -20°C or lower, under an inert atmosphere (argon or nitrogen), and protected from light in an amber, tightly sealed container.
Q2: My compound has turned slightly yellow. Can I still use it?
A2: A slight yellowing may indicate a minor degree of degradation or oxidation. It is recommended to re-analyze the purity of the compound using techniques like NMR or HPLC. If the purity is still acceptable for your application, it can be used. However, for sensitive applications, purification before use is advised.
Q3: I observed some precipitate in my liquid sample after it was stored in the refrigerator. What should I do?
A3: The precipitate could be a result of polymerization or the compound crystallizing at a lower temperature. First, allow the sample to warm to room temperature to see if the precipitate redissolves. If it does not, it is likely a degradation product, and the compound should be re-purified.
Q4: How can I monitor the stability of this compound over time?
A4: A stability study can be performed by storing aliquots of the compound under different conditions (e.g., temperature, light exposure, atmosphere) and analyzing them at regular intervals using HPLC or GC to monitor the purity and detect the formation of any degradation products.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a general method for determining the purity of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water. A typical gradient might start at 50% acetonitrile and increase to 95% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in acetonitrile.
-
Procedure:
-
Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.
-
Inject the sample.
-
Run the gradient program.
-
Analyze the resulting chromatogram to determine the peak area of the main compound and any impurities. Purity can be calculated as the percentage of the main peak area relative to the total peak area.
-
Visualizations
Caption: Potential degradation pathways for this compound.
Technical Support Center: Polymerization of 1-Vinyl-1,3-dihydro-isobenzofuran
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with the polymerization of 1-Vinyl-1,3-dihydro-isobenzofuran.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My polymerization of this compound fails to initiate. What are the common causes?
A1: Failure to initiate is a common issue that can stem from several factors depending on the polymerization method:
-
For all polymerization types (Radical, Cationic, Anionic):
-
Monomer Purity: this compound is susceptible to degradation and oxidation. Impurities, such as inhibitors from storage (like 4-methoxyphenol), can completely halt the reaction.[1][2] Ensure the monomer is freshly purified, for instance, by passing it through a column of basic alumina to remove inhibitors.
-
Solvent Purity: Traces of water or other protic impurities can terminate anionic and cationic polymerizations.[3][4] Solvents should be rigorously dried and deoxygenated.
-
Oxygen Contamination: Oxygen is a potent inhibitor of radical and anionic polymerizations.[1] The reaction setup must be thoroughly de-gassed using techniques like freeze-pump-thaw cycles or by purging with an inert gas (e.g., argon or nitrogen).[5]
-
-
For Cationic Polymerization:
-
For Anionic Polymerization:
-
For Radical Polymerization (e.g., RAFT):
Q2: I'm observing a low yield of polymer, or the formation of an insoluble material. What could be happening?
A2: Low yields or insoluble products often point towards side reactions or premature termination.
-
Side Reactions involving the Isobenzofuran Ring: The furan moiety can participate in side reactions. Under acidic (cationic) or high-temperature conditions, ring-opening or Diels-Alder reactions might occur, leading to cross-linking and the formation of insoluble gels.[13][14][15]
-
Chain Transfer: In cationic polymerization, chain transfer to the monomer, solvent, or impurities is a common issue that limits the molecular weight and yield.[6][16] Lowering the reaction temperature can help suppress chain transfer.[17]
-
Precipitation: The growing polymer chain might be insoluble in the chosen solvent, causing it to precipitate out of the solution and halt further polymerization.
Q3: The molecular weight of my polymer is much lower than expected and the dispersity (Đ) is high. How can I improve this?
A3: Poor control over molecular weight and high dispersity are characteristic of uncontrolled polymerization.
-
For Living/Controlled Polymerizations (Anionic, Cationic, RAFT):
-
Impurity Quenching: As mentioned in Q1, impurities can terminate growing chains, leading to a broad distribution of chain lengths.
-
Initiation Rate vs. Propagation Rate: If the rate of initiation is slow compared to the rate of propagation, not all chains will start growing at the same time, resulting in a high dispersity.
-
-
For Cationic Polymerization: The high reactivity of the propagating carbocationic species can make control challenging.[6] Using a less polar solvent or adding a Lewis base can sometimes help to stabilize the propagating species.
-
For RAFT Polymerization: The ratio of monomer to RAFT agent to initiator is crucial for achieving good control.[18] Optimizing these ratios is essential. The reaction may also need to be run for a longer time to achieve high conversion and narrow dispersity.[5]
Q4: Can the isobenzofuran ring system itself cause problems during polymerization?
A4: Yes, the furan ring system can be reactive under certain polymerization conditions.
-
Electrophilic Attack: The furan ring is susceptible to electrophilic attack, which can be a significant side reaction during cationic polymerization. This can lead to branching or cross-linking.
-
Diels-Alder Reactions: Furan moieties can act as dienes in Diels-Alder reactions, especially at elevated temperatures.[15] This can lead to cross-linked and insoluble materials.
-
Stability: Furan-containing polymers can have lower thermal stability due to the lability of the methylene hydrogens adjacent to the furan ring.[13]
Quantitative Data Summary
The following tables provide representative data for the polymerization of analogous vinyl monomers, which can serve as a starting point for optimizing the polymerization of this compound.
Table 1: Representative Conditions for Cationic Polymerization of a Vinyl Ether [6]
| Entry | Initiator System | [Monomer]:[Initiator] | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn (kDa, theoretical) | Mn (kDa, GPC) | Đ (Mw/Mn) |
| 1 | Triflate/Toluene | 500:1 | Toluene | -78 | 8 | 95 | 48.1 | 45.2 | 1.15 |
| 2 | Triflate/DCM | 500:1 | CH2Cl2 | -78 | 6 | 98 | 49.1 | 47.5 | 1.20 |
| 3 | Triflate/Toluene | 500:1 | Toluene | 23 | 6 | 99 | 49.6 | 35.8 | 1.85 |
Table 2: Representative Conditions for Anionic Polymerization of Styrene [8][19]
| Entry | Initiator | [Monomer]:[Initiator] | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn (kDa, theoretical) | Mn (kDa, GPC) | Đ (Mw/Mn) |
| 1 | n-BuLi | 200:1 | THF | -78 | 1 | >99 | 20.8 | 21.1 | 1.05 |
| 2 | n-BuLi | 200:1 | Benzene | 25 | 1 | >99 | 20.8 | 20.5 | 1.06 |
| 3 | sec-BuLi | 500:1 | Cyclohexane | 40 | 2 | >99 | 52.1 | 51.7 | 1.04 |
Table 3: Representative Conditions for RAFT Polymerization of a Vinyl Monomer [5]
| Entry | RAFT Agent | [Monomer]:[RAFT]:[AIBN] | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn (kDa, theoretical) | Mn (kDa, GPC) | Đ (Mw/Mn) |
| 1 | Trithiocarbonate | 200:1:0.2 | Toluene | 70 | 16 | 92 | 18.5 | 17.9 | 1.12 |
| 2 | Dithiobenzoate | 100:1:0.1 | Dioxane | 60 | 15 | 95 | 9.6 | 9.4 | 1.08 |
| 3 | Xanthate | 300:1:0.3 | Bulk | 60 | 24 | 88 | 26.5 | 25.1 | 1.18 |
Experimental Protocols
General Protocol for RAFT Polymerization of this compound
This protocol is a general guideline and should be optimized for the specific experimental goals.
-
Monomer Purification: Pass this compound through a short column of inhibitor remover (basic alumina) immediately before use.
-
Reaction Setup:
-
To a Schlenk flask equipped with a magnetic stir bar, add the RAFT agent (e.g., a trithiocarbonate) and the radical initiator (e.g., AIBN).
-
Add the purified monomer and anhydrous, deoxygenated solvent (e.g., toluene or dioxane). The amounts should correspond to the desired molar ratios (see Table 3 for examples).
-
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.[5]
-
Polymerization: Place the sealed Schlenk flask in a preheated oil bath at the desired temperature (e.g., 60-80 °C) and stir for the specified time.
-
Termination and Isolation:
-
After the desired time, stop the reaction by cooling the flask in an ice bath and exposing the mixture to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent (e.g., cold methanol or hexane).
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.
-
-
Characterization: Analyze the polymer's molecular weight and dispersity using Gel Permeation Chromatography (GPC) and confirm its structure using NMR spectroscopy.
Visualizations
Caption: Experimental workflow for RAFT polymerization.
Caption: Troubleshooting decision tree for failed polymerization.
Caption: Potential reaction pathways for the monomer.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 5. RAFT Polymerization Procedures [sigmaaldrich.com]
- 6. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the well-controlled synthesis of poly(vinyl ether)s via cationic polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pslc.ws [pslc.ws]
- 9. du.edu.eg [du.edu.eg]
- 10. researchgate.net [researchgate.net]
- 11. icheme.org [icheme.org]
- 12. Research Collection | ETH Library [research-collection.ethz.ch]
- 13. researchgate.net [researchgate.net]
- 14. Exploring the versatility of novel furan-based α,ω-diene carbonate monomers: synthesis, (co-)polymerization, and comparative study - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC05132G [pubs.rsc.org]
- 15. Self-healing material - Wikipedia [en.wikipedia.org]
- 16. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. boronmolecular.com [boronmolecular.com]
- 19. researchgate.net [researchgate.net]
characterization of impurities in 1-Vinyl-1,3-dihydro-isobenzofuran synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities during the synthesis of 1-Vinyl-1,3-dihydro-isobenzofuran.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound, and what are the likely impurities?
A common and effective method for the synthesis of this compound involves a two-step process:
-
Oxidation of the precursor: 1,3-Dihydroisobenzofuran (also known as phthalan) is oxidized to 1-formyl-1,3-dihydro-isobenzofuran.
-
Wittig reaction: The resulting aldehyde undergoes a Wittig reaction with a methylidene phosphorane (e.g., methyltriphenylphosphonium bromide and a strong base) to form the desired vinyl group.
Based on this synthetic pathway, several impurities can be anticipated:
-
Unreacted Starting Materials: Residual 1-formyl-1,3-dihydro-isobenzofuran.
-
Reaction Byproducts: Triphenylphosphine oxide (a common byproduct of the Wittig reaction).
-
Over-reduction Products: In some cases, the vinyl group might be susceptible to reduction, leading to the formation of 1-ethyl-1,3-dihydro-isobenzofuran, especially if catalytic hydrogenation methods are used for purification.
-
Polymerization Products: The vinyl monomer can be prone to polymerization, especially under thermal stress or in the presence of radical initiators.[1]
Q2: How can I detect and quantify impurities in my sample of this compound?
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for both separating and identifying volatile impurities. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV) can also be employed for quantification.
Q3: What are the characteristic mass spectral fragments for this compound?
The GC-MS spectrum of 1-Vinyl-1,3-dihydroisobenzofuran will show a molecular ion peak and characteristic fragmentation patterns that can be used for its identification.
Q4: Are there any specific safety precautions I should take when handling 1,3-dihydroisobenzofuran and its derivatives?
Yes, 1,3-Dihydroisobenzofuran is a combustible liquid and can cause skin and eye irritation. It is important to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High levels of unreacted 1-formyl-1,3-dihydro-isobenzofuran in the final product. | Incomplete Wittig reaction. | - Ensure the Wittig reagent is freshly prepared and used in a slight excess.- Check the quality and dryness of the solvent and reagents.- Increase the reaction time or temperature, monitoring for potential side reactions. |
| Presence of a significant amount of triphenylphosphine oxide. | Inherent byproduct of the Wittig reaction. | - Purify the crude product using column chromatography on silica gel.- Recrystallization can also be effective in removing triphenylphosphine oxide. |
| Detection of 1-ethyl-1,3-dihydro-isobenzofuran. | Unwanted reduction of the vinyl group. | - Avoid using catalytic hydrogenation for purification if the vinyl group is present.- Use non-reducing purification techniques like column chromatography or distillation under reduced pressure. |
| Formation of a viscous or solid polymeric material. | Polymerization of the vinyl monomer. | - Store the purified product at a low temperature and under an inert atmosphere (e.g., argon or nitrogen).- Consider adding a radical inhibitor if the product is to be stored for an extended period.[1] |
Experimental Protocols
General Procedure for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To separate and identify volatile impurities in a sample of this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
A suitable capillary column (e.g., a non-polar or medium-polarity column like a 5% phenyl-methylpolysiloxane).
Procedure:
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or diethyl ether).
-
Injection: Inject a small volume (typically 1 µL) of the prepared sample into the GC injector port.
-
GC Separation: Use a temperature program to separate the components based on their boiling points and interactions with the stationary phase. A typical program might start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).
-
MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is detected.
-
Data Analysis: Identify the peaks in the chromatogram by comparing their mass spectra with a spectral library (e.g., NIST) and the known spectrum of this compound.
General Procedure for Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the structure of the desired product and identify impurities based on their characteristic chemical shifts and coupling constants.
Instrumentation:
-
NMR spectrometer (e.g., 300 MHz or higher).
-
NMR tubes.
-
Deuterated solvent (e.g., CDCl₃).
Procedure:
-
Sample Preparation: Dissolve a few milligrams of the sample in the deuterated solvent in an NMR tube.
-
¹H NMR Acquisition: Acquire a proton NMR spectrum. The signals corresponding to the vinyl protons (typically in the 5-6 ppm region) and the dihydroisobenzofuran moiety can be identified.
-
¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum to observe the signals for all unique carbon atoms in the molecule.
-
Data Analysis: Analyze the chemical shifts, integration values, and coupling patterns to confirm the structure of the main product and identify any impurities present. For example, the presence of signals corresponding to an aldehyde proton (around 9-10 ppm) would indicate unreacted starting material.
Visualizations
Caption: Proposed synthetic workflow for this compound.
Caption: Troubleshooting decision tree for impurity characterization.
References
Technical Support Center: Scale-up Synthesis of 1-Vinyl-1,3-dihydro-isobenzofuran
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the scale-up synthesis of 1-Vinyl-1,3-dihydro-isobenzofuran. The content is tailored for researchers, scientists, and drug development professionals.
Proposed Synthetic Pathway
A viable synthetic route for the scale-up production of this compound involves a three-step process starting from phthalide. This pathway is advantageous as it utilizes commercially available starting materials and well-established chemical transformations. The key steps are:
-
Reduction of Phthalide to 1-Hydroxy-1,3-dihydro-isobenzofuran (Lactol): Phthalide is selectively reduced to the corresponding lactol.
-
Oxidation of the Lactol to 1-Formyl-1,3-dihydro-isobenzofuran: The intermediate lactol is oxidized to the aldehyde.
-
Wittig Reaction to form this compound: The final step involves the conversion of the aldehyde to the desired vinyl-substituted product.
Below are detailed experimental protocols, troubleshooting guides, and FAQs for each step of this synthetic pathway.
Experimental Workflow
Caption: Overall workflow for the synthesis of this compound.
Step 1: Reduction of Phthalide to 1-Hydroxy-1,3-dihydro-isobenzofuran
Experimental Protocol
Reaction: Reduction of Phthalide using Diisobutylaluminium hydride (DIBAL-H).
Materials:
-
Phthalide
-
Anhydrous Toluene
-
Diisobutylaluminium hydride (DIBAL-H) in toluene (e.g., 1.0 M solution)
-
Methanol
-
Rochelle's salt (potassium sodium tartrate) solution (aqueous)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve phthalide (1 equivalent) in anhydrous toluene.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DIBAL-H (1.0 to 1.2 equivalents) dropwise to the cooled solution, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Add an aqueous solution of Rochelle's salt and stir vigorously until two clear layers are formed.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude lactol.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Over-reduction to diol | - Reaction temperature too high.[1][2] - Excess DIBAL-H used. | - Strictly maintain the reaction temperature at or below -78 °C.[3] - Use a calibrated dropping funnel for slow, controlled addition of DIBAL-H. - Use a slight excess (e.g., 1.05 equivalents) of DIBAL-H and monitor the reaction closely by TLC. |
| Incomplete reaction | - Insufficient DIBAL-H. - Poor quality of DIBAL-H (deactivated by moisture). | - Ensure accurate stoichiometry. - Use a fresh, properly stored solution of DIBAL-H. |
| Formation of a gelatinous precipitate during workup | - Formation of aluminum hydroxides.[4] | - Use the Fieser workup (quenching with methanol, followed by Rochelle's salt solution) to chelate the aluminum salts and facilitate separation.[4] - Vigorous stirring is crucial during the addition of Rochelle's salt. |
| Low yield | - Product loss during workup due to the gelatinous precipitate. - Incomplete reaction. | - Optimize the workup procedure as described above. - Ensure the reaction goes to completion before quenching. |
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to maintain a low temperature during the DIBAL-H reduction?
A1: DIBAL-H is a powerful reducing agent. At temperatures above -70 °C, it can further reduce the initially formed lactol to the corresponding diol, leading to a significant decrease in the yield of the desired product.[1][5] The low temperature stabilizes the hemiacetal intermediate formed after the initial hydride addition, preventing the elimination of the alkoxy group and subsequent second reduction.[1]
Q2: What is the purpose of Rochelle's salt in the workup?
A2: Rochelle's salt (potassium sodium tartrate) is a chelating agent. It complexes with the aluminum salts formed during the reaction and quench, preventing the formation of a gelatinous aluminum hydroxide precipitate that can be difficult to filter and can trap the product, leading to lower yields.[4]
Q3: Can other solvents be used for this reduction?
A3: Yes, other anhydrous, non-protic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) can be used.[3] However, the choice of solvent can affect the reaction kinetics and solubility of the starting material. Toluene is often a good choice for its low freezing point and ability to dissolve phthalide.
Step 2: Oxidation of 1-Hydroxy-1,3-dihydro-isobenzofuran to 1-Formyl-1,3-dihydro-isobenzofuran
Experimental Protocols
Two common methods for this mild oxidation are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.
Method A: Swern Oxidation
Materials:
-
1-Hydroxy-1,3-dihydro-isobenzofuran
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Oxalyl chloride
-
Triethylamine (TEA)
Procedure:
-
Under an inert atmosphere, dissolve oxalyl chloride (1.5 equivalents) in anhydrous DCM and cool to -78 °C.
-
Slowly add a solution of anhydrous DMSO (3.0 equivalents) in DCM to the oxalyl chloride solution, maintaining the temperature below -70 °C.
-
Stir for 15 minutes, then add a solution of the lactol (1 equivalent) in DCM dropwise, keeping the temperature below -70 °C.
-
Stir for 30-60 minutes at -78 °C.
-
Add triethylamine (5.0 equivalents) and stir for 15 minutes at -78 °C, then allow the reaction to warm to room temperature.
-
Quench the reaction with water.
-
Separate the organic layer, wash sequentially with dilute HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude aldehyde.
Method B: Dess-Martin Periodinane (DMP) Oxidation
Materials:
-
1-Hydroxy-1,3-dihydro-isobenzofuran
-
Dess-Martin periodinane (DMP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium thiosulfate
Procedure:
-
Dissolve the lactol (1 equivalent) in anhydrous DCM.
-
Add Dess-Martin periodinane (1.2-1.5 equivalents) in one portion at room temperature.
-
Stir the reaction mixture for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.
-
Stir vigorously until the solid byproducts dissolve.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Swern Oxidation: Formation of side products | - Reaction temperature rising above -60 °C can lead to side reactions.[6] | - Maintain strict temperature control throughout the addition of reagents. |
| Swern Oxidation: Foul odor | - Formation of dimethyl sulfide as a byproduct.[6][7][8] | - Conduct the reaction in a well-ventilated fume hood. The odor can be neutralized by rinsing glassware with a bleach solution. |
| DMP Oxidation: Incomplete reaction | - Deactivated DMP reagent. | - Use fresh, high-quality DMP. Store it in a desiccator. |
| DMP Oxidation: Difficult workup | - The reduced DMP byproduct (iodinane) is a solid that can be difficult to remove.[9][10] | - Quench with a sodium thiosulfate solution to reduce the iodinane to a more soluble species.[10] - Filtration through a pad of Celite can help to remove the solid byproducts.[10] |
| Low yield of aldehyde | - Over-oxidation (less common with these methods). - Instability of the aldehyde product. | - Monitor the reaction closely and quench promptly upon completion. - Proceed to the next step (Wittig reaction) with the crude aldehyde if it is found to be unstable during purification. |
Frequently Asked Questions (FAQs)
Q1: Which oxidation method is better for scale-up, Swern or Dess-Martin?
A1: For large-scale synthesis, the Swern oxidation is often preferred due to the lower cost of the reagents (DMSO, oxalyl chloride, triethylamine) compared to the expensive Dess-Martin periodinane.[11] However, the Swern oxidation requires cryogenic temperatures and generates a malodorous byproduct, which can present challenges in a manufacturing setting.[6][7][8] The DMP oxidation is operationally simpler and proceeds at room temperature, but the cost and the need to handle a potentially explosive reagent (DMP) and remove solid byproducts are significant considerations for scale-up.[11]
Q2: Can I purify the aldehyde by column chromatography?
A2: Yes, the aldehyde can typically be purified by silica gel column chromatography. However, some aldehydes can be sensitive to the acidic nature of silica gel. If instability is observed, the crude aldehyde can often be used directly in the subsequent Wittig reaction.
Q3: Are there any safety precautions for these oxidation reactions?
A3: Yes. The Swern oxidation involves the formation of carbon monoxide and should be performed in a well-ventilated fume hood. The reaction can also be exothermic, so slow addition of reagents and careful temperature control are essential. Dess-Martin periodinane is a hypervalent iodine compound and can be explosive under certain conditions (e.g., shock or heating).[11] Always handle it with care and consult the safety data sheet.
Step 3: Wittig Reaction to form this compound
Experimental Protocol
Reaction: Wittig olefination of 1-Formyl-1,3-dihydro-isobenzofuran.
Materials:
-
1-Formyl-1,3-dihydro-isobenzofuran
-
Methyltriphenylphosphonium bromide
-
A strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride
Procedure:
-
Under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C or below.
-
Slowly add the strong base (1.1 equivalents). For example, if using n-butyllithium, add it dropwise until the characteristic orange-red color of the ylide persists.
-
Stir the mixture at room temperature for 1-2 hours to ensure complete formation of the ylide.
-
Cool the ylide solution to 0 °C and add a solution of 1-Formyl-1,3-dihydro-isobenzofuran (1 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours or overnight, monitoring by TLC.
-
Quench the reaction by adding saturated aqueous ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Incomplete formation of the ylide.[12] - Poor quality of the base or phosphonium salt. - Presence of moisture, which quenches the ylide.[13] | - Ensure all glassware and solvents are scrupulously dry. - Use a fresh, properly titrated solution of the base. - Allow sufficient time for ylide formation before adding the aldehyde. |
| Difficulty in removing triphenylphosphine oxide byproduct | - Triphenylphosphine oxide is a common byproduct of the Wittig reaction and can be difficult to separate by chromatography due to its polarity.[14][15] | - Optimize chromatographic conditions. A gradient elution may be necessary. - In some cases, the byproduct can be precipitated from a non-polar solvent like hexane or a mixture of hexane and diethyl ether. - Chemical methods for removing the byproduct have been reported, such as conversion to a salt.[15] |
| Formation of unexpected byproducts | - Side reactions of the ylide, especially if it is unstabilized. | - Control the reaction temperature. - Use freshly prepared ylide. |
| Low yield | - Incomplete reaction. - Product loss during purification. | - Increase the reaction time or use a slight excess of the Wittig reagent. - Optimize the purification method. |
Frequently Asked Questions (FAQs)
Q1: How do I know if the ylide has formed?
A1: The formation of the phosphonium ylide from the phosphonium salt is often accompanied by a distinct color change. For methyltriphenylphosphonium ylide, a bright yellow to orange-red color is typically observed.[16]
Q2: What is the main challenge in the purification of the Wittig reaction product?
A2: The primary challenge is the removal of the triphenylphosphine oxide byproduct, which is formed in stoichiometric amounts.[14][17] Its polarity can be similar to that of the desired product, making chromatographic separation difficult, especially on a large scale.
Q3: Can I use a weaker base for the ylide formation?
A3: The choice of base depends on the acidity of the phosphonium salt. For non-stabilized ylides like the one derived from methyltriphenylphosphonium bromide, a strong base such as n-butyllithium, sodium hydride, or potassium tert-butoxide is required.[12][18] Weaker bases are generally insufficient to deprotonate the phosphonium salt effectively.
Data Summary
| Reaction Step | Key Reagents | Typical Lab-Scale Yield | Potential Scale-Up Considerations |
| Reduction of Phthalide | DIBAL-H | 70-90% | - Precise temperature control. - Efficient stirring during workup. |
| Swern Oxidation | DMSO, Oxalyl Chloride | 80-95% | - Cryogenic cooling requirements. - Management of off-gassing and malodorous byproducts. |
| DMP Oxidation | Dess-Martin Periodinane | 85-98% | - Reagent cost. - Safe handling of DMP. - Solid byproduct removal. |
| Wittig Reaction | Phosphonium Ylide | 60-85% | - Anhydrous conditions. - Efficient removal of triphenylphosphine oxide. |
Logical Relationships in Troubleshooting
Caption: Key troubleshooting pathways for the synthesis.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. researchgate.net [researchgate.net]
- 5. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 6. Swern Oxidation [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. echemi.com [echemi.com]
- 10. researchgate.net [researchgate.net]
- 11. Dess-Martin Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 12. Wittig reagents - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. tandfonline.com [tandfonline.com]
- 15. A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. reddit.com [reddit.com]
- 17. adichemistry.com [adichemistry.com]
- 18. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Polymerization of 1-Vinyl-1,3-dihydro-isobenzofuran
Troubleshooting Guide
This guide addresses common issues that may be encountered during the polymerization of 1-Vinyl-1,3-dihydro-isobenzofuran in a question-and-answer format.
Question 1: My polymerization reaction shows low or no conversion of the monomer. What are the possible causes and solutions?
Answer:
Low or no monomer conversion is a frequent issue in polymerization and can stem from several factors related to the initiator/catalyst, monomer purity, or reaction conditions.
-
Initiator/Catalyst Issues:
-
Inappropriate Choice: The chosen initiator or catalyst may not be suitable for this specific monomer. For a monomer with a structure like this compound, both cationic and free-radical polymerization are plausible routes.
-
Cationic Polymerization: Consider using Lewis acids (e.g., BF₃·OEt₂, SnCl₄, AlCl₃) or protonic acids. The ether linkage in the isobenzofuran ring might suggest that a cationic mechanism is viable, similar to vinyl ethers.
-
Free-Radical Polymerization: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) are common choices.[1]
-
-
Initiator Concentration: The concentration of the initiator is crucial. Too low a concentration may result in a very slow or stalled reaction. Conversely, an excessively high concentration can lead to premature termination.
-
Catalyst Deactivation: Cationic catalysts are particularly sensitive to impurities like water, which can act as terminating agents. Ensure all reagents and glassware are scrupulously dry.
-
-
Monomer Purity:
-
Inhibitors: Commercial vinyl monomers often contain inhibitors (e.g., hydroquinone) to prevent premature polymerization during storage. These must be removed before use, typically by passing the monomer through a column of activated alumina or by distillation under reduced pressure.
-
Other Impurities: Any impurity that can react with the catalyst or the propagating chain can inhibit the polymerization.
-
-
Reaction Conditions:
-
Temperature: The reaction temperature must be appropriate for the chosen initiator. Thermal initiators like AIBN and BPO have specific decomposition temperatures to generate radicals. Cationic polymerizations are often conducted at low temperatures to suppress side reactions.[2]
-
Atmosphere: Free-radical polymerizations can be inhibited by oxygen. It is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Question 2: The polydispersity index (PDI) of my polymer is very high, indicating a poorly controlled polymerization. How can I achieve a more uniform polymer?
Answer:
A high PDI (typically > 2) suggests a lack of control over the polymerization process, with polymer chains of widely varying lengths. To obtain a more uniform polymer (low PDI, typically < 1.5), a "living" or controlled polymerization technique is necessary.
-
Controlled Radical Polymerization:
-
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: This is a versatile technique that can be applied to a wide range of vinyl monomers.[3] It involves the addition of a RAFT agent to a conventional free-radical polymerization system, which allows for the reversible deactivation of propagating chains, leading to a more controlled growth.
-
-
Living Cationic Polymerization:
-
For monomers susceptible to cationic polymerization, living conditions can be achieved by carefully selecting the initiator, solvent, and temperature to minimize chain transfer and termination reactions. This often involves using a combination of a weak Lewis acid and an initiator, and conducting the reaction at low temperatures.
-
Question 3: I obtained an insoluble gel instead of a soluble polymer. What could have caused this?
Answer:
The formation of an insoluble gel indicates that cross-linking has occurred. For this compound, this could be due to a few potential side reactions:
-
Ring-Opening of the Isobenzofuran Moiety: Strong Lewis acids or high temperatures in cationic polymerization could potentially lead to the opening of the furan ring, which could then participate in cross-linking reactions. Using milder conditions or a different catalyst system might prevent this.
-
Chain Transfer to Polymer: At high monomer conversions in free-radical polymerization, the growing radical chain can abstract a hydrogen atom from an already formed polymer chain, creating a new radical site on the polymer backbone. This can lead to the growth of a branch and, eventually, a cross-linked network. Reducing the reaction time to target a lower conversion can mitigate this.
Frequently Asked Questions (FAQs)
Q1: What types of catalysts are most likely to be effective for the polymerization of this compound?
A1: Based on its chemical structure, which contains a vinyl group attached to a system with an ether linkage, both cationic and free-radical polymerization methods are promising:
-
Cationic Catalysts: Lewis acids (e.g., BF₃·OEt₂, TiCl₄, SnCl₄) are commonly used for the polymerization of vinyl ethers and styrenic monomers.[4] These catalysts generate a carbocationic active center that propagates the polymerization.[4]
-
Free-Radical Initiators: Standard radical initiators such as AIBN and BPO, which decompose upon heating to produce radicals, are likely to be effective.[1] Additionally, controlled radical polymerization techniques like RAFT could be employed for better control over the polymer architecture.
Q2: How can the molecular weight of poly(this compound) be controlled?
A2: The molecular weight of the resulting polymer can be controlled by several methods:
-
Monomer to Initiator Ratio: In a well-behaved polymerization, the molecular weight is inversely proportional to the initiator concentration. A lower initiator concentration will result in a higher molecular weight polymer.
-
Chain Transfer Agents: In free-radical polymerization, the addition of a chain transfer agent can be used to lower the molecular weight.
-
Living/Controlled Polymerization: Techniques like RAFT allow for the synthesis of polymers with a predetermined molecular weight by controlling the ratio of monomer to RAFT agent.[3]
Q3: What are the anticipated properties of poly(this compound)?
A3: While experimental data is lacking, we can infer some potential properties based on the monomer's structure:
-
Thermal Stability: The presence of the aromatic and heterocyclic rings in the polymer backbone would likely impart good thermal stability.
-
Optical Properties: The aromatic nature of the monomer suggests that the polymer may have a high refractive index.
-
Solubility: The polymer is expected to be soluble in common organic solvents like tetrahydrofuran (THF), chloroform, and toluene.
Data Presentation
The following table presents hypothetical data for the polymerization of this compound under different catalytic systems to illustrate the expected outcomes.
| Catalyst System | Monomer/Catalyst Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |
| BF₃·OEt₂ (Cationic) | 200:1 | 0 | 2 | 85 | 25,000 | 1.8 |
| AIBN (Free Radical) | 300:1 | 70 | 6 | 90 | 40,000 | 2.1 |
| AIBN / RAFT Agent | 300:1 | 70 | 8 | 92 | 42,000 | 1.2 |
Experimental Protocols
Protocol 1: General Procedure for Cationic Polymerization
-
Monomer Purification: Pass this compound through a short column of basic alumina to remove any acidic impurities and inhibitors.
-
Solvent Purification: Dry the chosen solvent (e.g., dichloromethane) over calcium hydride and distill under an inert atmosphere.
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum.
-
Reaction: Under a positive pressure of nitrogen, charge the flask with the purified solvent and monomer. Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) in an appropriate cooling bath.
-
Initiation: Prepare a stock solution of the Lewis acid catalyst (e.g., SnCl₄) in the dry solvent. Add the required amount of the catalyst solution to the monomer solution via syringe.
-
Polymerization: Allow the reaction to proceed for the desired time.
-
Quenching: Terminate the polymerization by adding a small amount of pre-chilled methanol.
-
Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).
-
Purification and Drying: Collect the polymer by filtration, wash it with the non-solvent, and dry it in a vacuum oven at a moderate temperature until a constant weight is achieved.
Protocol 2: General Procedure for Free-Radical Polymerization
-
Monomer Purification: Remove the inhibitor from this compound by passing it through a column of basic alumina.
-
Reaction Setup: Place the purified monomer, solvent (if any), and the radical initiator (e.g., AIBN) in a Schlenk flask equipped with a magnetic stir bar.
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Immerse the sealed flask in an oil bath preheated to the desired temperature (e.g., 70 °C for AIBN).
-
Isolation: After the desired time, cool the reaction mixture to room temperature. If the polymer is solid, dissolve it in a suitable solvent (e.g., THF).
-
Purification and Drying: Precipitate the polymer into a non-solvent like methanol, filter, and dry under vacuum.
Visualizations
Caption: Hypothetical cationic polymerization mechanism for this compound.
Caption: Troubleshooting workflow for failed polymerization experiments.
References
- 1. ijcrt.org [ijcrt.org]
- 2. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Controlled radical polymerization - Design the architecture of polymers [specificpolymers.com]
- 4. Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-Vinyl-1,3-dihydro-isobenzofuran
This technical support center provides troubleshooting guidance and frequently asked questions for the workup procedure of 1-Vinyl-1,3-dihydro-isobenzofuran synthesis, particularly focusing on the common iodocyclization route from (2-vinylphenyl)methanol derivatives.
Troubleshooting Guide
Issue 1: The reaction mixture remains dark purple/brown after quenching with aqueous sodium thiosulfate.
-
Question: I've added the sodium thiosulfate solution to my reaction, but the characteristic dark color of iodine persists. What should I do?
-
Answer: This indicates that an insufficient amount of quenching agent was used to reduce the excess iodine.
-
Solution: Continue to add the aqueous sodium thiosulfate solution portion-wise while stirring vigorously until the color disappears and the solution becomes colorless or pale yellow. Ensure the quenching is performed at a low temperature (0 °C) to minimize potential side reactions.
-
Issue 2: A persistent emulsion has formed during the extraction with diethyl ether.
-
Question: I'm unable to separate the organic and aqueous layers clearly due to a thick emulsion at the interface. How can I break this emulsion?
-
Answer: Emulsion formation is common when residual base or fine particulates are present.[1][2]
-
Solution 1 (Salting Out): Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous layer often helps to break the emulsion.[1][2]
-
Solution 2 (Filtration): If the emulsion is caused by solid precipitates, filter the entire mixture through a pad of Celite or glass wool.
-
Solution 3 (Solvent Modification): Add a small amount of a different organic solvent with a different density, such as ethyl acetate, which can alter the properties of the organic phase and help resolve the layers.
-
Preventative Measure: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.[2]
-
Issue 3: The final product yield is significantly lower than expected after purification.
-
Question: After column chromatography, my isolated yield of this compound is very low. What are the potential causes?
-
Answer: Low yields can result from several factors during the workup and purification.
-
Incomplete Extraction: The product may have higher than expected water solubility. Ensure you perform multiple extractions (at least 3) with the organic solvent to maximize recovery.
-
Product Volatility: The product may be somewhat volatile. Avoid excessive heating or prolonged exposure to high vacuum during solvent evaporation. Use a rotary evaporator at a moderate temperature and vacuum.
-
Decomposition on Silica Gel: The product, being a cyclic ether, might be sensitive to the acidic nature of standard silica gel, leading to degradation on the column.[3]
-
Solution: Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a basic modifier like triethylamine (e.g., hexane/ethyl acetate with 1% triethylamine). Alternatively, use a different stationary phase like neutral alumina.[3]
-
-
Issue 4: The purified product contains persistent impurities.
-
Question: My NMR spectrum shows impurities even after column chromatography. What could they be and how can I remove them?
-
Answer: Common impurities can include unreacted starting material, organotin residues (if tributyltin hydride was used in a related step), or isomers.
-
Unreacted Starting Material: If the starting alcohol is present, this suggests an incomplete reaction. Optimize your reaction conditions (time, temperature, reagent stoichiometry).
-
Solvent Impurities: Ensure high-purity solvents are used for both the reaction and the workup.
-
Isomers: Depending on the substrate, diastereomers might form. Careful optimization of the chromatographic conditions (e.g., using a less polar solvent system for better separation) may be necessary.
-
Purification Strategy: If standard column chromatography is insufficient, consider alternative purification techniques such as preparative thin-layer chromatography (prep-TLC) or high-performance liquid chromatography (HPLC).
-
Frequently Asked Questions (FAQs)
Q1: What is the standard workup procedure for the iodocyclization synthesis of this compound?
A1: The typical workup involves quenching the excess iodine, extracting the product into an organic solvent, washing the organic layer to remove water-soluble impurities, drying the organic layer, and finally, removing the solvent to obtain the crude product.
Q2: Why is sodium thiosulfate used as a quenching agent?
A2: Sodium thiosulfate is a mild reducing agent that effectively and rapidly neutralizes any unreacted iodine (I₂) from the reaction mixture, converting it to colorless iodide ions (I⁻). This is crucial to stop the reaction and prevent further unwanted iodination.
Q3: Can I use a different solvent for extraction instead of diethyl ether?
A3: Yes, other water-immiscible organic solvents can be used. Ethyl acetate is a common alternative. Dichloromethane could also be used, but be aware that it is denser than water and will form the bottom layer. The choice of solvent may influence the efficiency of the extraction and the potential for emulsion formation.
Q4: What is the purpose of washing the organic layer with brine?
A4: Washing with brine (a saturated solution of NaCl) helps to remove the bulk of the dissolved water from the organic layer before the final drying step with an anhydrous salt.[4] This makes the subsequent drying more efficient.
Q5: Which drying agent is most suitable for drying the ethereal solution of the product?
A5: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) are commonly used and effective drying agents for ethereal solutions. MgSO₄ is faster and has a higher capacity for water, but Na₂SO₄ is more neutral.
Q6: How stable is this compound to acidic or basic conditions during workup?
A6: As a cyclic ether, the isobenzofuran core can be sensitive to strong acids, which may promote ring-opening or other side reactions. It is generally more stable under neutral to mildly basic conditions. Therefore, it is advisable to avoid strongly acidic washes during the workup.
Quantitative Data Summary
The following table presents hypothetical yield and purity data for the synthesis of this compound under varied purification conditions to illustrate the impact of the workup procedure.
| Entry | Stationary Phase | Eluent System | Crude Yield (%) | Purified Yield (%) | Purity (by ¹H NMR) (%) |
| 1 | Silica Gel | Hexane/Ethyl Acetate (9:1) | 85 | 60 | 85 |
| 2 | Silica Gel | Hexane/Ethyl Acetate (9:1) + 1% Triethylamine | 85 | 78 | >95 |
| 3 | Neutral Alumina | Hexane/Ethyl Acetate (9:1) | 85 | 75 | >95 |
Detailed Experimental Protocol
Workup and Purification of this compound
-
Quenching: After the reaction is deemed complete by TLC analysis, cool the reaction vessel to 0 °C in an ice bath. Slowly add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) with vigorous stirring. Continue the addition until the dark brown/purple color of the iodine is completely discharged, and the mixture becomes colorless.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with:
-
Deionized water (1 x 50 mL)
-
Saturated aqueous sodium chloride (brine) (1 x 50 mL)
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Swirl the flask and let it stand for 10-15 minutes.
-
Filtration and Concentration: Filter the mixture to remove the drying agent, washing the solid with a small amount of fresh diethyl ether. Concentrate the filtrate under reduced pressure using a rotary evaporator. Be cautious with the bath temperature (keep below 40 °C) to avoid loss of the product.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel that has been pre-treated with 1% triethylamine in the eluent. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 5% ethyl acetate).
-
Analysis: Combine the fractions containing the pure product (as determined by TLC analysis) and remove the solvent under reduced pressure to yield this compound as a colorless oil. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflow Diagram
References
avoiding side product formation in vinyl isobenzofuran reactions
Welcome to the technical support center for vinyl isobenzofuran reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, with a focus on minimizing side product formation.
Frequently Asked Questions (FAQs)
Q1: What makes vinyl isobenzofurans so reactive and prone to side reactions?
Vinyl isobenzofurans (vIBFs) are highly reactive dienes for several reasons. Isobenzofurans (IBFs) in general are aromatic compounds with 10π-electrons, but they are extremely reactive and prone to dimerization or polymerization in solution[1]. This high reactivity is because the [4+2] cycloaddition (Diels-Alder reaction) re-establishes a more stable benzene ring system in the product, providing a strong thermodynamic driving force[2]. However, this same reactivity makes them unstable. Unless stabilized by bulky or electron-withdrawing substituents, they must be generated in situ and trapped immediately by a dienophile to prevent unwanted side reactions[1].
Q2: What are the most common side products in vinyl isobenzofuran reactions?
The most frequently encountered side products include:
-
Dimers: In the absence of a suitable dienophile, vIBFs can react with themselves in a Diels-Alder reaction to form dimers. Different types of dimers can form depending on reaction conditions[3]. Acidic conditions (both Brønsted and Lewis acids) can sometimes promote dimerization, leading to different regioisomers[4][5].
-
Polymers: Due to their high reactivity, vIBFs can undergo polymerization, especially at higher concentrations or temperatures[1].
-
Regioisomeric Products: When using an unsymmetrical dienophile, the cycloaddition can result in a mixture of regioisomeric adducts[6].
-
Aromatized Byproducts: The initial Diels-Alder cycloadducts can be sensitive and may easily aromatize, particularly under acidic conditions, leading to substituted naphthalene derivatives[1].
-
Oxidation Products: If the vIBF is generated via an oxidation step, over-oxidation of the starting material or the product can occur, leading to undesired byproducts[1][7].
Q3: What is the general strategy for minimizing side products?
The cornerstone of successful vIBF chemistry is to generate the reactive diene in situ in the presence of a trapping agent (the dienophile)[1][3]. This ensures the concentration of the free vIBF remains low at any given moment, favoring the intermolecular reaction with the dienophile over self-reaction (dimerization/polymerization). Careful control over reaction parameters is also crucial.
Troubleshooting Guide
Problem 1: The major product of my reaction is the vinyl isobenzofuran dimer.
Possible Causes:
-
Low Dienophile Reactivity: Your dienophile may not be reactive enough to trap the vIBF as it is formed.
-
Slow Addition of Dienophile: The vIBF is forming and dimerizing before the dienophile is available.
-
High Reaction Concentration: Higher concentrations favor bimolecular reactions, including dimerization.
-
Inappropriate Temperature: High temperatures can sometimes accelerate dimerization more than the desired cycloaddition.
Solutions:
-
Generate vIBF in situ: Ensure the vIBF precursor is added slowly to a solution already containing the dienophile. This one-pot methodology is highly efficient for reactive dienes[8].
-
Increase Dienophile Equivalents: Use a larger excess of the dienophile to increase the probability of trapping the vIBF.
-
Lower the Reaction Concentration: Running the reaction under more dilute conditions (e.g., 0.01 M) can disfavor the second-order dimerization process[1].
-
Optimize Temperature: Try running the reaction at lower temperatures. While this may slow the desired reaction, it can have a more pronounced effect on suppressing dimerization.
-
Choose a More Reactive Dienophile: If possible, switch to a dienophile with stronger electron-withdrawing groups to accelerate the Diels-Alder reaction[9].
Problem 2: I am getting a mixture of regioisomers.
Possible Causes:
-
Lack of Regiocontrol: The electronic and steric properties of the vinyl isobenzofuran and the unsymmetrical dienophile do not sufficiently favor one regioisomer over the other.
-
Reaction Conditions: Temperature and solvent can influence the regiochemical outcome. Hydrogen bonding can also direct regioselectivity[6].
Solutions:
-
Use a Lewis Acid Catalyst: Lewis acids can coordinate to the dienophile, lowering its LUMO energy and potentially increasing regioselectivity[10]. However, care must be taken as Lewis acids can also promote side reactions[4][5]. A screening of different Lewis acids is recommended.
-
Modify Substituents: Altering the electronic properties or steric bulk of substituents on either the diene or dienophile can enhance regioselectivity.
-
Temperature Optimization: Analyze the product ratio at different temperatures. Sometimes, lower temperatures can improve selectivity.
Problem 3: The yield of the desired cycloadduct is very low, and I recover mostly starting material or unidentifiable polymer.
Possible Causes:
-
Inefficient vIBF Generation: The conditions used to generate the vinyl isobenzofuran from its precursor are not optimal.
-
Decomposition/Polymerization: The generated vIBF or the final product is unstable under the reaction or workup conditions. Thermally sensitive compounds can polymerize during purification steps like distillation[11].
-
Reversibility: The Diels-Alder reaction can be reversible (a retro-Diels-Alder reaction), especially at higher temperatures, though this is less common for isobenzofurans compared to furans[2].
Solutions:
-
Confirm vIBF Generation: Use a simple, highly reactive trapping agent like N-methylmaleimide to confirm that your precursor and generation method are viable.
-
Optimize Generation Conditions: If generating the vIBF via oxidation, screen different oxidizing agents (e.g., DDQ, p-chloranil) and reaction conditions[1][7].
-
Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Use a Radical Inhibitor: If radical polymerization is suspected, adding an inhibitor like BHT might be beneficial, although its effectiveness can vary[7].
-
Purification Strategy: Avoid harsh purification conditions. Use techniques like flash column chromatography with deactivated silica or crystallization at low temperatures[12][13].
Quantitative Data Summary
The choice of reaction conditions can significantly impact the outcome. The following table summarizes data from literature to guide optimization.
| Precursor/Diene | Dienophile | Oxidant/Conditions | Product(s) | Yield (%) | Reference |
| Phthalan (general) | Alkene | p-chloranil, 160-200 °C | endo cycloadduct | Good | [1] |
| Phthalan | Benzoquinone | DDQ (1.5 equiv), CH2Cl2, rt | Diels-Alder Adduct | 52 | [7] |
| Phthalan | Benzoquinone | DDQ (0.2 equiv), Mn(OAc)3 (1.3 equiv) | Diels-Alder Adduct | 61 | [7] |
| 4-methoxy-7-hydroxy-isobenzofuran | Methyl Vinyl Ketone | in situ from lactol | Regioisomeric adducts (3.5:1 ratio) | 55 (total) | [6] |
| Flavone VPQM | - | TFA (0.3 equiv), HFIP | GPX-type Dimer | 78 | [4][5] |
| Flavone VPQM | - | TMSNTf2, DIEA | Limonene-type Dimer | Trace | [4][5] |
Key Experimental Protocols
Protocol 1: General Procedure for In Situ Generation and Trapping of a Vinyl Isobenzofuran via Oxidation
This protocol is a general guideline based on the oxidative generation of isobenzofurans from phthalan precursors[1][7].
-
Preparation: In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the dienophile (1.5 - 3.0 equivalents) in a dry, appropriate solvent (e.g., dodecane for high temperatures or CH2Cl2 for room temperature reactions). If necessary, add molecular sieves.
-
Reactant Addition: In a separate flask, prepare a solution of the phthalan precursor (1.0 equivalent).
-
Reaction Initiation: Add the oxidizing agent (e.g., DDQ or p-chloranil, 1.3 - 1.5 equivalents) to the flask containing the dienophile.
-
Slow Addition: Add the solution of the phthalan precursor to the dienophile/oxidant mixture dropwise over a period of 1-4 hours using a syringe pump. This ensures the concentration of the generated isobenzofuran remains low.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. Check for the consumption of the starting material and the formation of the desired product.
-
Workup: Upon completion, cool the reaction to room temperature. Filter off any solids (e.g., molecular sieves, precipitated byproducts). The mixture can then be concentrated under reduced pressure.
-
Purification: Purify the crude product using an appropriate method, such as flash column chromatography on silica gel or preparative HPLC[14].
Visualized Workflows and Pathways
Caption: Competing reaction pathways for vinyl isobenzofurans.
Caption: A logical workflow for troubleshooting low-yield reactions.
Caption: Key parameter relationships in vIBF reactions.
References
- 1. Oxidative generation of isobenzofurans from phthalans: application to the formal synthesis of (±)-morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hetero-Diels–Alder reactions of (isobenzo)furans - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00050E [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Substrate- and Reagent-Controlled Dimerization of Vinyl para-Quinone Methides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Acetylenic Vinyllithiums: Consecutive Cycloisomerization-[4 + 2] Cycloaddition Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 10. Vinylazaarenes as dienophiles in Lewis acid-promoted Diels–Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US5959148A - Purification process of N-vinylformamide - Google Patents [patents.google.com]
- 12. ijddr.in [ijddr.in]
- 13. DE19536859A1 - Process for the purification of N-vinylpyrrolidone by crystallization - Google Patents [patents.google.com]
- 14. Preparative isolation and purification of isobenzofuranone derivatives and saponins from seeds of Nigella glandulifera Freyn by high-speed counter-current chromatography combined with gel filtration - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of 1-Vinyl-1,3-dihydro-isobenzofuran
Troubleshooting Guides
This section provides solutions to common issues encountered during the handling, storage, and use of 1-Vinyl-1,3-dihydro-isobenzofuran.
Issue 1: Sample viscosity increases over time, or solid particles are observed.
| Question | Answer |
| What is the likely cause? | This is a strong indication of polymerization. The vinyl group is susceptible to free-radical polymerization, which can be initiated by heat, light (UV), or the presence of radical impurities. |
| How can I prevent this? | 1. Use of Inhibitors: Add a suitable polymerization inhibitor to the sample immediately after synthesis or purification. Common choices include Hydroquinone (HQ), 4-Methoxyphenol (MEHQ), or Butylated Hydroxytoluene (BHT). For applications sensitive to phenolic inhibitors, consider stable free radicals like TEMPO. 2. Storage Conditions: Store the compound at low temperatures (2-8 °C is recommended) in the dark, under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to light and oxygen. |
| What should I do with the polymerized sample? | Once polymerized, the monomer is difficult to recover. The material should be disposed of according to your institution's chemical waste guidelines. Attempting to distill the monomer from the polymer can be hazardous. |
Issue 2: Sample color changes (e.g., to yellow or brown) upon storage or exposure to air.
| Question | Answer |
| What is the likely cause? | Color change often indicates oxidative degradation. The 1,3-dihydroisobenzofuran ring system can be susceptible to oxidation, potentially leading to the formation of chromophoric byproducts. The vinyl group can also undergo oxidation. |
| How can I prevent this? | 1. Inert Atmosphere: Always handle and store the compound under an inert atmosphere (argon or nitrogen) to exclude oxygen. Use of Schlenk techniques or a glovebox is recommended for handling. 2. Antioxidants: The addition of antioxidants like BHT can help mitigate oxidative degradation. 3. Solvent Choice: If in solution, ensure the solvent is deoxygenated prior to use. |
| Can I purify the discolored sample? | Depending on the extent of degradation, purification by column chromatography over silica gel or alumina may be possible. However, care must be taken as the purification process itself can promote degradation if not performed quickly and with deoxygenated solvents. |
Issue 3: Inconsistent results in reactions using this compound.
| Question | Answer |
| What are the potential causes? | 1. Partial Polymerization: The presence of oligomers or polymers in your starting material can affect reaction stoichiometry and introduce impurities. 2. Degradation Products: Impurities from oxidation or other degradation pathways may interfere with your reaction. 3. Residual Synthesis Reagents: Incomplete purification after synthesis can leave behind reagents or byproducts that affect subsequent reactions. |
| How can I troubleshoot this? | 1. Purity Check: Before use, analyze the purity of your this compound sample by techniques such as ¹H NMR, GC-MS, or LC-MS to check for the presence of polymers or degradation products. 2. Fresh Purification: If impurities are detected, re-purify the compound. For removing inhibitors prior to reaction, passing the material through a short column of activated alumina is a common method. Ensure all solvents used for purification are of high purity and deoxygenated. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The most significant and rapid degradation pathway is the free-radical polymerization of the vinyl group. This can be initiated by exposure to heat, UV light, or radical initiators. Oxidative degradation of the isobenzofuran ring is also a concern, though typically slower.
Q2: What are the recommended storage conditions for this compound?
A2: For optimal stability, the compound should be stored under an inert atmosphere (argon or nitrogen), in the dark (e.g., in an amber vial), and at a reduced temperature (2-8 °C). The addition of a polymerization inhibitor is highly recommended for long-term storage.
Q3: Which polymerization inhibitors are suitable for this compound, and at what concentration?
A3: The choice of inhibitor can depend on the intended application and the required purity of the final product. The following table provides a general guideline:
| Inhibitor | Typical Concentration | Removal Method | Notes |
| Hydroquinone (HQ) | 50 - 200 ppm | Column chromatography (alumina), or aqueous base wash. | Effective, but may need to be removed for some polymerization reactions. |
| 4-Methoxyphenol (MEHQ) | 50 - 200 ppm | Column chromatography (alumina), or aqueous base wash. | Similar to HQ, but often preferred due to lower toxicity. |
| Butylated Hydroxytoluene (BHT) | 100 - 500 ppm | Column chromatography. | Also acts as an antioxidant. |
| TEMPO | 10 - 100 ppm | Column chromatography. | A stable free radical; very effective but can be more expensive. |
Q4: How does pH affect the stability of this compound?
A4: As a cyclic ether, the 1,3-dihydroisobenzofuran ring may be susceptible to ring-opening under strong acidic conditions. While generally stable under neutral and mildly basic conditions, strong bases could potentially promote side reactions. It is advisable to maintain neutral pH during storage and workup procedures unless the reaction conditions require otherwise.
Q5: Can I distill this compound to purify it?
A5: Distillation can be used for purification, but it must be performed with extreme caution. The elevated temperatures required for distillation can initiate thermal polymerization. It is crucial to perform the distillation under reduced pressure to lower the boiling point and to add a non-volatile polymerization inhibitor (e.g., hydroquinone) to the distillation flask.
Experimental Protocols
Protocol 1: Removal of Phenolic Inhibitors Prior to Use
This protocol describes the removal of inhibitors like hydroquinone (HQ) or 4-methoxyphenol (MEHQ) from this compound.
Materials:
-
This compound containing a phenolic inhibitor.
-
Activated basic alumina.
-
Anhydrous, deoxygenated diethyl ether or dichloromethane.
-
Glass column.
-
Round bottom flask.
-
Rotary evaporator.
-
Inert gas supply (argon or nitrogen).
Procedure:
-
Prepare a short column (approx. 5-10 cm in length) packed with activated basic alumina.
-
Pre-rinse the column with anhydrous, deoxygenated solvent.
-
Dissolve the this compound in a minimal amount of the same solvent.
-
Load the solution onto the top of the alumina column.
-
Elute the compound from the column with the deoxygenated solvent, collecting the eluent in a round bottom flask under an inert atmosphere. The phenolic inhibitor will be adsorbed onto the alumina.
-
Remove the solvent from the collected eluent using a rotary evaporator at low temperature.
-
Immediately place the purified, inhibitor-free compound under an inert atmosphere and use it for your reaction as soon as possible.
Note: The inhibitor-free compound is highly prone to polymerization and should not be stored for extended periods.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Recommended workflow for enhancing the stability of this compound.
Validation & Comparative
comparison of 1-Vinyl-1,3-dihydro-isobenzofuran with other vinyl monomers
An initial search for "1-Vinyl-1,3-dihydro-isobenzofuran" did not yield information on its use as a vinyl monomer for polymerization. This suggests that it may be a novel, not yet polymerized, or less common monomer. Therefore, this guide will provide a comparative overview of three widely studied and utilized vinyl monomers: Styrene, Methyl Methacrylate (MMA), and Vinyl Ethers. This comparison will serve as a valuable resource for researchers, scientists, and drug development professionals in selecting appropriate monomers for their specific applications.
This guide presents a detailed comparison of the polymerization behavior and resulting polymer properties of styrene, methyl methacrylate, and various vinyl ethers. The information is structured to assist in the selection of monomers for specific research and development applications, particularly in the pharmaceutical and biomedical fields where polymer properties are critical.
Monomer Characteristics and Polymerization Overview
Vinyl monomers are a class of compounds containing a carbon-carbon double bond that can undergo polymerization to form long polymer chains. The nature of the substituent group on the vinyl monomer significantly influences its reactivity and the properties of the resulting polymer.
-
Styrene: An aromatic vinyl monomer, styrene is known for its ability to form rigid, transparent polymers. It typically undergoes free-radical polymerization.[1][2][3] Polystyrene is a widely used thermoplastic with applications ranging from packaging to laboratory ware.[2]
-
Methyl Methacrylate (MMA): An ester of methacrylic acid, MMA is a key monomer for producing acrylic polymers. Polymethyl methacrylate (PMMA) is renowned for its exceptional optical clarity, UV stability, and biocompatibility, making it suitable for medical devices and dental applications.[4][5][6]
-
Vinyl Ethers: These monomers are characterized by an ether linkage to the vinyl group. They are typically polymerized via cationic polymerization due to the electron-donating nature of the ether oxygen.[7][8] Poly(vinyl ether)s are used in applications such as adhesives and coatings.[9]
Comparative Data of Vinyl Monomers and Their Polymers
The following table summarizes key properties of the selected vinyl monomers and their corresponding polymers. This data is essential for predicting the behavior of the monomers in polymerization reactions and the performance of the final polymer products.
| Property | Styrene | Methyl Methacrylate (MMA) | Isobutyl Vinyl Ether (IBVE) |
| Monomer Formula | C₈H₈ | C₅H₈O₂ | C₆H₁₂O |
| Polymerization Type | Free Radical[2][3], Cationic, Anionic | Free Radical[10], Anionic | Cationic[7][8] |
| Polymer (Homopolymer) | Polystyrene (PS) | Polymethyl Methacrylate (PMMA) | Poly(isobutyl vinyl ether) (PIBVE) |
| Glass Transition (Tg) | ~100 °C | ~105 °C[6] | -19 °C |
| Polymer Properties | Rigid, brittle, transparent[2] | Rigid, transparent, good UV resistance[4][5] | Soft, rubbery, adhesive |
| Common Applications | Packaging, labware, electrical insulation[2] | Medical devices, dental implants, optical lenses[4][6] | Adhesives, coatings, drug delivery[9] |
Polymerization Mechanisms and Experimental Workflows
The polymerization mechanism dictates the reaction conditions and the level of control over the polymer structure. The following diagrams illustrate the fundamental steps in the polymerization of styrene and a general workflow for a typical polymerization experiment.
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Detailed Experimental Protocols
The following are representative protocols for the polymerization of styrene and methyl methacrylate. These protocols are intended as a starting point and may require optimization based on specific experimental goals.
4.1. Free-Radical Polymerization of Styrene (Bulk)
-
Objective: To synthesize polystyrene via bulk free-radical polymerization.
-
Materials:
-
Styrene monomer
-
Benzoyl peroxide (initiator)
-
Methanol (for precipitation)
-
Reaction vessel with a reflux condenser and nitrogen inlet
-
-
Procedure:
-
Purify the styrene monomer by washing with an aqueous NaOH solution to remove the inhibitor, followed by washing with deionized water, drying over anhydrous magnesium sulfate, and distillation under reduced pressure.
-
Place the purified styrene in the reaction vessel.
-
Add benzoyl peroxide (typically 0.1-1% by weight of the monomer).
-
Purge the system with nitrogen for 15-20 minutes to remove oxygen, which can inhibit the polymerization.
-
Heat the reaction mixture to 80-90°C with constant stirring. The polymerization will be indicated by an increase in viscosity.[3]
-
Continue the reaction for several hours. The reaction time will depend on the desired molecular weight and conversion.
-
Cool the reaction mixture and dissolve the viscous polymer in a suitable solvent like toluene.
-
Precipitate the polystyrene by slowly adding the solution to a large excess of methanol with vigorous stirring.
-
Filter the precipitated polymer and wash it with methanol.
-
Dry the polymer in a vacuum oven at 60°C until a constant weight is achieved.
-
4.2. Cationic Polymerization of Isobutyl Vinyl Ether (IBVE)
-
Objective: To synthesize poly(isobutyl vinyl ether) via cationic polymerization.
-
Materials:
-
Isobutyl vinyl ether (IBVE) monomer
-
Boron trifluoride etherate (BF₃·OEt₂) (initiator)
-
Dichloromethane (solvent)
-
Methanol (for termination)
-
-
Procedure:
-
Dry the dichloromethane over calcium hydride and distill it before use. Purify the IBVE monomer by distillation under a nitrogen atmosphere.
-
Set up a flame-dried reaction flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Add the dry dichloromethane to the flask, followed by the purified IBVE monomer.
-
Cool the reaction mixture to the desired temperature (e.g., 0°C or lower) in an ice or dry ice/acetone bath.
-
Prepare a dilute solution of BF₃·OEt₂ in dichloromethane.
-
Slowly add the initiator solution to the stirred monomer solution. An exothermic reaction may be observed.
-
Allow the polymerization to proceed for the desired time. The reaction is typically very fast.
-
Terminate the polymerization by adding a small amount of pre-chilled methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Collect the polymer by filtration or decantation, and dry it under vacuum.
-
Signaling Pathways in Drug Delivery Applications
The choice of polymer is critical in designing drug delivery systems. For instance, pH-responsive polymers can be engineered to release their payload in the acidic environment of a tumor. The following diagram illustrates this concept.
dot TD {
graph [rankdir=LR];
node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#EA4335"];
References
- 1. researchgate.net [researchgate.net]
- 2. gaftp.epa.gov [gaftp.epa.gov]
- 3. ijcrt.org [ijcrt.org]
- 4. xometry.com [xometry.com]
- 5. nbinno.com [nbinno.com]
- 6. gantrade.com [gantrade.com]
- 7. Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C₆F₅)₃/Et₂O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent advances in the well-controlled synthesis of poly(vinyl ether)s via cationic polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. fluenceanalytics.com [fluenceanalytics.com]
A Comparative Analysis of the Reactivity of 1-Vinyl-1,3-dihydro-isobenzofuran and Styrene in Radical Polymerization
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 1-Vinyl-1,3-dihydro-isobenzofuran and styrene in the context of radical polymerization. Due to the limited availability of direct comparative studies on this compound, this analysis utilizes data for its structural analog, 2-vinylfuran, as a predictive model for its reactivity. This comparison is intended to inform researchers on the potential behavior of this novel monomer in polymerization reactions critical for the development of new materials and drug delivery systems.
Executive Summary
Styrene is a well-characterized monomer known for its relatively high reactivity in radical polymerization, leading to the formation of polystyrene, a widely used polymer. In contrast, vinyl ethers and related compounds, such as vinylfurans, generally exhibit lower reactivity in radical polymerization. This is attributed to the electronic effects of the oxygen atom adjacent to the vinyl group. This guide presents a data-driven comparison, leveraging reactivity ratios from copolymerization studies of styrene and 2-vinylfuran to infer the reactivity of this compound.
Quantitative Reactivity Comparison
The reactivity of monomers in copolymerization is best described by their reactivity ratios (r). These ratios indicate the preference of a growing polymer chain radical to add a monomer of its own kind versus the other monomer.
For the copolymerization of styrene (M₁) with 2-vinylfuran (M₂) via Atom Transfer Radical Polymerization (ATRP), the following reactivity ratios have been determined:
| Monomer (M₁) | Monomer (M₂) | r₁ (k₁₁/k₁₂) | r₂ (k₂₂/k₂₁) | r₁ * r₂ | Copolymerization Behavior |
| Styrene | 2-Vinylfuran | 1.21–1.30[1][2] | 0.98–1.10[1][2] | ≈1.3–1.6[1][2] | Quasi-ideal |
Interpretation of Reactivity Ratios:
-
r₁ > 1: The styryl radical prefers to add another styrene monomer over a 2-vinylfuran monomer.
-
r₂ ≈ 1: The 2-vinylfuranyl radical has a similar preference for adding either a styrene or another 2-vinylfuran monomer.[1][2]
-
r₁ * r₂ ≈ 1: This product suggests a tendency towards a random or ideal copolymerization, with a slight inclination towards blockiness given the product is slightly greater than 1.[1][2]
Based on these values for 2-vinylfuran, it can be inferred that This compound would likely be less reactive than styrene in a radical copolymerization . The styryl radical would preferentially add styrene, leading to a copolymer that is richer in styrene units, especially at the beginning of the polymerization.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Experimental Protocol 1: Free-Radical Polymerization of Styrene (Bulk)
Objective: To synthesize polystyrene via bulk free-radical polymerization.
Materials:
-
Styrene monomer
-
Benzoyl peroxide (BPO) as initiator
-
Methanol (for precipitation)
-
Glass reaction tube or flask with a reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
Procedure:
-
Monomer Purification: Styrene is washed with an aqueous NaOH solution to remove the inhibitor, then with distilled water until neutral, dried over anhydrous CaCl₂, and distilled under reduced pressure.
-
Initiator Addition: A predetermined amount of benzoyl peroxide (e.g., 0.1 mol% relative to the monomer) is dissolved in the purified styrene monomer in the reaction vessel.
-
Polymerization: The mixture is heated to a specific temperature (e.g., 80-90°C) under a nitrogen atmosphere with constant stirring.[3] The reaction is allowed to proceed for a set amount of time.
-
Termination and Precipitation: The polymerization is terminated by cooling the reaction vessel in an ice bath. The viscous polymer solution is then slowly poured into a large excess of methanol with vigorous stirring to precipitate the polystyrene.
-
Purification and Drying: The precipitated polymer is filtered, washed with fresh methanol, and dried in a vacuum oven at a moderate temperature (e.g., 50-60°C) to a constant weight.
Experimental Protocol 2: Atom Transfer Radical Copolymerization (ATRP) of Styrene and 2-Vinylfuran (Analog for this compound)
Objective: To synthesize a copolymer of styrene and 2-vinylfuran to determine their relative reactivities.
Materials:
-
Styrene (M₁)
-
2-Vinylfuran (M₂)
-
Cu(I)Br as catalyst
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) as ligand
-
1-Phenylethyl bromide (1-PEBr) as initiator[1]
-
Anisole as an internal standard for NMR analysis
-
Toluene as solvent
-
Methanol (for precipitation)
-
Schlenk flask and line for inert atmosphere operations
Procedure:
-
Reagent Preparation: All reagents are purified prior to use. Styrene and 2-vinylfuran are passed through a column of basic alumina to remove inhibitors. Toluene is distilled over sodium.
-
Reaction Setup: The Schlenk flask is charged with Cu(I)Br and a magnetic stir bar. The flask is evacuated and backfilled with nitrogen three times.
-
Component Addition: Degassed toluene, PMDETA, styrene, 2-vinylfuran, and the initiator (1-PEBr) are added to the flask via syringe under a nitrogen atmosphere.
-
Polymerization: The flask is placed in a thermostated oil bath at a specific temperature (e.g., 110°C) to initiate polymerization. Samples are withdrawn at timed intervals using a nitrogen-purged syringe to monitor monomer conversion by ¹H NMR.[1]
-
Termination and Isolation: The polymerization is terminated by cooling and exposing the reaction mixture to air. The mixture is diluted with THF and passed through a short column of neutral alumina to remove the copper catalyst. The polymer is then precipitated in a large excess of methanol, filtered, and dried under vacuum.
-
Analysis: The copolymer composition is determined by ¹H NMR spectroscopy, and the molecular weight and dispersity are determined by gel permeation chromatography (GPC). The reactivity ratios are then calculated using methods such as Fineman-Ross or Kelen-Tüdös.[1]
Visualizing Reaction Pathways and Workflows
To further clarify the processes involved, the following diagrams illustrate the key reaction pathways and experimental workflows.
Caption: General mechanism of free-radical polymerization.
Caption: A typical experimental workflow for controlled radical polymerization.
Conclusion
Based on the comparative data with 2-vinylfuran, This compound is predicted to be less reactive than styrene in radical polymerization . This suggests that in a copolymerization with styrene, styrene units would be incorporated more rapidly into the polymer chain. For the synthesis of copolymers with a random distribution of both monomers, a higher concentration of this compound in the monomer feed would likely be required. Furthermore, the overall rate of polymerization may be slower in the presence of this compound compared to the homopolymerization of styrene under identical conditions.
Researchers and professionals in drug development should consider these reactivity differences when designing polymers for specific applications. The lower reactivity of the isobenzofuran monomer could be advantageous for controlling polymerization kinetics and achieving specific polymer microstructures. Further experimental studies are warranted to precisely determine the reactivity ratios and Q-e values for this compound to validate these predictions.
References
A Comparative Analysis of Isobenzofuran Polymerization Techniques
Isobenzofuran, a highly reactive heterocyclic compound, has garnered significant interest in materials science due to the potential for creating novel polymers with unique optical and electronic properties. However, its inherent instability and propensity for rapid, uncontrolled polymerization present substantial challenges to the synthesis of well-defined polymeric structures.[1] This guide provides a comparative overview of different approaches to isobenzofuran polymerization, offering insights into the methodologies, control over polymer characteristics, and the experimental data supporting each technique.
The Challenge: Uncontrolled Polymerization of Isobenzofuran
The high reactivity of isobenzofuran, driven by the thermodynamic favorability of forming a more stable aromatic system, often leads to spontaneous and uncontrolled polymerization or dimerization. This inherent reactivity makes it difficult to achieve polymers with predictable molecular weights and narrow polydispersity, which are crucial for many advanced applications.
Caption: Uncontrolled polymerization of isobenzofuran.
Controlled Polymerization Techniques
To overcome the challenges of isobenzofuran's reactivity, several advanced polymerization techniques have been explored. These methods aim to control the initiation and propagation steps, thereby enabling the synthesis of polymers with desired molecular weights and architectures.
Chemical Vapor Deposition (CVD)
Chemical Vapor Deposition is a solvent-free technique that has been successfully employed to create thin films of functionalized polyisobenzofuran.[2] This method involves the thermal decomposition of a precursor molecule in a vacuum chamber, leading to the in-situ generation of reactive isobenzofuran monomers that subsequently polymerize on a substrate.
Experimental Protocol: CVD of Functionalized Polyisobenzofuran
A typical CVD process for producing polyisobenzofuran thin films involves the following steps:
-
Precursor Sublimation: A functionalized 1,2,3,4-tetrahydro-1,4-epoxynaphthalene precursor is placed in a heated vessel and sublimated under vacuum.
-
Pyrolysis: The vaporized precursor is passed through a high-temperature furnace (pyrolysis zone), where it undergoes a retro-Diels-Alder reaction to generate the reactive isobenzofuran monomer and ethene.
-
Deposition and Polymerization: The isobenzofuran monomer is then directed into a deposition chamber containing a cooled substrate, where it adsorbs and polymerizes to form a thin film.
References
A Comparative Spectroscopic Guide to Substituted Isobenzofurans
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis of substituted isobenzofurans, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. By presenting key spectroscopic data from various analytical techniques—including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy—this document aims to facilitate the identification, characterization, and development of novel isobenzofuran derivatives. The information is compiled from peer-reviewed studies to ensure accuracy and reliability.
Spectroscopic Data Comparison
The following tables summarize the characteristic spectroscopic data for different classes of substituted isobenzofurans, enabling a clear comparison of their electronic and structural properties.
¹H and ¹³C NMR Spectroscopic Data
NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of substituted isobenzofurans. The chemical shifts (δ) are highly sensitive to the electronic environment of the nuclei, providing valuable insights into the effects of different substituents.
Table 1: ¹H and ¹³C NMR Data for Selected 3-Substituted Isobenzofuran-1(3H)-ones. [1]
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| 3-(pyrimidin-2-ylamino)-2-benzofuran-1(3H)-one | 9.1 (d, J=9.7 Hz, 1H, NH), 7.1 (d, J=9.1 Hz, 1H, CH-N), Aromatic protons | 169.82 (C=O), 161.78 (C-NH), Aromatic carbons |
| 3-(pyridin-2-ylamino)-2-benzofuran-1(3H)-one | 8.2 (s, 1H, NH), 6.5 (s, 1H, CH-N), Aromatic protons | 171.34 (C=O), 169.67 (C-NH), Aromatic carbons |
| 3-(1,3-thiazol-2-ylamino)-2-benzofuran-1(3H)-one | 8.9 (d, J=9.1 Hz, 1H, NH), 7.2 (d, J=9.1 Hz, 1H, CH-N), Aromatic protons | 169.41 (C=O), 166.78 (C-NH), Aromatic carbons |
Table 2: ¹H and ¹³C NMR Data for Selected 1-Methoxy-3-aryl-1H-isochromenes. [2]
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| 1-Methoxy-3-phenyl-1H-isochromene | 7.75 (d, 2H), 7.36-7.15 (m, 7H), 6.55 (s, 1H), 6.08 (s, 1H), 3.54 (s, 3H, OCH₃) | 148.4, 133.4, 129.2, 128.5, 127.8, 127.5, 126.0, 125.7, 124.8, 123.8, 123.5, 99.4, 98.7, 54.2 (OCH₃) |
| 3-(4-Chlorophenyl)-1-methoxy-1H-isochromene | 7.77-7.72 (m, 2H), 7.40-7.21 (m, 6H), 6.58 (s, 1H), 6.13 (s, 1H), 3.59 (s, 3H, OCH₃) | 148.4, 134.5, 132.9, 129.9, 129.5, 128.7, 127.0, 126.9, 126.0, 125.8, 124.6, 100.7, 99.8, 55.2 (OCH₃) |
| 3-(4-Fluorophenyl)-1-methoxy-1H-isochromene | 7.75-7.72 (m, 2H), 7.40-7.23 (m, 3H), 6.98-6.88 (m, 2H), 6.53 (s, 1H), 6.14 (s, 1H), 3.58 (s, 3H, OCH₃) | 163.4 (d, J=247.0 Hz), 149.4, 134.9, 132.5, 132.2 (d, J=9.6 Hz), 128.8, 127.7 (d, J=9.2 Hz), 126.2, 122.9 (d, J=3.0 Hz), 113.8 (d, J=22.9 Hz), 110.9 (d, J=22.4 Hz), 100.1 (d, J=2.8 Hz), 99.4, 55.3 (OCH₃) |
Infrared (IR) Spectroscopic Data
IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The lactone carbonyl group in isobenzofuran-1(3H)-ones and the C-O stretches are particularly informative.
Table 3: Characteristic IR Absorption Bands for 3-Substituted Isobenzofuran-1(3H)-ones. [1]
| Compound | C=O Stretch (Lactone) (cm⁻¹) | N-H Stretch (cm⁻¹) |
| 3-(pyrimidin-2-ylamino)-2-benzofuran-1(3H)-one | 1743 | 3228 |
| 3-(pyridin-2-ylamino)-2-benzofuran-1(3H)-one | 1761 | 3295 |
| 3-(1,3-thiazol-2-ylamino)-2-benzofuran-1(3H)-one | 1755 | 3280 |
Aromatic hydrocarbons typically show C-H stretching vibrations from 3100-3000 cm⁻¹ and C-C stretching in the aromatic ring in the 1600-1400 cm⁻¹ region.[3] The pattern of C-H out-of-plane bending bands in the 900-675 cm⁻¹ range can be characteristic of the substitution pattern on the aromatic ring.[3][4]
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds, aiding in structural confirmation. A common fragmentation pathway for many 3-substituted isobenzofuran-1(3H)-ones involves the loss of the substituent to form a stable phthalidyl cation.
Table 4: Key Mass Spectrometry Fragments for 3-Substituted Isobenzofuran-1(3H)-ones. [1]
| Compound | Molecular Ion (M⁺) | Key Fragment (m/z) |
| 3-(pyrimidin-2-ylamino)-2-benzofuran-1(3H)-one | 227 | 133 (phthalidyl cation) |
| 3-(pyridin-2-ylamino)-2-benzofuran-1(3H)-one | 226 | 133 (phthalidyl cation) |
| 3-(1,3-thiazol-2-ylamino)-2-benzofuran-1(3H)-one | 232 | 133 (phthalidyl cation) |
UV-Visible (UV-Vis) Spectroscopic Data
UV-Vis spectroscopy reveals information about the electronic transitions within the molecule. The position of the maximum absorption wavelength (λmax) is influenced by the nature of the substituents and the solvent.
Table 5: UV-Vis Absorption Maxima for 3-((4-substituted)phenylamino)isobenzofuran-1(3H)-ones in Methanol. [5]
| Substituent at 4-position of phenylamino group | λmax 1 (nm) | λmax 2 (nm) |
| -H | 299 | 255 |
| -CH₃ | 303 | 256 |
| -OCH₃ | 304 | 258 |
| -OH | 305 | 259 |
| -F | 300 | 254 |
| -Cl | 304 | 256 |
| -NO₂ | 370 | 275 |
| -COCH₃ | 320 | 260 |
The data indicates that electron-donating groups cause a slight bathochromic (red) shift, while strong electron-withdrawing groups like nitro (-NO₂) lead to a significant bathochromic shift, suggesting a more pronounced intramolecular charge transfer (ICT) character.[5]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation and extension of scientific findings.
General Synthesis of 3-((4-substituted)phenylamino)isobenzofuran-1(3H)-ones[5]
A solution of the appropriately substituted aniline (5 mmol) in methanol (10 mL) is refluxed with 2-formylbenzoic acid (phthalaldehydic acid) (0.75 g, 5 mmol) for 3 hours in the presence of a few drops of acetic acid. The progress of the reaction can be monitored by thin-layer chromatography. After completion, the reaction mixture is cooled, and the resulting solid product is filtered, washed, and recrystallized to afford the pure compound.
Spectroscopic Characterization Methods
-
NMR Spectroscopy : ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or higher field spectrometer using a deuterated solvent such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) as the internal standard.[1][2]
-
IR Spectroscopy : IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrophotometer.[1] Samples can be prepared as potassium bromide (KBr) discs or analyzed using an Attenuated Total Reflectance (ATR) accessory.[1][6]
-
Mass Spectrometry : Mass spectra are recorded on a mass spectrometer, often using electron ionization (EI) or electrospray ionization (ESI) techniques.[1][7]
-
UV-Vis Spectroscopy : UV-Vis absorption spectra are measured using a spectrophotometer in a suitable solvent, such as methanol or dichloromethane, in quartz cuvettes.[5]
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and comparison of substituted isobenzofurans.
Caption: Workflow for Spectroscopic Analysis of Isobenzofurans.
References
- 1. imjst.org [imjst.org]
- 2. Isochromene and Dihydroisobenzofuran Electrosynthesis by a Highly Regiodivergent Cyclization of 2‑Ethynylbenzaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IR _2007 [uanlch.vscht.cz]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 1(3H)-Isobenzofuranone [webbook.nist.gov]
Validating the Structure of 1-Vinyl-1,3-dihydroisobenzofuran: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a novel or synthesized compound is a critical step in the research and development pipeline. This guide provides a comparative framework for the validation of the structure of 1-Vinyl-1,3-dihydroisobenzofuran, contrasting its expected analytical data with that of the well-characterized parent compound, 1,3-dihydroisobenzofuran.
Comparative Analysis of Spectroscopic Data
The structural elucidation of organic molecules relies on a combination of spectroscopic techniques. The introduction of a vinyl group at the 1-position of the 1,3-dihydroisobenzofuran scaffold is expected to introduce characteristic signals in the NMR, IR, and mass spectra. The following table summarizes the anticipated and known data for these compounds.
| Analytical Technique | 1-Vinyl-1,3-dihydroisobenzofuran (Predicted/Observed) | 1,3-dihydroisobenzofuran (Observed) |
| Molecular Formula | C₁₀H₁₀O | C₈H₈O[1] |
| Molecular Weight | 146.19 g/mol [2] | 120.15 g/mol [1] |
| ¹H NMR (ppm) | Vinyl Protons: ~5.0-6.0 (multiplet, 3H), Methine Proton (H-1): ~5.5 (t or dd, 1H), Methylene Protons (H-3): ~5.0-5.2 (m, 2H), Aromatic Protons: ~7.2-7.4 (m, 4H) | Methylene Protons (H-1, H-3): ~5.09 (s, 4H), Aromatic Protons: ~7.2-7.3 (m, 4H) |
| ¹³C NMR (ppm) | Vinyl C: ~115-120 (=CH₂) and ~135-140 (=CH-), Methine C (C-1): ~85-90, Methylene C (C-3): ~70-75, Aromatic C: ~120-140 | Methylene C (C-1, C-3): ~73.5, Aromatic C: ~121.5, ~127.5, ~139.9 |
| IR Spectroscopy (cm⁻¹) | ~3080 (vinyl C-H stretch), ~1640 (C=C stretch), ~1050-1100 (C-O-C stretch), ~3030 and 2850-2950 (aromatic and aliphatic C-H stretch) | ~3030 and 2850-2920 (aromatic and aliphatic C-H stretch), ~1040 (C-O-C stretch) |
| Mass Spectrometry (m/z) | 146 (M⁺), 117 (M⁺ -CHO), 115 (M⁺ -CH₂O)[2] | 120 (M⁺), 91 (M⁺ -CHO), 77 (C₆H₅⁺) |
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and characterization of 1-Vinyl-1,3-dihydroisobenzofuran.
Synthesis of 1-Vinyl-1,3-dihydroisobenzofuran
This proposed synthesis is adapted from established methods for the preparation of substituted 1,3-dihydroisobenzofurans.
Materials:
-
2-Bromobenzyl alcohol
-
n-Butyllithium (n-BuLi) in hexanes
-
Acrolein
-
Diethyl ether (anhydrous)
-
Toluene (anhydrous)
-
p-Toluenesulfonic acid (catalytic amount)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of 2-bromobenzyl alcohol in anhydrous diethyl ether is cooled to -78 °C under an inert atmosphere.
-
n-Butyllithium is added dropwise, and the mixture is stirred for 1 hour to facilitate lithium-halogen exchange.
-
Acrolein is then added dropwise, and the reaction is stirred for an additional 2 hours at -78 °C.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl.
-
The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, then dried over anhydrous MgSO₄.
-
The solvent is removed under reduced pressure to yield the crude diol intermediate.
-
The crude diol is dissolved in toluene, a catalytic amount of p-toluenesulfonic acid is added, and the mixture is refluxed with a Dean-Stark trap to remove water.
-
Upon completion of the cyclization (monitored by TLC), the reaction mixture is cooled, washed with saturated aqueous NaHCO₃ and brine, and dried over anhydrous MgSO₄.
-
The solvent is evaporated, and the crude product is purified by flash column chromatography on silica gel to afford 1-Vinyl-1,3-dihydroisobenzofuran.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.
-
Samples are dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
-
Standard pulse programs are used for the acquisition of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) spectra to enable full signal assignment.
Infrared (IR) Spectroscopy:
-
IR spectra are recorded on a Fourier-Transform Infrared (FTIR) spectrometer.
-
Samples can be analyzed as a thin film on a salt plate (NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).
-
The spectrum is typically recorded from 4000 to 400 cm⁻¹.
Mass Spectrometry (MS):
-
Mass spectra are obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron ionization (EI).
-
The sample is injected into the GC, which separates it from any impurities before it enters the mass spectrometer.
-
The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are recorded.
Structural Validation Workflow
The logical flow for the validation of the structure of 1-Vinyl-1,3-dihydroisobenzofuran is depicted in the following diagram.
This comprehensive approach, combining synthesis, purification, and multi-faceted spectroscopic analysis, provides a robust framework for the definitive structural validation of 1-Vinyl-1,3-dihydroisobenzofuran, ensuring its identity and purity for subsequent research and development activities.
References
A Comparative Guide to the Thermal Properties of Common Vinyl Polymers
The thermal behavior of polymers is a critical determinant of their processing parameters and end-use applications. For researchers and professionals in materials science and product development, a thorough understanding of a polymer's response to heat is paramount. This guide provides a comparative thermal analysis of three ubiquitous polymers derived from vinyl monomers: Polystyrene (PS), Polyvinyl Chloride (PVC), and Polymethyl Methacrylate (PMMA).
Comparative Thermal Properties
The thermal characteristics of PS, PVC, and PMMA are distinct, directly influencing their suitability for various applications. The data presented below summarizes key thermal parameters obtained through standard analytical methods.
| Thermal Property | Polystyrene (PS) | Polyvinyl Chloride (PVC) | Polymethyl Methacrylate (PMMA) |
| Glass Transition Temp. (Tg) | 90 - 100 °C[1][2] | ~82 °C[3][4] | 100 - 130 °C[5][6] |
| Decomposition Temp. (Td) | 320 - 330 °C[7] | Begins > 70 °C[8] | 220 - 250 °C[9] |
| Vicat Softening Point / HDT | 90 - 110 °C[2][7] | 80 - 84 °C[10] | ~80 - 100 °C[6][9] |
| Thermal Conductivity | 0.14 - 0.22 W/m·K[7] | ~0.17 W/m·K[11] | ~0.18 W/m·K |
| Coefficient of Thermal Expansion | 80 - 98 µm/m·K[7] | ~70 µm/m·K[10] | 60 - 130 µm/m·K[9] |
| Specific Heat Capacity | 1200 - 1400 J/kg·K[2][7] | ~950 J/kg·K (at 25°C)[3] | Not specified |
Experimental Protocols
The data presented in this guide is typically generated using a suite of thermal analysis techniques. These methods provide quantitative insights into the thermal transitions and stability of polymeric materials.[12]
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis is an essential technique for determining the thermal stability of a material.[13]
-
Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.
-
Procedure: A small amount of the polymer sample is placed in a high-precision balance within a furnace. The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen or air). The instrument records the mass of the sample as the temperature increases.
-
Data Output: The resulting TGA curve plots mass percentage versus temperature. The onset temperature of mass loss is taken as the decomposition temperature (Td). The first derivative of this curve (DTG) shows the rate of mass loss, with peaks indicating the temperatures of maximum decomposition rates.[13][14]
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is widely used to investigate thermal transitions where heat is either absorbed or released.[15]
-
Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.
-
Procedure: A small, weighed polymer sample is sealed in an aluminum pan, and an empty pan is used as a reference. Both pans are heated in the DSC cell at a controlled, linear rate. The instrument measures the differential heat flow between the sample and the reference.
-
Data Output: A DSC thermogram plots heat flow against temperature. A step change in the baseline indicates the glass transition (Tg), an endothermic peak (heat absorption) indicates melting (Tm), and an exothermic peak (heat release) can indicate crystallization or curing.[16]
Dynamic Mechanical Analysis (DMA)
Dynamic Mechanical Analysis is a highly sensitive technique for characterizing the viscoelastic properties of polymers.[17]
-
Principle: DMA applies a small, oscillating (sinusoidal) stress to a material and measures the resulting strain.[15][18] From this, it calculates the stiffness (modulus) and energy dissipation (damping) properties.
-
Procedure: A sample of defined geometry (e.g., a rectangular bar) is clamped in the instrument and subjected to a sinusoidal mechanical load at a specific frequency. The temperature is ramped up or down in a controlled manner.
-
Data Output: DMA provides the storage modulus (E'), representing the elastic portion, and the loss modulus (E''), representing the viscous portion of the material's response. The ratio of these, tan delta (E''/E'), is a measure of damping. The glass transition temperature (Tg) is often identified as the peak of the tan delta curve, as this is where the material exhibits maximum internal friction.[12]
Visualizing Workflows and Comparisons
Diagrams are essential for conceptualizing experimental processes and summarizing comparative data.
Summary and Conclusion
The comparative analysis reveals significant differences in the thermal behavior of these three vinyl polymers:
-
Polymethyl Methacrylate (PMMA) generally exhibits the highest glass transition temperature, indicating better dimensional stability at elevated temperatures compared to PS and PVC.[5][6]
-
Polystyrene (PS) possesses a high decomposition temperature, making it thermally stable in the absence of oxygen.[7] However, its glass transition temperature is lower than that of PMMA.[1][2]
-
Polyvinyl Chloride (PVC) has the lowest thermal stability, beginning to degrade with the loss of hydrochloric acid at temperatures as low as 70 °C.[8] This necessitates the inclusion of heat stabilizers for most practical applications. Its glass transition temperature is also the lowest of the three.[3][10]
This guide provides a foundational comparison for researchers and scientists. The selection of a polymer for any application, particularly in fields like drug development where processing and storage conditions are critical, must be based on a detailed evaluation of its thermal properties. The experimental protocols and comparative data herein serve as a starting point for making informed material choices.
References
- 1. Polystyrene (PS): Properties, applications and processing [kdfeddersen.com]
- 2. xometry.asia [xometry.asia]
- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 4. Heat Capacity and Thermodynamic Properties of Poly(Vinyl Chloride) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. novusls.com [novusls.com]
- 6. designerdata.nl [designerdata.nl]
- 7. Polystyrene (PS) :: MakeItFrom.com [makeitfrom.com]
- 8. Polyvinyl chloride - Wikipedia [en.wikipedia.org]
- 9. alokrj.weebly.com [alokrj.weebly.com]
- 10. PVC Properties - Vinidex Pty Ltd [vinidex.com.au]
- 11. iosrjournals.org [iosrjournals.org]
- 12. pbipolymer.com [pbipolymer.com]
- 13. azom.com [azom.com]
- 14. researchgate.net [researchgate.net]
- 15. matec-conferences.org [matec-conferences.org]
- 16. Thermal and structural studies of poly (vinyl alcohol) and hydroxypropyl cellulose blends [scirp.org]
- 17. Polymeric materials | DMA Analysis | EAG Laboratories [eag.com]
- 18. advanced-emc.com [advanced-emc.com]
Performance Under the Microscope: A Comparative Guide to Polymers in Drug Delivery
A Note to Our Readers: This guide was initially intended to provide a comparative performance analysis of polymers derived from 1-Vinyl-1,3-dihydro-isobenzofuran. However, a comprehensive search of scientific literature and chemical databases has revealed a significant gap in available research. At present, there is no published data on the synthesis, characterization, or performance of poly(this compound).
To fulfill our commitment to providing valuable resources for researchers, scientists, and drug development professionals, we have adapted this guide to offer a robust comparative analysis of two widely utilized and well-characterized polymers in the field of drug delivery: Poly(N-vinylpyrrolidone) (PVP) and Poly(lactic-co-glycolic acid) (PLGA) . This guide will serve as a practical example of how to structure and present a polymer performance comparison, adhering to the highest standards of scientific rigor and clarity.
Introduction to Polymer Alternatives in Drug Delivery
The selection of a polymeric carrier is a critical determinant of a drug delivery system's success, influencing its biocompatibility, drug release kinetics, and overall therapeutic efficacy.[1] In this guide, we compare a hydrophilic, water-soluble polymer, PVP, with a biodegradable and biocompatible polyester, PLGA, to highlight the diverse properties and applications of polymers in pharmaceutical formulations.[2][3]
PVP is a synthetic polymer known for its excellent solubility in both water and various organic solvents, making it a versatile excipient in a range of dosage forms.[2] Its biocompatibility and low toxicity have led to its widespread use in oral and topical drug delivery systems.[2]
PLGA, on the other hand, is a copolymer approved by the FDA for therapeutic use and is renowned for its biodegradability and biocompatible properties.[3] It is a cornerstone of controlled-release drug delivery systems, including injectable microparticles and nanoparticles for long-term therapeutic action.[3]
Comparative Performance Data
The following tables summarize key quantitative data for PVP and PLGA, providing a side-by-side comparison of their physical, chemical, and drug delivery-related properties.
| Property | Poly(N-vinylpyrrolidone) (PVP) | Poly(lactic-co-glycolic acid) (PLGA) |
| Molecular Weight (Daltons) | 3,000 - 1,500,000+ (K-value dependent) | 5,000 - 200,000+ |
| Solubility | High in water and polar solvents | Soluble in common organic solvents (e.g., DCM, acetone, ethyl acetate), insoluble in water |
| Biocompatibility | Generally recognized as safe (GRAS), non-toxic | Excellent, degrades to non-toxic lactic and glycolic acids |
| Biodegradability | Non-biodegradable, cleared renally for low MW | Biodegradable by hydrolysis of ester linkages |
| Drug Loading Capacity (%) | Variable, dependent on formulation (e.g., solid dispersion) | Typically 1-10% for nanoparticles, can be higher for microspheres |
| Common Drug Delivery Forms | Tablets (binder), solid dispersions, hydrogels, films | Nanoparticles, microparticles, implants, scaffolds |
Table 1: General Properties of PVP and PLGA
| Performance Metric | PVP-based Formulations | PLGA-based Formulations |
| Typical Particle Size (nm) | 100 - 500 (for nanoparticles) | 100 - 1000 (for nanoparticles) |
| Zeta Potential (mV) | Near-neutral to slightly negative | -20 to -50 |
| Drug Release Mechanism | Dissolution and diffusion | Bulk erosion and diffusion |
| Sustained Release Duration | Hours to days | Days to months |
| Commonly Encapsulated Drugs | Poorly soluble small molecules (improved dissolution) | Proteins, peptides, small molecules, nucleic acids |
Table 2: Drug Delivery Performance Metrics for PVP and PLGA Nanoparticles
Experimental Protocols
Synthesis of Poly(N-vinylpyrrolidone) (PVP)
Objective: To synthesize PVP with a specific molecular weight for use as a drug carrier.
Materials:
-
N-vinylpyrrolidone (NVP) monomer
-
Azobisisobutyronitrile (AIBN) or other suitable radical initiator
-
Solvent (e.g., isopropanol, water)
-
Precipitating solvent (e.g., diethyl ether)
Procedure:
-
NVP monomer is purified by vacuum distillation to remove inhibitors.
-
The purified NVP is dissolved in the chosen solvent in a reaction vessel equipped with a condenser and nitrogen inlet.
-
The initiator (e.g., AIBN) is added to the solution. The concentration of the initiator will influence the final molecular weight of the polymer.
-
The reaction mixture is purged with nitrogen for 30 minutes to remove oxygen, which can inhibit the polymerization.
-
The reaction is heated to a specific temperature (e.g., 60-80 °C) to initiate the polymerization.
-
The polymerization is allowed to proceed for a predetermined time (e.g., 4-24 hours).
-
The resulting polymer is isolated by precipitation in a non-solvent like diethyl ether.
-
The precipitated PVP is filtered, washed with the non-solvent, and dried under vacuum to a constant weight.
Characterization:
-
Molecular Weight: Determined by Gel Permeation Chromatography (GPC).
-
Chemical Structure: Confirmed by Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]
-
Thermal Properties: Analyzed using Differential Scanning Calorimetry (DSC).[4]
Formulation of PLGA Nanoparticles for Drug Delivery
Objective: To encapsulate a model drug into PLGA nanoparticles using an oil-in-water (o/w) single emulsion solvent evaporation method.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Model drug
-
Dichloromethane (DCM) or other suitable organic solvent
-
Poly(vinyl alcohol) (PVA) or other surfactant
-
Deionized water
Procedure:
-
PLGA and the model drug are dissolved in DCM to form the organic phase.
-
An aqueous solution of PVA is prepared to serve as the aqueous phase.
-
The organic phase is added to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water emulsion.
-
The resulting emulsion is stirred at room temperature for several hours to allow the DCM to evaporate.
-
As the organic solvent evaporates, the PLGA precipitates, forming solid nanoparticles encapsulating the drug.
-
The nanoparticles are collected by centrifugation, washed with deionized water to remove excess PVA and unencapsulated drug, and then lyophilized for long-term storage.[5]
Characterization:
-
Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).[6]
-
Surface Morphology: Visualized by Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).[6]
-
Zeta Potential: Determined to assess the surface charge and stability of the nanoparticles.[5]
-
Drug Encapsulation Efficiency and Loading Content: Quantified using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) after extracting the drug from a known amount of nanoparticles.
Visualizing Key Processes in Drug Delivery
To better understand the concepts discussed, the following diagrams, generated using the DOT language, illustrate a typical drug delivery workflow and a polymerization process.
Caption: A generalized workflow for nanoparticle-based drug delivery.
Caption: A simplified schematic of a free radical polymerization process.
References
- 1. How to Select the Best Polymer for Drug Delivery Systems in Biopharmaceuticals [eureka.patsnap.com]
- 2. The Use of Poly(N-vinyl pyrrolidone) in the Delivery of Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Polymeric Nanoparticles in Targeted Drug Delivery: Unveiling the Impact of Polymer Characterization and Fabrication [mdpi.com]
- 5. PLGA nanoparticle preparations by emulsification and nanoprecipitation techniques: effects of formulation parameters - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10857B [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
The Pivotal Role of the Isobenzofuranone Scaffold in Anticancer Drug Discovery: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of isobenzofuranone derivatives as potential anticancer agents. Due to a lack of specific literature on vinyl isobenzofuran derivatives, this guide focuses on the broader and well-researched class of isobenzofuranones, offering insights into their therapeutic potential.
The isobenzofuranone core, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic compounds.[1][2] This guide synthesizes experimental data to elucidate the key structural features of isobenzofuranone derivatives that govern their anticancer efficacy, comparing their performance against various cancer cell lines and known anticancer drugs.
Structure-Activity Relationship (SAR) Insights
The anticancer activity of isobenzofuranone derivatives is intricately linked to the nature and position of substituents on both the phthalide ring and any appended functionalities. Analysis of various studies reveals several key trends:
-
Substitution at the C-3 Position: The C-3 position of the isobenzofuranone ring is a critical site for modification. Functionalization at this position with various cyclic and acyclic moieties has been shown to significantly influence antiproliferative activity. For instance, the introduction of a substituted phenyl group at C-3 can lead to potent cytotoxic effects.[3]
-
Aromatization and Acetylation: The presence of an acetyl group on the benzene ring of the isobenzofuranone scaffold appears to enhance biological activity.[3] This suggests that electronic and steric factors introduced by such groups play a crucial role in the interaction with biological targets.
-
Lipophilicity: A correlation between the calculated lipophilicity (cLogP) and antiproliferative activity has been observed. More active compounds tend to have cLogP values within a specific range, highlighting the importance of membrane permeability for reaching intracellular targets.
-
Hybrid Molecules: The conjugation of the isobenzofuranone scaffold with other pharmacologically active heterocycles, such as chalcones, has emerged as a promising strategy to develop potent and selective anticancer agents.[4]
Comparative Anticancer Activity
The following tables summarize the in vitro cytotoxic activity of representative isobenzofuranone and related benzofuran derivatives against various cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit 50% of cell growth), providing a quantitative measure for comparison.
Table 1: Anticancer Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 16 | K562 (Leukemia) | 2.79 | Etoposide | 7.06 |
| 18 | K562 (Leukemia) | 1.71 | Etoposide | 7.06 |
| 9 | HL-60 (Leukemia) | 3.24 µg/mL | - | - |
| 8 | MDA-MB435 (Melanoma) | 12.17 µg/mL | - | - |
Data sourced from[3]
Table 2: Anticancer Activity of Benzofuran-Based Chalcone Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 4g | HeLa (Cervical) | 5.61 | Cisplatin (DDP) | 7.10 |
| 4l | HeLa (Cervical) | 6.19 | Cisplatin (DDP) | 7.10 |
| 4n | HeLa (Cervical) | 3.18 | Cisplatin (DDP) | 7.10 |
| 4q | HeLa (Cervical) | 4.95 | Cisplatin (DDP) | 7.10 |
| 4l | A549 (Lung) | 6.27 | - | - |
| 4g | HCC1806 (Breast) | 5.93 | - | - |
Data sourced from[4]
Experimental Protocols
The synthesis and biological evaluation of these compounds involve standard laboratory techniques. Below are detailed methodologies for key experiments.
General Synthetic Procedure for C-3 Functionalized Isobenzofuran-1(3H)-ones
A common route for the synthesis of C-3 substituted isobenzofuranones involves the condensation of phthalaldehydic acid with a 1,3-dicarbonyl compound.[1]
Scheme 1: Synthesis of C-3 Functionalized Isobenzofuranones
Caption: General synthetic scheme for C-3 functionalized isobenzofuranones.
Detailed Protocol:
-
To a solution of phthalaldehydic acid (1 equivalent) in chloroform (CHCl3), add the 1,3-dicarbonyl compound (1.1 equivalents).
-
Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equivalents) to the mixture.
-
Reflux the reaction mixture for the time required for the reaction to complete (monitored by TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate).[1]
MTT Cytotoxicity Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity and, by inference, cell viability.[5]
Experimental Workflow for MTT Assay
Caption: Workflow of the MTT cytotoxicity assay.
Detailed Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[5]
-
Treat the cells with various concentrations of the isobenzofuranone derivatives and a vehicle control (e.g., DMSO).
-
Incubate the plates for 48 to 72 hours.
-
Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 1-4 hours at 37°C.[5]
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[5]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
Mechanism of Action: Targeting Key Signaling Pathways
Several studies suggest that the anticancer effects of isobenzofuranone and benzofuran derivatives are mediated through the modulation of critical signaling pathways involved in cell proliferation, survival, and apoptosis.
Inhibition of the PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that is often dysregulated in cancer, leading to uncontrolled cell growth and survival.[6][7] Certain benzofuran derivatives have been shown to inhibit this pathway, leading to the dephosphorylation of key downstream effectors like the S6 ribosomal protein and 4E-BP1, ultimately resulting in the inhibition of protein synthesis and cell cycle arrest.[8][9]
Caption: Simplified diagram of the PI3K/Akt/mTOR signaling pathway and the inhibitory action of benzofuran derivatives.
Induction of Apoptosis
In addition to inhibiting proliferative pathways, some isobenzofuranone and benzofuran derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells.[2][10] This is often characterized by the activation of caspases, a family of proteases that execute the apoptotic process, and changes in the expression of pro- and anti-apoptotic proteins of the Bcl-2 family.[2] The induction of apoptosis is a desirable characteristic for anticancer drugs as it leads to the selective elimination of cancer cells.
References
- 1. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. texaschildrens.org [texaschildrens.org]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. digital.csic.es [digital.csic.es]
A Comparative Guide to Vinyl Monomer Reactivity: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
The reactivity of vinyl monomers is a cornerstone of polymer chemistry, dictating the kinetics of polymerization and the microstructure of the resulting polymers. Understanding and predicting this reactivity is crucial for designing novel materials with tailored properties, a pursuit of significant interest in fields ranging from materials science to drug delivery. Density Functional Theory (DFT) has emerged as a powerful computational tool to probe the electronic structure of monomers and predict their reactivity, offering insights that complement and guide experimental work. This guide provides a comparative overview of vinyl monomer reactivity based on DFT-calculated descriptors.
Unveiling Reactivity Through Quantum Chemical Descriptors
DFT calculations provide a range of quantum chemical descriptors that correlate with the reactivity of vinyl monomers in free-radical polymerization. Among the most informative are the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). According to frontier molecular orbital theory, EHOMO reflects the molecule's ability to donate electrons, while ELUMO indicates its capacity to accept electrons. The energy gap between these orbitals (Eg = ELUMO - EHOMO) is a key indicator of molecular stability and, consequently, reactivity.[1] A smaller energy gap generally implies higher reactivity.
Other important descriptors include the dipole moment (μ), which reflects the polarity of the monomer, and various energetic parameters. These descriptors can be used to develop Quantitative Structure-Property Relationship (QSPR) models that predict experimental reactivity parameters, such as monomer reactivity ratios (r).[1][2]
Comparative Analysis of Vinyl Monomer Reactivity Descriptors
The following table summarizes key quantum chemical descriptors calculated for a selection of common vinyl monomers. These values, obtained from DFT calculations at the B3LYP/6-31G(d) level of theory, provide a basis for comparing their intrinsic reactivities.
| Monomer | EHOMO (eV) | ELUMO (eV) | Energy Gap (Eg) (eV) | Dipole Moment (μ) (Debye) |
| Styrene | -6.15 | -0.38 | 5.77 | 0.13 |
| Methyl Methacrylate | -7.02 | -0.87 | 6.15 | 1.96 |
| Vinyl Acetate | -7.23 | 0.41 | 7.64 | 1.83 |
| Acrylonitrile | -7.59 | -0.84 | 6.75 | 3.84 |
| Methyl Acrylate | -7.28 | -0.92 | 6.36 | 1.89 |
| N-Vinylpyrrolidone | -6.42 | 0.54 | 6.96 | 4.07 |
| Vinyl Chloride | -7.21 | 0.27 | 7.48 | 1.45 |
Note: Data is illustrative and compiled from typical values found in computational chemistry literature for comparative purposes. Exact values may vary slightly depending on the specific computational setup.
Predicting Polymerization Behavior: Activation Energies
Beyond static descriptors of the monomer, DFT can be employed to calculate the activation energies (Ea) for the elementary steps of polymerization, namely initiation and propagation. Lower activation energies for these steps correspond to faster reaction rates. For instance, studies have shown that the activation energy for the initiation of polymerization can be reliably evaluated from the barrier profiles of monomer radical formation.[3][4]
The following table presents a conceptual comparison of activation energies for the propagation step of different vinyl monomers, as can be determined through computational studies.
| Monomer | Propagation Activation Energy (Ea) (kcal/mol) - Conceptual Range | Relative Reactivity |
| Styrene | 7 - 9 | High |
| Methyl Methacrylate | 6 - 8 | High |
| Vinyl Acetate | 4 - 6 | Very High |
| Acrylonitrile | 3 - 5 | Very High |
Note: These are conceptual ranges to illustrate relative differences. Actual calculated values are highly dependent on the level of theory and the specific reaction model used.
Experimental and Computational Protocols
The data presented in this guide is predicated on specific computational methodologies. Understanding these protocols is essential for interpreting the results and for designing further computational studies.
DFT Calculations for Reactivity Descriptors
A common and robust methodology for obtaining the quantum chemical descriptors for vinyl monomers involves the following steps:
-
Geometry Optimization: The three-dimensional structure of each monomer is optimized to find its lowest energy conformation.
-
Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum.
-
Property Calculation: Single-point energy calculations are then carried out on the optimized geometry to determine the electronic properties, including EHOMO, ELUMO, and the dipole moment.
A widely used level of theory for these calculations is the B3LYP functional with the 6-31G(d) basis set, which has been shown to provide a good balance between accuracy and computational cost for organic molecules.[1][2]
QSPR Model Development
Quantitative Structure-Property Relationship (QSPR) models are developed to establish a mathematical relationship between the DFT-calculated descriptors and experimentally determined reactivity parameters.
Visualizing the Role of Frontier Molecular Orbitals
The interaction between the frontier molecular orbitals of a growing polymer radical and an incoming monomer governs the propagation step of polymerization. The following diagram illustrates this fundamental concept. A smaller energy gap between the singly occupied molecular orbital (SOMO) of the radical and the HOMO or LUMO of the monomer facilitates the reaction.
References
A Comparative Guide to the Copolymerization of 1-Vinyl-1,3-dihydroisobenzofuran and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential copolymerization behavior of 1-Vinyl-1,3-dihydroisobenzofuran, a unique monomer with a vinyl ether-like structure. Due to the limited direct experimental data on this specific monomer, this document leverages findings from structurally similar compounds, such as other vinyl ethers and cyclic ketene acetals, to offer insights into its reactivity, potential comonomers, and the experimental conditions for successful copolymerization. The information presented herein is intended to serve as a foundational resource for designing and conducting copolymerization studies involving 1-Vinyl-1,3-dihydroisobenzofuran.
Introduction to Copolymerization of Vinyl Ethers and Analogs
1-Vinyl-1,3-dihydroisobenzofuran possesses a reactive vinyl group attached to a dihydroisobenzofuran moiety, rendering it an interesting candidate for polymerization. Structurally, it can be classified as a cyclic vinyl ether derivative. The copolymerization of such monomers is a powerful tool to tailor the properties of the resulting polymers for various applications, including drug delivery systems and biomaterials. Both radical and cationic polymerization methods have been successfully employed for the copolymerization of vinyl ethers and their analogs with a range of comonomers.
Potential Copolymerization Partners and Parameters
Based on the reactivity of similar vinyl ethers and cyclic ketene acetals, several classes of comonomers can be considered for copolymerization with 1-Vinyl-1,3-dihydroisobenzofuran. The choice of comonomer and polymerization technique will significantly influence the resulting copolymer's composition, structure, and properties.
Radical Copolymerization
Free-radical polymerization is a versatile method for copolymerizing a wide variety of vinyl monomers.[1] For vinyl ethers, radical copolymerization is often carried out with electron-accepting monomers. A particularly relevant class of comonomers for 1-Vinyl-1,3-dihydroisobenzofuran could be cyclic ketene acetals (CKAs), which undergo radical ring-opening polymerization to introduce ester linkages into the polymer backbone, leading to degradable materials.[2][3]
Table 1: Reactivity Ratios for Radical Copolymerization of Butyl Vinyl Ether (BVE) with 2-Methylene-1,3-dioxepane (MDO) at 70°C
| Monomer 1 (M1) | Monomer 2 (M2) | r1 (MDO) | r2 (BVE) | r1 * r2 | Copolymer Type |
| MDO | BVE | 0.73 | 1.61 | 1.18 | Statistical |
Data sourced from a study on the free-radical copolymerization of cyclic ketene acetals and vinyl ethers.[2] This data is presented as an analogy for the potential behavior of 1-Vinyl-1,3-dihydroisobenzofuran.
Cationic Copolymerization
Cationic polymerization is a primary method for the polymerization of electron-rich monomers like vinyl ethers.[4][5] This technique allows for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity. Potential comonomers for the cationic copolymerization of 1-Vinyl-1,3-dihydroisobenzofuran include other vinyl ethers and cyclic ethers like 2,3-dihydrofuran (DHF).[6][7]
Table 2: Reactivity Ratios for Cationic Copolymerization of Vinyl Ethers (VEs) with 2,3-Dihydrofuran (DHF) in Toluene at -40°C
| Monomer 1 (M1) | Monomer 2 (M2) | r1 (VE) | r2 (DHF) | r1 / r2 | Copolymer Type |
| iso-butyl vinyl ether (iBVE) | DHF | 0.83 ± 0.08 | 0.57 ± 0.07 | 1.45 | Statistical |
| n-butyl vinyl ether (nBVE) | DHF | - | - | 1.10 | Statistical |
| propyl vinyl ether (PVE) | DHF | - | - | 1.03 | Statistical |
Data sourced from a reactivity ratio study for the cationic copolymerization of vinyl ethers with 2,3-dihydrofuran.[7] This data is presented as an analogy for the potential behavior of 1-Vinyl-1,3-dihydroisobenzofuran.
Experimental Protocols
Detailed experimental methodologies are crucial for reproducible research. Below are generalized protocols for radical and cationic copolymerization based on literature for analogous systems.
Radical Copolymerization Protocol (Analogous System: MDO and BVE)[2]
-
Monomer and Initiator Preparation: Purify monomers (e.g., 2-methylene-1,3-dioxepane and butyl vinyl ether) by distillation under reduced pressure. Recrystallize the initiator (e.g., azobisisobutyronitrile, AIBN) from a suitable solvent.
-
Reaction Setup: In a Schlenk tube, add the desired molar ratios of the monomers and the initiator.
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 70°C) and allow the reaction to proceed for a specified time.
-
Termination and Purification: Cool the reaction mixture to room temperature and dissolve it in a suitable solvent (e.g., tetrahydrofuran, THF). Precipitate the polymer by adding the solution to a non-solvent (e.g., cold methanol).
-
Characterization: Dry the polymer under vacuum and characterize it using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to determine the copolymer composition and Gel Permeation Chromatography (GPC) for molecular weight and polydispersity analysis.
Cationic Copolymerization Protocol (Analogous System: VEs and DHF)[7]
-
Reagent Preparation: Purify the monomers and solvent (e.g., toluene) by distillation over a suitable drying agent. Prepare stock solutions of the initiator (e.g., a Lewis acid like SnCl₄) and a proton source (e.g., an HCl-adduct of a vinyl ether).
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the solvent and the monomers to a dried reaction flask equipped with a magnetic stirrer.
-
Initiation: Cool the reaction mixture to the desired temperature (e.g., -40°C). Initiate the polymerization by adding the initiator system.
-
Polymerization: Allow the reaction to proceed for the desired time, taking aliquots periodically to monitor conversion.
-
Termination: Terminate the reaction by adding a quenching agent (e.g., pre-chilled methanol).
-
Purification and Characterization: Precipitate the polymer in a non-solvent, filter, and dry under vacuum. Analyze the copolymer composition and molecular weight using NMR and GPC, respectively.
Visualizing Polymerization Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the logical flow of experimental procedures and the underlying polymerization mechanisms.
Caption: Workflow for Radical Copolymerization.
Caption: Cationic Polymerization Mechanism.
Conclusion
While direct experimental data for the copolymerization of 1-Vinyl-1,3-dihydroisobenzofuran remains scarce, a comparative analysis with structurally related vinyl ethers and cyclic ketene acetals provides a strong foundation for future research. This guide offers potential comonomers, established experimental protocols, and a framework for understanding the underlying polymerization mechanisms. Researchers are encouraged to use this information as a starting point for developing novel copolymers with tailored properties for applications in drug development and materials science. Further experimental investigation is necessary to determine the precise reactivity ratios and optimal copolymerization conditions for 1-Vinyl-1,3-dihydroisobenzofuran.
References
- 1. pslc.ws [pslc.ws]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of thermoresponsive degradable copolymers: integrating hydroxy-functional vinyl ethers with cyclic ketene acetals - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
A Comparative Guide to the Biocompatibility of Isobenzofuran-Based Polymers and Other Biomedical Polymers
For researchers and professionals in drug development and material science, the biocompatibility of a polymer is a critical factor in its application. This guide provides a comparative overview of the biocompatibility of established biomedical polymers—Polylactic Acid (PLA), Poly(lactic-co-glycolic acid) (PLGA), and Polycaprolactone (PCL)—and outlines the necessary evaluation framework for emerging materials such as isobenzofuran-based polymers. While data on isobenzofuran-based polymers is still emerging, this guide details the standard assays required to validate their potential for biomedical use.
Established Biocompatible Polymers: A Benchmark
PLA, PLGA, and PCL are widely used in the medical field due to their biodegradability and biocompatibility.[1][2][3][4] They have been extensively studied and are approved by regulatory bodies like the U.S. Food and Drug Administration (FDA) for various clinical applications, including drug delivery systems, surgical sutures, and tissue engineering scaffolds.[2][5][6][7]
Key Characteristics:
-
Polylactic Acid (PLA): A biodegradable polymer derived from renewable resources.[1] It is known for its favorable biocompatibility and safe degradation products, primarily lactic acid, which is metabolized by the body.[1] PLA is used in a wide range of applications, from drug delivery systems to temporary implantable devices.[1][6]
-
Poly(lactic-co-glycolic acid) (PLGA): A copolymer of PLA and polyglycolic acid (PGA), PLGA is prized for its tunable degradation rate, which can be controlled by altering the ratio of its constituent monomers.[2][5] This property makes it highly suitable for controlled drug release applications.[5] PLGA is biocompatible and biodegradable, breaking down into lactic and glycolic acids.[5][8]
-
Polycaprolactone (PCL): A biodegradable polyester with a slower degradation rate compared to PLA and PLGA, making it suitable for long-term implants and drug delivery systems.[3][9] PCL is recognized for its excellent biocompatibility and mechanical properties.[4][10]
Quantitative Comparison of Biocompatibility Parameters
The following tables summarize typical quantitative data for key biocompatibility assays for the benchmark polymers. Data for isobenzofuran-based polymers is not yet widely available and would require experimental determination.
Table 1: In Vitro Cytotoxicity Data
| Polymer | Cell Line | Assay | Cell Viability (%) | Interpretation |
| PLA | L929 Mouse Fibroblasts | MTT | > 90% | Non-cytotoxic |
| PLGA | L929 Mouse Fibroblasts | MTT | > 90% | Non-cytotoxic |
| PCL | L929 Mouse Fibroblasts | MTT | > 90% | Non-cytotoxic |
| Isobenzofuran-based Polymer | L929 Mouse Fibroblasts | MTT | Data Not Available | Requires Testing |
According to ISO 10993-5, cell viability of more than 70% is considered non-cytotoxic.[11]
Table 2: Hemolysis Assay Data
| Polymer | Blood Source | Hemolysis (%) | Interpretation |
| PLA | Human | < 2% | Non-hemolytic |
| PLGA | Human | < 2% | Non-hemolytic |
| PCL | Human | < 2% | Non-hemolytic |
| Isobenzofuran-based Polymer | Human | Data Not Available | Requires Testing |
A hemolysis percentage below 2% is generally considered non-hemolytic.[12]
Table 3: In Vivo Implantation Study Observations (Typical Findings)
| Polymer | Implantation Site | Time Point | Inflammatory Response | Fibrous Capsule Thickness |
| PLA | Rat muscle | 4 weeks | Minimal | Thin |
| PLGA | Rat muscle | 4 weeks | Minimal to mild | Thin |
| PCL | Rat muscle | 4 weeks | Minimal | Thin |
| Isobenzofuran-based Polymer | Rat muscle | 4 weeks | Data Not Available | Requires Testing |
Experimental Protocols
Detailed methodologies for key biocompatibility experiments are provided below. These protocols are based on established standards and scientific literature.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay assesses the potential of a material to cause cell death.[11][13]
-
Cell Culture: L-929 mouse fibroblast cells are cultured in a suitable medium (e.g., DMEM with 10% fetal bovine serum).
-
Material Preparation: The polymer is prepared as a film or powder. For indirect contact tests, an extract is prepared by incubating the polymer in the cell culture medium for 24 hours at 37°C.[14]
-
Exposure: The cell cultures are exposed to the polymer directly or to the prepared extract.[14]
-
MTT Addition: After a 24-hour incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[13]
-
Incubation and Solubilization: The plates are incubated for another 4 hours, during which viable cells metabolize the MTT into formazan crystals.[13] A solubilizing agent (e.g., DMSO) is then added to dissolve the formazan.[13]
-
Quantification: The absorbance of the solution is measured using a spectrophotometer at a wavelength of 570 nm.[11][13] Cell viability is calculated as a percentage relative to a negative control.
Hemolysis Assay
This test evaluates the compatibility of a material with blood by measuring the lysis of red blood cells.[12][15]
-
Blood Collection: Fresh human blood is collected with an anticoagulant (e.g., EDTA).[15]
-
Material Incubation: The polymer sample is incubated with a diluted red blood cell suspension at 37°C for a specified time (e.g., 24 hours) with gentle rotation.[12][16]
-
Centrifugation: After incubation, the samples are centrifuged to pellet the intact red blood cells.[12]
-
Hemoglobin Measurement: The amount of hemoglobin released into the supernatant is measured spectrophotometrically.[12]
-
Calculation: The percentage of hemolysis is calculated by comparing the absorbance of the sample to that of positive (e.g., water) and negative (e.g., saline) controls.
In Vivo Implantation Study
This study assesses the local tissue response to an implanted material.[17]
-
Animal Model: Typically, rats or rabbits are used.[17]
-
Implantation: The sterile polymer sample is surgically implanted into a specific tissue, such as the muscle.[17]
-
Observation Period: The animals are observed for a set period, often ranging from 7 to 28 days or longer.[17]
-
Histological Analysis: At the end of the study period, the implantation site is excised, and the tissue is processed for histological examination.
-
Evaluation: The tissue sections are examined microscopically to assess the inflammatory response, the presence of necrosis, and the formation of a fibrous capsule around the implant.
Visualizing Experimental Workflows
The following diagrams illustrate the workflows for the described biocompatibility assays.
References
- 1. Biocompatibility, biodegradation and excretion of polylactic acid (PLA) in medical implants and theranostic systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Poly Lactic-co-Glycolic Acid (PLGA) as Biodegradable Controlled Drug Delivery Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. An overview of poly(lactic-co-glycolic) acid (PLGA)-based biomaterials for bone tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biocompatibility-biodegradation-and-biomedical-applications-of-poly-lactic-acid-poly-lactic-co-glycolic-acid-micro-and-nanoparticles - Ask this paper | Bohrium [bohrium.com]
- 9. Harnessing Polycaprolactone (PCL) for Medical Miracles: Exploring Its Broad Impact in Healthcare - POLYEFF [polyeff.com]
- 10. researchgate.net [researchgate.net]
- 11. academicstrive.com [academicstrive.com]
- 12. haemoscan.com [haemoscan.com]
- 13. mdpi.com [mdpi.com]
- 14. specialchem.com [specialchem.com]
- 15. nucro-technics.com [nucro-technics.com]
- 16. research.rug.nl [research.rug.nl]
- 17. Biocompatibility testing of polymers: in vivo implantation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 1-Vinyl-1,3-dihydro-isobenzofuran
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemicals is paramount for laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 1-Vinyl-1,3-dihydro-isobenzofuran, a compound that, while not having a specific Safety Data Sheet (SDS) readily available, can be managed by adhering to procedures for structurally similar and reactive chemicals. Based on its chemical structure, this compound should be treated as a flammable liquid and a potential peroxide-former.
Immediate Safety Concerns and Precautions
Hazard Assessment:
-
Flammability: The presence of a vinyl group and an ether linkage suggests that this compound is a flammable liquid.[1] Keep it away from heat, sparks, open flames, and other ignition sources.[2] All equipment used when handling the product must be grounded to prevent static discharge.[1]
-
Peroxide Formation: Vinyl ether compounds are known to form explosive peroxides when exposed to air and light over time.[3][4] These peroxides can detonate upon shock, friction, or heating. It is crucial to manage the inventory of such chemicals to prevent the accumulation of dangerous peroxides.[5][6]
-
Health Hazards: While specific toxicity data for this compound is unavailable, similar chemicals can cause skin and eye irritation, respiratory tract irritation, and may have other health effects.[2] Always handle this chemical in a well-ventilated area, preferably in a chemical fume hood.[6]
Personal Protective Equipment (PPE):
A summary of required personal protective equipment for handling this compound is provided in the table below.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and vapors that can cause serious eye irritation. |
| Hand Protection | Nitrile or neoprene gloves | Provides a barrier against skin contact, which can cause irritation and defatting. |
| Body Protection | Flame-retardant lab coat | Protects against accidental splashes and potential fires. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. If ventilation is inadequate, a respirator may be necessary. | Prevents inhalation of vapors, which may cause respiratory irritation and other health effects. |
Experimental Workflow for Safe Disposal
The following workflow outlines the necessary steps for the safe disposal of this compound, from initial handling to final waste collection.
Detailed Disposal Procedures
1. Assessment of the Chemical:
-
Check for Peroxides: Before handling, visually inspect the container for any signs of peroxide formation, such as crystallization, discoloration, or a viscous appearance.[6] If any of these signs are present, do not move or open the container. [2][6] Immediately contact your institution's Environmental Health and Safety (EHS) office for assistance with disposal of potentially explosive materials.[5]
-
Peroxide Testing: If the chemical appears to be in good condition and has been open for more than a few months, it is advisable to test for peroxides using commercially available test strips. Peroxide levels should be below 30 ppm for safe handling.[6] If levels are higher, consult with your EHS office.[6] Do not distill or evaporate solutions containing this chemical without first testing for peroxides.[5]
2. Handling and Segregation:
-
Personal Protective Equipment: Always wear the appropriate PPE as detailed in the table above.
-
Ventilation: Conduct all handling and transfers in a certified chemical fume hood to minimize inhalation exposure.
-
Incompatible Materials: Keep this compound away from strong oxidizing agents, strong acids, and strong reducing agents, as these can cause violent reactions.[6] Store waste in a designated area for flammable liquids, away from incompatible chemicals.[3]
3. Waste Collection and Labeling:
-
Waste Container: Use a designated, properly labeled hazardous waste container for flammable organic liquids.[3][7] The container must be in good condition, with a secure-fitting cap.[3]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable," "Peroxide-Former").[8]
4. Final Disposal:
-
Professional Disposal: The disposal of this compound must be handled by a licensed hazardous waste disposal company. Contact your institution's EHS or a similar department to arrange for pickup.[2]
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent (such as ethanol or acetone).[3] The rinsate must be collected and disposed of as hazardous waste. After rinsing, the container can be defaced and disposed of as regular solid waste, or as directed by your institution's policies.
The logical relationship for determining the appropriate disposal pathway is illustrated in the diagram below.
By following these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.
References
- 1. VINYL ETHYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. nipissingu.ca [nipissingu.ca]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. wcu.edu [wcu.edu]
- 7. ethz.ch [ethz.ch]
- 8. research.uga.edu [research.uga.edu]
Navigating the Safe Handling of 1-Vinyl-1,3-dihydro-isobenzofuran: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 1-Vinyl-1,3-dihydro-isobenzofuran was identified. The following guidance is based on the safety profiles of structurally similar compounds, including isobenzofuran derivatives and vinyl compounds. Researchers must exercise caution and conduct a thorough risk assessment before handling this chemical.
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling this compound, focusing on personal protective equipment (PPE), operational plans, and disposal procedures.
Personal Protective Equipment (PPE): A Multi-faceted Defense
Given the potential hazards associated with the isobenzofuran and vinyl functional groups, a comprehensive approach to personal protection is critical. The following table summarizes the recommended PPE for handling this compound.
| Potential Hazard | Personal Protective Equipment (PPE) | Reasoning |
| Skin and Eye Irritation | Chemical-resistant gloves (Nitrile or Neoprene rubber recommended), Lab coat or chemical-resistant apron, Splash-proof safety goggles or a face shield.[1] | Derivatives of isobenzofuran are known to cause skin and eye irritation.[2] Direct contact should be avoided. |
| Inhalation of Vapors/Aerosols | Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary. | Vinyl compounds can be volatile and harmful if inhaled.[3] Isobenzofuran derivatives may also cause respiratory irritation.[2] |
| Flammability | Fire-retardant lab coat. Ensure easy access to a fire extinguisher (Class B) and a safety shower. | Vinyl compounds are often flammable.[3][4] Handling should be performed away from ignition sources. |
| Unknown Toxicity/Carcinogenicity | Double-gloving may be considered. Ensure all PPE is properly fitted and inspected before use. | The toxicological properties of this specific compound are not well-documented. Vinyl chloride, a related compound, is a known carcinogen. |
Operational Plan: A Step-by-Step Approach to Safe Handling
A systematic workflow is crucial to minimize exposure and ensure safety during the handling of this compound.
Caption: Workflow for the safe handling of this compound.
Experimental Protocol for Safe Handling:
-
Preparation:
-
Before entering the laboratory, ensure you are familiar with the potential hazards of the chemical.
-
Put on all required PPE as outlined in the table above.
-
Verify that the chemical fume hood is operational and has adequate airflow.
-
Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.
-
-
Handling:
-
Conduct all manipulations of this compound within a certified chemical fume hood.
-
Use glassware and equipment that are clean, dry, and free of contaminants.
-
When transferring the chemical, do so slowly and carefully to avoid splashes or aerosol generation.
-
Keep containers of the chemical closed when not in use.
-
-
Post-Handling:
-
Upon completion of the experimental work, decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Remove PPE carefully, avoiding contact with contaminated surfaces, and dispose of it in the appropriate waste stream.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure the safety of waste handlers.
-
Waste Segregation: All waste contaminated with this compound, including unused chemical, contaminated lab supplies (e.g., pipette tips, gloves, paper towels), and empty containers, should be collected in a designated, properly labeled hazardous waste container.
-
Container Labeling: The hazardous waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Flammable, Irritant, Potential Carcinogen).
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in the regular trash.
References
- 1. 1,3-Dihydroisobenzofuran-1-ol | C8H8O2 | CID 10931480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. 1,3-Dihydroisobenzofuran | C8H8O | CID 10327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. VINYL CHLORIDE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
